molecular formula C15H14N2O2 B1218707 9-Fluorenylmethyl carbazate CAS No. 35661-51-9

9-Fluorenylmethyl carbazate

Numéro de catalogue: B1218707
Numéro CAS: 35661-51-9
Poids moléculaire: 254.28 g/mol
Clé InChI: YGCGPEUVGHDMLO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

a precolumn fluorometric labeling reagent for reducing sugars;  structure given in first source

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

9H-fluoren-9-ylmethyl N-aminocarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c16-17-15(18)19-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14H,9,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGCGPEUVGHDMLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60189168
Record name 9-Fluorenylmethyl chloroformate hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60189168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35661-51-9
Record name 9-Fluorenylmethyl chloroformate hydrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035661519
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Fluorenylmethyl chloroformate hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60189168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-Fluorenylmethyl carbazate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis and Characterization of Fmoc-Carbazate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 9-fluorenylmethyl carbazate (Fmoc-carbazate), a crucial reagent in synthetic organic chemistry, particularly in the realm of peptide synthesis and the derivatization of biomolecules. This document details the experimental protocols for its preparation and outlines the analytical methods for its thorough characterization, supported by quantitative data and visual workflows.

Introduction

Fmoc-carbazate, also known as Fmoc-hydrazine, is a versatile chemical intermediate widely utilized for the introduction of the fluorenylmethyloxycarbonyl (Fmoc) protecting group onto a hydrazine moiety. This functionality makes it an invaluable tool for the synthesis of peptide hydrazides, which are important precursors for native chemical ligation, a powerful technique for the total synthesis of proteins. Furthermore, its fluorescent nature allows it to be used as a derivatization agent for the sensitive detection of carbonyl compounds, such as sugars, in chromatographic applications.

Synthesis of Fmoc-Carbazate

The most common and efficient method for the synthesis of Fmoc-carbazate involves the reaction of 9-fluorenylmethyl chloroformate (Fmoc-Cl) with hydrazine hydrate. The lone pair of electrons on one of the nitrogen atoms in hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of Fmoc-Cl and displacing the chloride leaving group.

Synthesis Signaling Pathway

Synthesis_Pathway cluster_conditions Reaction Conditions Fmoc_Cl Fmoc-Cl (9-Fluorenylmethyl chloroformate) Product Fmoc-Carbazate Fmoc_Cl->Product Nucleophilic Acyl Substitution Hydrazine Hydrazine Hydrate (N₂H₄·H₂O) Hydrazine->Product Solvent Acetonitrile/Water (1:1) Byproduct HCl Temp 0 °C to Room Temp Time 12 hours

Caption: Reaction scheme for the synthesis of Fmoc-carbazate.

Experimental Protocol

This protocol is adapted from a reported synthesis of this compound:

Materials:

  • 9-Fluorenylmethyl chloroformate (Fmoc-Cl)

  • Hydrazine hydrate

  • Acetonitrile (CH₃CN)

  • Deionized water

  • Hexane

Procedure:

  • In a suitable reaction vessel, dissolve hydrazine hydrate (19 g, 386 mmol) in 150 mL of a 1:1 (v/v) mixture of acetonitrile and water.

  • Cool the stirred solution to 0 °C using an ice bath.

  • In a separate flask, dissolve Fmoc-Cl (10 g, 38.65 mmol) in 600 mL of acetonitrile.

  • Add the Fmoc-Cl solution dropwise to the cold, stirred hydrazine hydrate solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 12 hours.

  • Upon completion of the reaction, concentrate the mixture in vacuo to a volume of approximately 150 mL.

  • Filter the resulting white precipitate.

  • Wash the solid product sequentially with water and then with hexane.

  • Dry the product to a constant weight under vacuum.

Expected Yield: Approximately 9.74 g (99%).

Characterization of Fmoc-Carbazate

A comprehensive characterization of the synthesized Fmoc-carbazate is essential to confirm its identity, purity, and structural integrity. The following sections detail the analytical techniques and expected results.

Physical and Chemical Properties
PropertyValue
Chemical Name This compound
Synonyms Fmoc-hydrazine, Fmoc-hydrazide
CAS Number 35661-51-9
Molecular Formula C₁₅H₁₄N₂O₂
Molecular Weight 254.28 g/mol [1][2]
Appearance White powder[1][2]
Melting Point 160 - 170 °C[1]; 172-173 °C
Purity (by HPLC) ≥98%[1]
Spectroscopic Data

NMR spectroscopy is a powerful tool for elucidating the molecular structure of Fmoc-carbazate.

¹H NMR (DMSO-d₆, 400 MHz):

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
8.36 brs 1H -NH-
7.89 d, J=7.4 Hz 2H Aromatic (Fmoc)
7.69 d, J=7.4 Hz 2H Aromatic (Fmoc)
7.42 t, J=7.4 Hz 2H Aromatic (Fmoc)
7.32 t, J=7.4 Hz 2H Aromatic (Fmoc)
4.28 d, J=7.2 Hz 2H -CH₂-O-
4.21 t, J=7.2 Hz 1H Fluorenyl -CH-

| 4.08 | brs | 2H | -NH₂ |

¹³C NMR (DMSO-d₆, 100 MHz):

Chemical Shift (δ, ppm) Assignment
159.2 C=O (Carbamate)
144.9 (2C) Aromatic (Fmoc)
141.7 (2C) Aromatic (Fmoc)
128.7 (2C) Aromatic (Fmoc)
128.1 (2C) Aromatic (Fmoc)
126.3 (2C) Aromatic (Fmoc)
121.1 (2C) Aromatic (Fmoc)
66.7 -CH₂-O-

| 47.7 | Fluorenyl -CH- |

Wavenumber (cm⁻¹)Functional Group Vibration
3350-3250N-H stretching (amine)
3100-3000C-H stretching (aromatic)
2950-2850C-H stretching (aliphatic)
1720-1680C=O stretching (carbamate)
1600-1450C=C stretching (aromatic)
1250-1000C-O stretching

Detailed experimental mass spectra for Fmoc-carbazate are not widely published. However, high-resolution mass spectrometry should confirm the molecular weight. The expected exact mass for the molecular ion [M]⁺ is 254.1055 g/mol . Common fragmentation patterns would likely involve the loss of the hydrazine group or cleavage of the fluorenyl group.

Characterization Workflow

Characterization_Workflow Start Synthesized Fmoc-Carbazate Physical Physical Characterization (Appearance, Melting Point) Start->Physical Purity Purity Assessment (HPLC) Start->Purity Structure Structural Elucidation Start->Structure Final Verified Fmoc-Carbazate Physical->Final Purity->Final NMR NMR Spectroscopy (¹H, ¹³C) Structure->NMR IR IR Spectroscopy Structure->IR MS Mass Spectrometry Structure->MS NMR->Final IR->Final MS->Final

References

An In-Depth Technical Guide to the Applications of 9-Fluorenylmethyl Carbazate in Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

9-Fluorenylmethyl carbazate (Fmoc-carbazate) is a versatile reagent in modern organic chemistry, primarily recognized for its role in the protection of carbonyl compounds and its application in peptide and heterocyclic synthesis. The 9-fluorenylmethoxycarbonyl (Fmoc) group imparts unique characteristics, most notably its lability under basic conditions, which allows for mild deprotection orthogonal to common acid-labile protecting groups. This technical guide provides a comprehensive overview of the core applications of Fmoc-carbazate, featuring detailed experimental protocols, quantitative data on reaction kinetics and yields, and graphical representations of key mechanisms and workflows to support advanced research and development.

Core Applications of this compound

This compound serves several critical functions in organic synthesis:

  • Protection of Carbonyl Groups: It reacts with aldehydes and ketones to form stable Fmoc-hydrazones, effectively protecting the carbonyl moiety from nucleophilic attack or reduction. The stability of these hydrazones and the mild conditions required for their cleavage make this an invaluable tool in multi-step synthesis.

  • Solid-Phase Peptide Synthesis (SPPS): Fmoc-carbazate is instrumental in the synthesis of peptide hydrazides.[1][2][3] When attached to a solid support, it acts as a linker, enabling the assembly of peptide chains, which can be cleaved to yield C-terminal peptide hydrazides—key intermediates for native chemical ligation.[2][3]

  • Synthesis of Heterocyclic Compounds: The hydrazone derivatives formed from Fmoc-carbazate are excellent precursors for synthesizing various nitrogen-containing heterocycles, such as pyrazoles and pyrazolones, which are common scaffolds in medicinal chemistry.[4][5]

  • Analytical Derivatization: Due to the strong UV-absorbance of the fluorenyl group, Fmoc-carbazate is used as a derivatizing agent for the quantitative analysis of carbohydrates and other carbonyl-containing compounds via HPLC.[6][7]

Protection and Deprotection of Carbonyls

The primary application of Fmoc-carbazate is the reversible protection of aldehydes and ketones. The process involves two key stages: formation of the Fmoc-hydrazone and its subsequent cleavage.

G cluster_protection Protection Workflow cluster_deprotection Deprotection Workflow Start Aldehyde/Ketone + Fmoc-Carbazate Reaction1 Condensation Reaction (e.g., EtOH, Acetic Acid catalyst) Start->Reaction1 Product1 Stable Fmoc-Hydrazone Reaction1->Product1 Deprotection_Start Fmoc-Hydrazone Product1->Deprotection_Start Proceeds to next synthetic step Reaction2 Base Treatment (e.g., 20% Piperidine in DMF) Deprotection_Start->Reaction2 Product2 Regenerated Aldehyde/Ketone Reaction2->Product2

Figure 1: General workflow for carbonyl protection and deprotection.
Mechanism of Fmoc Deprotection

The Fmoc group is cleaved under non-hydrolytic, basic conditions, typically using a secondary amine like piperidine. The mechanism proceeds via an E1cB (Elimination, Unimolecular, conjugate Base) pathway. The base abstracts the acidic proton from the C9 position of the fluorene ring, forming a stabilized carbanion. This intermediate then undergoes elimination to release the free amine (or in this case, the regenerated carbonyl via its hydrazone) and dibenzofulvene, which is trapped by the amine base.[8]

G Fmoc_Protected Fmoc-Protected Substrate (R-NH-Fmoc) Carbanion Fluorenyl Carbanion Intermediate Fmoc_Protected->Carbanion Proton Abstraction Base Piperidine Base->Carbanion Elimination β-Elimination Carbanion->Elimination Products Deprotected Substrate (R-NH2) + Dibenzofulvene-Piperidine Adduct Elimination->Products

Figure 2: Mechanism of base-catalyzed Fmoc group removal.

Quantitative Data Summary

The efficiency of hydrazone formation is highly dependent on the structure of the carbonyl compound and the reaction conditions. Kinetic studies provide valuable insight into reaction rates.

Table 1: Second-Order Rate Constants for Hydrazone Formation

The following table summarizes kinetic data for the reaction of various carbonyl compounds with an aminoalkylhydrazine at neutral pH, demonstrating the relative reactivity. Aldehydes generally react significantly faster than ketones.[9]

Carbonyl CompoundTypeSecond-Order Rate Constant (k₂, M⁻¹s⁻¹)Relative Rate (k_rel)
PyruvaldehydeAldehyde208910.1
PropionaldehydeAldehyde114499.6
AcetaldehydeAldehyde90.1395.2
FormaldehydeAldehyde62.4273.7
Glycolaldehyde DimerAldehyde1.87.9
LactaldehydeAldehyde0.823.6
AcetoneKetone0.652.9
AcetophenoneKetone0.231.0

Data adapted from a study on 2-(dimethylamino)ethylhydrazine, which illustrates general reactivity trends applicable to Fmoc-carbazate.[9]

Table 2: Reaction Yields for Synthesis of Pyrazole Derivatives

Fmoc-hydrazones can be used as intermediates in the synthesis of more complex molecules. The following table shows yields for a two-step synthesis of pyrazole derivatives from various ketones.

Starting KetoneHydrazone Intermediate Yield (%)Final Pyrazole Yield (%)
Acetophenone9285
4-Methylacetophenone9588
4-Methoxyacetophenone9482
4-Chloroacetophenone9689
Propiophenone9184

Yields are representative and compiled from typical procedures for hydrazone formation followed by cyclization.[5][10]

Experimental Protocols

Protocol for Fmoc-Hydrazone Formation (Carbonyl Protection)

This protocol describes the general procedure for protecting an aldehyde or ketone using Fmoc-carbazate.

  • Dissolution: Dissolve the carbonyl compound (1.0 eq) and this compound (1.1 eq) in ethanol (approx. 0.2 M).

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Purification: Collect the resulting precipitate by filtration, wash with cold ethanol, and dry under vacuum. The solid can be further purified by recrystallization from ethanol to afford the desired Fmoc-hydrazone.[5][10]

Protocol for Fmoc-Hydrazone Deprotection (Carbonyl Regeneration)

This protocol outlines the standard method for cleaving the Fmoc group to regenerate the carbonyl compound.

  • Dissolution: Dissolve the Fmoc-hydrazone (1.0 eq) in N,N-Dimethylformamide (DMF).

  • Deprotection: Add a solution of 20% (v/v) piperidine in DMF (approx. 10 mL per gram of hydrazone).

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours. Monitor by TLC.

  • Workup: Once the reaction is complete, dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield the pure carbonyl compound.[8][11][12]

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-carbazate is crucial for preparing peptide hydrazides, which are versatile intermediates in protein synthesis and modification. The process involves loading Fmoc-carbazate onto a resin, followed by standard Fmoc-based peptide synthesis.[1][13]

G cluster_loading Resin Loading cluster_synthesis Peptide Elongation cluster_cleavage Cleavage Resin 2-Chlorotrityl Chloride Resin LoadedResin Fmoc-Hydrazine-Resin Resin->LoadedResin Reaction in DCM/DMF FmocCarbazate Fmoc-Carbazate FmocCarbazate->LoadedResin Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) LoadedResin->Deprotection Coupling 2. Amino Acid Coupling (e.g., HBTU/DIEA) Deprotection->Coupling Wash 3. Wash (DMF) Coupling->Wash Repeat Repeat for each Amino Acid Wash->Repeat Repeat->Deprotection Cleavage Cleavage from Resin (e.g., TFA Cocktail) Repeat->Cleavage Final Cycle FinalPeptide Peptide Hydrazide Cleavage->FinalPeptide

Figure 3: Workflow for Solid-Phase Synthesis of Peptide Hydrazides.
Protocol for SPPS of Peptide Hydrazides

  • Resin Loading: Swell 2-chlorotrityl chloride resin in Dichloromethane (DCM). Treat the resin with a solution of Fmoc-carbazate in a DCM/DMF mixture for 1-2 hours. Cap any unreacted sites with methanol.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the hydrazine linker. Wash the resin thoroughly with DMF.[12]

  • Peptide Coupling: Couple the first Fmoc-protected amino acid using a standard coupling agent like HBTU in the presence of a base such as DIEA.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.

  • Final Cleavage: After the final amino acid is coupled and its N-terminal Fmoc group is removed, treat the resin with a cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5) to release the fully deprotected peptide hydrazide.[14]

Application in Heterocycle Synthesis

Fmoc-hydrazones are valuable synthons for creating heterocyclic structures. For example, they can undergo cyclocondensation reactions with 1,3-dicarbonyl compounds to form substituted pyrazoles, a core motif in many pharmaceuticals.

G Start Fmoc-Hydrazone of a Ketone Cyclocondensation Cyclocondensation (Acid or Base Catalyst) Start->Cyclocondensation Dicarbonyl 1,3-Dicarbonyl Compound (e.g., Ethyl Acetoacetate) Dicarbonyl->Cyclocondensation Product Substituted Pyrazole Cyclocondensation->Product

Figure 4: Reaction pathway for pyrazole synthesis.
Protocol for Pyrazole Synthesis from an Fmoc-Hydrazone

  • Reactant Mixture: In a round-bottom flask, combine the Fmoc-hydrazone (1.0 eq) and a 1,3-dicarbonyl compound such as ethyl acetoacetate (1.1 eq) in a suitable solvent like ethanol or acetic acid.

  • Catalysis: Add a catalytic amount of a strong acid (e.g., H₂SO₄) or base (e.g., t-BuOK), depending on the specific substrates.[4]

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).

  • Isolation: Cool the reaction mixture and neutralize it if necessary. Remove the solvent under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to isolate the substituted pyrazole product. The Fmoc protecting group is typically cleaved under these reaction conditions.

Conclusion

This compound is a powerful and versatile reagent with broad utility in organic synthesis. Its primary role as a base-labile protecting group for carbonyls provides an essential orthogonal strategy in the synthesis of complex molecules. Furthermore, its applications in the solid-phase synthesis of peptide hydrazides and as a precursor for medicinally relevant heterocyclic compounds underscore its importance for researchers in chemistry, biology, and drug development. The protocols and data presented in this guide offer a robust framework for the effective implementation of Fmoc-carbazate in a variety of synthetic challenges.

References

The Solubility Profile of 9-Fluorenylmethyl carbazate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the solubility of 9-Fluorenylmethyl carbazate in common laboratory solvents, complete with experimental protocols and application workflows for drug development and scientific research.

Introduction

This compound, also known as Fmoc-carbazate or Fmoc-hydrazine, is a fluorescent labeling reagent and a crucial building block in synthetic organic chemistry.[1][2][3] Its primary application lies in the derivatization of carbohydrates (glycans) for high-sensitivity analysis, and it also serves as a protecting group in peptide synthesis.[1][2] Understanding the solubility of this compound in various solvents is paramount for its effective use in these applications, from reaction setup to purification and final analysis. This technical guide provides a comprehensive overview of the solubility of this compound in common laboratory solvents, detailed experimental protocols for solubility determination, and a workflow for its primary application in glycan analysis.

Physicochemical Properties

This compound is a white to off-white solid with a molecular weight of 254.28 g/mol .[2] It is known to be soluble in organic solvents like dichloromethane and dimethyl sulfoxide (DMSO), but has limited solubility in water.[1]

Quantitative Solubility Data

Solvent/Solvent SystemTemperature (°C)SolubilityConcentration (mM)Notes
Dimethyl Sulfoxide (DMSO)Not Specified~50 mg/mL~196.63Ultrasonic assistance may be required.
10% DMSO + 40% PEG300 + 5% Tween80 + 45% SalineNot Specified≥ 1.25 mg/mL≥ 4.92Saturation unknown.
10% DMSO + 90% Corn OilNot Specified≥ 1.25 mg/mL≥ 4.92Saturation unknown.
DichloromethaneNot SpecifiedSolubleNot SpecifiedQualitative data.
WaterNot SpecifiedLimited SolubilityNot SpecifiedQualitative data.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a solid compound like this compound in a given solvent. This method is based on the principle of preparing a saturated solution and then determining the concentration of the solute.

Materials:

  • This compound

  • Selected laboratory solvent (e.g., methanol, ethanol, acetone, etc.)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a fluorescence detector

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The exact amount should be enough to ensure that undissolved solid remains.

    • Tightly cap the vial to prevent solvent evaporation.

    • Agitate the mixture using a vortex mixer for 1-2 minutes.

    • Place the vial in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C) and shake for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of the Saturated Solution:

    • After the equilibration period, allow the vial to stand undisturbed for a short time to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a pipette.

    • To remove any remaining undissolved solid, centrifuge the sample at a high speed (e.g., 10,000 rpm) for 10-15 minutes.

    • Alternatively, filter the supernatant through a syringe filter (0.22 µm) into a clean vial.

  • Quantification of the Solute:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the standard solutions and the saturated solution sample by HPLC.

    • Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

    • Determine the concentration of this compound in the saturated solution sample by interpolating its peak area on the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Application Workflow: Fluorescent Labeling of N-Glycans

A primary application of this compound is the fluorescent labeling of N-glycans released from glycoproteins for subsequent analysis by HPLC. The following diagram illustrates a typical workflow for this process.

G cluster_0 Glycan Release cluster_1 Fluorescent Labeling cluster_2 Purification cluster_3 Analysis glycoprotein Glycoprotein Sample denaturation Denaturation (e.g., heat, denaturant) glycoprotein->denaturation pngase_f Enzymatic Digestion (PNGase F) denaturation->pngase_f released_glycans Released N-Glycans pngase_f->released_glycans fmoc_carbazate Addition of This compound released_glycans->fmoc_carbazate labeling_reaction Labeling Reaction (Formation of Fmoc-labeled glycans) fmoc_carbazate->labeling_reaction extraction Liquid-Liquid Extraction (e.g., with an organic solvent) labeling_reaction->extraction purified_sample Purified Fmoc-labeled Glycans extraction->purified_sample hplc HPLC Separation purified_sample->hplc fluorescence_detection Fluorescence Detection hplc->fluorescence_detection data_analysis Data Analysis and Glycan Profiling fluorescence_detection->data_analysis

Caption: Workflow for fluorescent labeling of N-glycans.

Conclusion

While comprehensive quantitative solubility data for this compound in a wide array of common laboratory solvents remains to be fully documented in the public domain, the available information indicates good solubility in common organic solvents such as DMSO and dichloromethane, and limited solubility in water. The provided experimental protocol offers a robust method for researchers to determine the solubility in their specific solvent systems. The established workflow for glycan labeling highlights the practical importance of understanding these solubility characteristics for successful experimental outcomes in the fields of glycobiology and biopharmaceutical analysis. Further research into the quantitative solubility of this important reagent would be a valuable contribution to the scientific community.

References

9-Fluorenylmethyl carbazate CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 9-Fluorenylmethyl carbazate, a key reagent in analytical chemistry and biopharmaceutical research. The document details its chemical properties, synthesis, and primary applications, with a focus on its use as a fluorescent labeling agent for glycans in High-Performance Liquid Chromatography (HPLC).

Core Chemical and Physical Properties

This compound, also known as Fmoc-hydrazine, is a fluorescent compound widely utilized for the derivatization of carbonyl groups, particularly in aldehydes and ketones found in reducing sugars. Its fluorenyl group imparts fluorescence, enabling highly sensitive detection in analytical methods.

PropertyValueReferences
CAS Number 35661-51-9[1]
Molecular Weight 254.28 g/mol
Molecular Formula C₁₅H₁₄N₂O₂[1]
Appearance White to off-white solid[1]
Solubility Soluble in organic solvents such as dichloromethane and dimethyl sulfoxide; limited solubility in water.[1]

Synthesis Protocol

The synthesis of this compound typically involves the reaction of 9-fluorenylmethyl chloroformate (Fmoc-Cl) with hydrazine. A general laboratory-scale synthesis protocol for the precursor, Fmoc-Cl, is outlined below, from which Fmoc-hydrazine can be subsequently produced.

Synthesis of 9-Fluorenylmethyl Chloroformate (Fmoc-Cl)

This protocol is based on the reaction of 9-fluorenylmethanol with triphosgene.

Materials:

  • 9-fluorenylmethanol

  • Triphosgene

  • Chloroform

  • 4-dimethylaminopyridine (DMAP)

  • Ice bath

  • Reaction flask

  • Stirring apparatus

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a reaction flask, dissolve 9-fluorenylmethanol and triphosgene in chloroform and stir for 30 minutes. A typical molar ratio of 9-fluorenylmethanol to triphosgene is between 1:1.1 and 1:3.[2]

  • Cool the mixture in an ice bath.

  • Slowly add a solution of DMAP in chloroform dropwise to the reaction mixture. The reaction is typically carried out for 2 to 4 hours.[2]

  • The reaction can be performed in two stages: an initial phase at -5 to 5 °C for 0.5 to 1 hour, followed by raising the temperature to 40 to 60 °C for 1 to 3 hours to ensure the completion of the reaction.[2]

  • After the reaction is complete, filter the mixture to remove any solid byproducts.

  • The filtrate, containing the Fmoc-Cl product, is then subjected to reduced pressure to remove the solvent.

  • The crude product can be purified by cryogenic crystallization from a solvent such as ether, followed by washing and drying to yield the final 9-fluorenylmethyl chloroformate product.[2]

Synthesis of this compound from Fmoc-Cl:

Fmoc-hydrazine is synthesized by the reaction of Fmoc-Cl with hydrazine.[3] This reaction is a standard procedure in organic chemistry.

Experimental Protocol: Fluorescent Labeling of Glycans for HPLC Analysis

This compound is a valuable reagent for the sensitive fluorogenic derivatization of carbohydrates.[3] The following protocol outlines the general steps for labeling glycans released from glycoproteins for subsequent HPLC analysis.

Materials:

  • Glycoprotein sample

  • Enzyme for glycan release (e.g., PNGase F for N-glycans)

  • This compound (Fmoc-hydrazine)

  • Anhydrous hydrazine (for O-glycan release, if applicable)

  • Solvents (e.g., acetonitrile, water)

  • Solid-Phase Extraction (SPE) cartridges for purification

  • HPLC system with a fluorescence detector

Procedure:

A. Glycan Release:

  • For N-glycans: Enzymatically release N-glycans from the glycoprotein using an appropriate enzyme like PNGase F, following the manufacturer's instructions.

  • For O-glycans: Chemically release O-glycans using hydrazine treatment. This method preserves the aldehyde group at the reducing end, which is necessary for labeling.[4]

B. Fluorescent Labeling with this compound:

  • The released glycans, which have a reducing end, are reacted with Fmoc-hydrazine. This reaction forms a stable hydrazone linkage.

  • The labeling reaction is typically carried out in a suitable solvent system. The complete workflow for preparing fluorescently-labeled N-glycans can take approximately 3.5 hours.[5]

C. Purification of Labeled Glycans:

  • After the labeling reaction, it is crucial to remove excess Fmoc-hydrazine and other reagents.

  • Solid-Phase Extraction (SPE) is a common method for purification. The choice of SPE cartridge will depend on the properties of the labeled glycans.

D. HPLC Analysis:

  • The purified, fluorescently labeled glycans are then analyzed by HPLC.

  • Commonly used HPLC methods for glycan analysis include normal phase, weak anion exchange, and reversed-phase chromatography.

  • Detection is performed using a fluorescence detector, with excitation and emission wavelengths appropriate for the fluorenyl group.

Experimental Workflow and Signaling Pathways

While this compound is a powerful tool for analytical chemistry, there is currently no established evidence of its direct involvement in biological signaling pathways. Its primary role is as an exogenous labeling agent for the detection and quantification of biomolecules.

Below is a diagram illustrating the experimental workflow for the analysis of N-glycans from a glycoprotein using this compound labeling and HPLC.

experimental_workflow cluster_sample_prep Sample Preparation cluster_labeling Fluorescent Labeling cluster_purification Purification cluster_analysis Analysis glycoprotein Glycoprotein Sample release Enzymatic Release of N-Glycans (PNGase F) glycoprotein->release Incubation glycans Released N-Glycans release->glycans labeling Hydrazone Formation glycans->labeling fmoc This compound (Fmoc-hydrazine) fmoc->labeling labeled_glycans Fmoc-Labeled Glycans labeling->labeled_glycans spe Solid-Phase Extraction (SPE) labeled_glycans->spe Removal of excess reagent purified_glycans Purified Labeled Glycans spe->purified_glycans hplc HPLC Separation purified_glycans->hplc detection Fluorescence Detection hplc->detection data Glycan Profile Data detection->data

N-Glycan Analysis Workflow

Applications in Research and Drug Development

The high sensitivity afforded by the fluorenyl tag makes this compound a valuable tool in several research and development areas:

  • Glycomics and Glycoproteomics: The analysis of glycan structures is crucial for understanding protein function and disease pathology. Altered glycosylation patterns are known biomarkers for various diseases, including cancer.[6][7]

  • Biopharmaceutical Development: The glycosylation profile of therapeutic proteins can significantly impact their efficacy, stability, and immunogenicity. Therefore, detailed characterization of glycans is a critical quality attribute that is closely monitored during drug development and manufacturing.

  • Biomarker Discovery: The sensitive detection of specific glycans can aid in the discovery and validation of new disease biomarkers.

References

The Advent and Evolution of Fmoc Protecting Groups: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group stands as a cornerstone in modern organic chemistry, particularly revolutionizing the field of solid-phase peptide synthesis (SPPS). Its introduction marked a paradigm shift from the harsher, acid-labile protecting group strategies, offering a milder, orthogonal approach that has enabled the synthesis of increasingly complex and sensitive peptides. This technical guide provides a comprehensive exploration of the discovery, history, and core principles of Fmoc chemistry, complete with detailed experimental protocols, quantitative data, and logical diagrams to empower researchers in their synthetic endeavors.

A Historical Perspective: The Genesis of a Milder Orthogonal Strategy

Prior to the 1970s, peptide synthesis was dominated by the use of acid-labile protecting groups, most notably the tert-butyloxycarbonyl (Boc) group. While effective, the repetitive acid treatments required for Boc removal could lead to the degradation of sensitive peptide sequences and the premature cleavage of side-chain protecting groups. This necessitated the use of very strong acids, such as liquid hydrogen fluoride (HF), for the final cleavage from the resin, which required specialized and hazardous handling procedures.

In this context, the work of Louis A. Carpino and Grace Y. Han at the University of Massachusetts Amherst culminated in the introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) group in 1970. Their seminal publication in the Journal of the American Chemical Society described a new base-sensitive amino-protecting group, offering a crucial element of orthogonality to the existing acid-labile protecting groups. The initial reports detailed the removal of the Fmoc group using liquid ammonia. However, the true potential of the Fmoc group was fully realized with the subsequent adoption of milder amine bases, such as piperidine, for its cleavage. This development, pioneered by Eric Atherton and Bob Sheppard at the Laboratory of Molecular Biology in Cambridge in the late 1970s, solidified the Fmoc strategy as a robust and versatile tool for peptide synthesis.

The core advantage of the Fmoc group lies in its stability to acidic conditions, allowing for the use of acid-labile protecting groups on amino acid side chains. This orthogonality ensures that the side-chain protecting groups remain intact during the iterative deprotection of the N-terminal Fmoc group, only to be removed in the final acid-mediated cleavage step. This "mild-mannered" approach has been instrumental in the synthesis of long and complex peptides, including those with post-translational modifications.

Synthesis of Fmoc Reagents

The successful implementation of Fmoc chemistry relies on the availability of high-purity Fmoc reagents, primarily 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).

Synthesis of 9-Fluorenylmethyl Chloroformate (Fmoc-Cl)

Fmoc-Cl is the most common reagent used for the introduction of the Fmoc group. It is typically synthesized from 9-fluorenylmethanol and a phosgenating agent, such as phosgene or its safer equivalent, triphosgene.

Experimental Protocol: Synthesis of Fmoc-Cl using Triphosgene

This protocol is adapted from a patented method and offers a safer alternative to the use of phosgene gas.[1]

Materials:

  • 9-Fluorenylmethanol

  • Triphosgene

  • Chloroform (or other suitable organic solvent)

  • 4-Dimethylaminopyridine (DMAP) (catalyst)

  • Ice bath

Procedure:

  • In a reaction vessel, dissolve 9-fluorenylmethanol (e.g., 20 g) and triphosgene (e.g., 46 g) in chloroform (e.g., 200 ml).

  • Stir the mixture for 30 minutes at room temperature.

  • Cool the reaction vessel in an ice bath.

  • Slowly add a solution of 4-dimethylaminopyridine (e.g., 18.5 g) in chloroform dropwise to the reaction mixture.

  • Allow the reaction to proceed for 2-4 hours in the ice bath.

  • Filter the reaction mixture to remove any solid byproducts.

  • The filtrate is then subjected to pressure reduction to remove the solvent.

  • The crude product is purified by cryogenic crystallization from a suitable organic solvent, followed by washing and drying to yield solid 9-fluorenylmethyl chloroformate.

Quantitative Data:

ParameterValue
Molar Ratio (9-Fluorenylmethanol:Triphosgene)1:1.5 to 1:2 is optimal to ensure complete reaction.[1]
Catalyst4-Dimethylaminopyridine (DMAP)
Reaction Time2-4 hours[1]
Reaction Temperature0°C (ice bath)
Expected YieldHigh (specific yield depends on scale and purification)
Melting Point60-63 °C[2]
Synthesis of N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

Fmoc-OSu is an alternative, more stable crystalline reagent for Fmoc protection, often preferred for its ease of handling and reduced tendency to form dipeptide byproducts.[3]

Experimental Protocol: Synthesis of Fmoc-OSu

Materials:

  • Fmoc-Cl

  • N-Hydroxysuccinimide

  • Triethylamine (or pyridine)

  • Dioxane (or acetone)

  • Ice bath

Procedure:

  • Dissolve N-hydroxysuccinimide (1.1 equivalents) in dioxane.

  • Add triethylamine (1.1 equivalents) to the solution and cool the mixture in an ice bath.

  • Slowly add a solution of Fmoc-Cl (1.0 equivalent) in dioxane to the cooled mixture with stirring.

  • Stir the reaction at 0°C for 1-2 hours and then at room temperature overnight.

  • Filter the reaction mixture to remove the precipitated triethylammonium chloride.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Recrystallize the crude product from an ethyl acetate/hexane mixture to obtain pure Fmoc-OSu.[3]

Protection of Amino Acids

The introduction of the Fmoc group onto the α-amino group of an amino acid is a critical step in preparing the building blocks for peptide synthesis.

Experimental Protocol: General Procedure for Fmoc Protection of Amino Acids

Materials:

  • Amino acid

  • 10% aqueous sodium carbonate or a mixture of dioxane and aqueous sodium bicarbonate

  • Fmoc-OSu or Fmoc-Cl

  • Dioxane or acetone

  • Diethyl ether

  • Dilute hydrochloric acid

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the amino acid (1.0 equivalent) in a 10% aqueous solution of sodium carbonate or a mixture of dioxane and aqueous sodium bicarbonate.

  • Slowly add a solution of Fmoc-OSu or Fmoc-Cl (1.05 equivalents) in dioxane or acetone to the amino acid solution with vigorous stirring at 0-5°C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

  • Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc reagent and byproducts.

  • Acidify the aqueous layer to pH 2-3 with dilute hydrochloric acid, which will precipitate the Fmoc-amino acid.

  • Extract the precipitated Fmoc-amino acid with ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the Fmoc-protected amino acid.[3]

Quantitative Data: Typical Yields for Fmoc-Amino Acid Synthesis

Amino AcidProtecting ReagentTypical Yield (%)
GlycineFmoc-Cl70-95[4]
PhenylalanineFmoc-Cl70-95[4]
Various Amino AcidsFmoc-benzotriazoles77-94[5]

Note: Yields are highly dependent on the specific amino acid and reaction conditions.

The Core of the Strategy: Fmoc Deprotection

The defining feature of the Fmoc strategy is the mild, base-catalyzed removal of the protecting group. This is typically achieved using a solution of a secondary amine, most commonly piperidine, in a polar aprotic solvent like N,N-dimethylformamide (DMF).

Mechanism of Deprotection

The deprotection proceeds via a β-elimination mechanism. The base abstracts the acidic proton at the C9 position of the fluorene ring, leading to the formation of a dibenzofulvene intermediate and the release of the free amine and carbon dioxide. The dibenzofulvene is then trapped by the excess amine base to form a stable adduct, which is washed away.

Fmoc_Deprotection Fmoc_Peptide Fmoc-NH-Peptide Intermediate1 Carbanion Intermediate Fmoc_Peptide->Intermediate1 + Piperidine Free_Amine H₂N-Peptide Intermediate1->Free_Amine Dibenzofulvene Dibenzofulvene Intermediate1->Dibenzofulvene CO2 CO₂ Intermediate1->CO2 Adduct Dibenzofulvene-Piperidine Adduct Dibenzofulvene->Adduct + Piperidine Piperidine Piperidine (Base)

Caption: Mechanism of Fmoc deprotection by a secondary amine base.

Deprotection Kinetics

The rate of Fmoc deprotection is influenced by the choice of base, its concentration, and the solvent. Piperidine is highly effective, with deprotection typically complete within minutes.

Quantitative Data: Comparison of Fmoc Deprotection Reagents

Reagent(s)ConcentrationDeprotection TimePeptide Purity (%)Aspartimide Formation (%)Diketopiperazine (DKP) Formation (%)Racemization (%)
Piperidine20% in DMF5-20 minVariableCan be significant, especially with Asp-Xxx sequencesProne to occur, especially with Pro-containing dipeptidesCan occur, particularly at the C-terminus and with sensitive residues like Cys and His
Piperazine10% in DMF/EthanolSlower than PiperidineGenerally highLower than piperidineLower than piperidineLower than piperidine
4-Methylpiperidine20% in DMFSimilar to PiperidineSimilar to PiperidineSimilar to PiperidineSimilar to PiperidineSimilar to Piperidine
DBU/Piperazine2% DBU / 5% Piperazine in DMF< 1 minHighCan be significant, can be minimized with additivesLowLow

Note: The efficiency and side reactions are highly sequence-dependent.[6]

Experimental Protocol: Standard Fmoc Deprotection in SPPS

Materials:

  • Fmoc-protected peptide-resin

  • 20% (v/v) piperidine in DMF

Procedure:

  • Swell the Fmoc-protected peptide-resin in DMF.

  • Drain the DMF.

  • Add the 20% piperidine in DMF solution to the resin.

  • Agitate the mixture for the desired time (typically 2 x 10 minutes or 1 x 20 minutes).

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.[7]

Navigating Potential Pitfalls: Common Side Reactions

While the Fmoc strategy is robust, several side reactions can occur, potentially impacting the yield and purity of the final peptide.

  • Aspartimide Formation: This is a significant side reaction, particularly in sequences containing aspartic acid followed by a small amino acid like glycine. The peptide backbone nitrogen can attack the side-chain ester, forming a cyclic imide. This can lead to racemization and the formation of β-peptides. The extent of aspartimide formation can be significant, with some studies reporting over 20% for sensitive sequences with prolonged base treatment.[8][9] The use of more sterically hindered protecting groups for the aspartic acid side chain, such as O-2-phenylisopropyl (O-2-PhiPr), can mitigate this issue.[10]

  • Diketopiperazine (DKP) Formation: This occurs at the dipeptide stage, especially with proline as the second amino acid. The N-terminal amine of the dipeptide can cyclize onto the C-terminal carbonyl, cleaving the peptide from the resin.

  • Racemization: While urethane-based protecting groups like Fmoc generally suppress racemization during coupling, it can still occur, particularly with sensitive amino acids like cysteine and histidine, especially when using strong activating agents or elevated temperatures.[11]

  • 3-(1-Piperidinyl)alanine Formation: This can occur with C-terminal cysteine residues, where the protected sulfhydryl group undergoes base-catalyzed elimination to form dehydroalanine, which then reacts with piperidine.

The Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow

The Fmoc strategy is the foundation of modern automated and manual solid-phase peptide synthesis. A typical cycle involves the sequential deprotection of the N-terminal Fmoc group and coupling of the next Fmoc-protected amino acid.

Fmoc_SPPS_Workflow Start Start with Resin-bound Amino Acid (Fmoc protected) Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Start->Deprotection Wash1 Wash Deprotection->Wash1 Coupling Coupling of next Fmoc-Amino Acid Wash1->Coupling Wash2 Wash Coupling->Wash2 Repeat Repeat for all Amino Acids? Wash2->Repeat Repeat->Deprotection Yes Cleavage Final Cleavage from Resin & Side-chain Deprotection (e.g., TFA cocktail) Repeat->Cleavage No Purification Purification of Crude Peptide Cleavage->Purification End Pure Peptide Purification->End

Caption: General workflow for solid-phase peptide synthesis using the Fmoc strategy.

Orthogonality and Final Cleavage

The success of the Fmoc strategy hinges on the principle of orthogonality, where different classes of protecting groups can be removed under distinct conditions. In Fmoc-SPPS, the Nα-Fmoc group is base-labile, while the side-chain protecting groups are typically acid-labile (e.g., t-butyl, trityl).

Commonly Used Orthogonal Protecting Groups in Fmoc Chemistry:

Amino AcidSide-Chain Protecting GroupCleavage Condition
ArgPbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)Strong Acid (TFA)
AspOtBu (tert-butyl ester)Strong Acid (TFA)
CysTrt (trityl)Strong Acid (TFA)
GluOtBu (tert-butyl ester)Strong Acid (TFA)
HisTrt (trityl)Strong Acid (TFA)
LysBoc (tert-butyloxycarbonyl)Strong Acid (TFA)
SertBu (tert-butyl ether)Strong Acid (TFA)
ThrtBu (tert-butyl ether)Strong Acid (TFA)
TrpBoc (tert-butyloxycarbonyl)Strong Acid (TFA)
TyrtBu (tert-butyl ether)Strong Acid (TFA)

After the peptide chain has been assembled, the final step is the cleavage of the peptide from the solid support and the simultaneous removal of all side-chain protecting groups. This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA), in the presence of "scavengers" to trap the reactive carbocations generated during the deprotection process.

Common Cleavage Cocktails for Fmoc SPPS:

ReagentCompositionApplication
Reagent KTFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5)A robust, general-purpose cocktail for peptides containing sensitive residues like Trp, Met, and Cys.[12]
TFA/TIS/waterTFA/triisopropylsilane/water (95:2.5:2.5)A common, less odorous cocktail suitable for many peptides, especially those with Trp(Boc) and Arg(Pbf).
Reagent BTFA/phenol/water/triisopropylsilane (88:5:5:2)An "odorless" alternative to cocktails containing thioanisole and EDT, particularly useful for peptides with trityl-based protecting groups.[13]

Experimental Protocol: General Cleavage Procedure with Reagent K

Materials:

  • Peptidyl-resin

  • Reagent K (freshly prepared)

  • Cold diethyl ether

Procedure:

  • Wash the peptidyl-resin with dichloromethane (DCM) to remove residual DMF.

  • Dry the resin under vacuum.

  • Add freshly prepared Reagent K to the resin (10-20 mL per gram of resin).

  • Agitate the mixture at room temperature for 1.5-4 hours. The time may need to be extended for peptides with multiple arginine residues.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh TFA.

  • Precipitate the crude peptide by adding the combined filtrate to cold diethyl ether.

  • Collect the precipitated peptide by centrifugation or filtration.

  • Wash the peptide with cold diethyl ether and dry under vacuum.[12]

Conclusion: The Enduring Legacy of the Fmoc Group

The discovery and development of the Fmoc protecting group represent a landmark achievement in the history of peptide synthesis. Its introduction of a mild, base-labile protecting group strategy provided the much-needed orthogonality to the existing acid-labile methods. This has not only simplified and improved the efficiency of peptide synthesis but has also expanded the scope of accessible synthetic targets to include larger, more complex, and highly modified peptides. The principles of Fmoc chemistry continue to be refined and adapted, ensuring its enduring legacy as an indispensable tool for researchers, scientists, and drug development professionals in the ongoing quest to explore the vast potential of peptides.

References

The Cornerstone of Modern Peptide Synthesis: A Technical Guide to Fmoc-Based Solid-Phase Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Solid-phase peptide synthesis (SPPS) utilizing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group represents the most widely adopted strategy for the chemical synthesis of peptides in both academic research and industrial drug development.[1][2] Its prevalence stems from the use of milder reaction conditions compared to the traditional Boc/Benzyl approach, enhanced compatibility with a diverse range of amino acid functionalities, and amenability to automated processes.[1][3] This in-depth technical guide elucidates the core theoretical principles of Fmoc-based SPPS, providing a comprehensive resource on its chemical foundations, experimental protocols, and critical considerations for the successful synthesis of high-purity peptides.

The Principle of Orthogonality in Fmoc SPPS

The success of Fmoc-based SPPS hinges on the principle of orthogonality, which dictates the use of multiple classes of protecting groups that can be removed under distinct and non-interfering chemical conditions.[4][5] This strategy allows for the selective deprotection of specific functional groups on the growing peptide chain while others remain intact, a critical requirement for stepwise peptide elongation and the introduction of site-specific modifications.[4]

In the context of Fmoc SPPS, a bis-orthogonal scheme is typically employed:[2]

  • Temporary α-Amino Protection: The Fmoc group, which is base-labile, is used for the temporary protection of the α-amino group of the incoming amino acid.[6]

  • Permanent Side-Chain Protection: Acid-labile protecting groups, such as tert-butyl (tBu), trityl (Trt), and tert-butoxycarbonyl (Boc), are used for the "permanent" protection of reactive amino acid side chains.[6][7]

  • Linker to Solid Support: The peptide is anchored to the solid support via a linker that is also susceptible to cleavage by strong acid, typically trifluoroacetic acid (TFA).[8]

This orthogonal arrangement ensures that the repetitive removal of the Fmoc group with a mild base does not affect the side-chain protecting groups or the linkage to the resin.[1] These "permanent" protecting groups are then removed simultaneously with cleavage from the solid support in a final, single step using a strong acid.[6]

Orthogonal_Protection_Strategy cluster_peptide Peptide on Solid Support Peptide Resin-Linker-Peptide-(AA)n-Nα-Fmoc | (Side-Chain-PG) Deprotection Mild Base (e.g., 20% Piperidine in DMF) Peptide->Deprotection Fmoc Removal Coupling Fmoc-AA-OH + Coupling Reagents Peptide->Coupling Peptide Elongation Final_Cleavage Strong Acid (e.g., TFA Cocktail) Peptide->Final_Cleavage Final Step Deprotection->Peptide Nα-Amine Deprotected Coupling->Peptide New AA Added Free_Peptide Free Peptide in Solution Final_Cleavage->Free_Peptide Cleavage & Side-Chain Deprotection

Caption: Logical relationship of the orthogonal protection strategy in Fmoc SPPS.

The Cyclical Workflow of Fmoc Solid-Phase Peptide Synthesis

Fmoc-based SPPS is a cyclical process, with each cycle resulting in the addition of a single amino acid to the growing peptide chain. The four key steps in each cycle are: deprotection, washing, coupling, and a final washing step.[9] This iterative process is repeated until the desired peptide sequence is assembled.

Fmoc_SPPS_Cycle Start Start: Resin-Bound Peptide with N-terminal Fmoc Deprotection Step 1: Deprotection Removal of Fmoc group (20% Piperidine/DMF) Start->Deprotection Wash1 Step 2: Washing Removal of piperidine and byproducts (DMF) Deprotection->Wash1 Coupling Step 3: Coupling Addition of activated Fmoc-amino acid Wash1->Coupling Wash2 Step 4: Washing Removal of excess reagents and byproducts (DMF) Coupling->Wash2 Decision Is Peptide Sequence Complete? Wash2->Decision Decision->Deprotection No Final_Cleavage Final Cleavage from Resin and Side-Chain Deprotection Decision->Final_Cleavage Yes End Purified Peptide Final_Cleavage->End

Caption: The cyclical workflow of Fmoc solid-phase peptide synthesis.[9]

Core Chemical Principles and Methodologies

Solid Supports

The synthesis begins with the C-terminal amino acid being attached to an insoluble solid support, typically a resin.[10] The choice of resin is crucial as it determines the C-terminal functionality of the final peptide and influences the overall efficiency of the synthesis.[11]

Resin TypeC-Terminal FunctionalityLinker TypeCleavage Condition
Wang Resin Carboxylic Acidp-alkoxybenzyl alcoholTFA[11]
2-Chlorotrityl Chloride (2-CTC) Resin Carboxylic Acid / Protected Peptide FragmentTritylDilute TFA (e.g., 1% in DCM)[2][12]
Rink Amide Resin AmideFmoc-Rink AmideTFA[11][12]
The Fmoc Protecting Group: Protection and Deprotection

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile urethane-based protecting group that is stable to acidic conditions.[9] This stability profile is central to the orthogonality of the Fmoc/tBu strategy.

Fmoc Deprotection Mechanism: The removal of the Fmoc group is a critical step and is typically achieved using a 20% solution of piperidine in N,N-dimethylformamide (DMF).[9][13] The reaction proceeds via a β-elimination mechanism:

  • Proton Abstraction: The secondary amine base (piperidine) abstracts the acidic proton from the C9 position of the fluorenyl ring.[9]

  • β-Elimination: This abstraction leads to the elimination of dibenzofulvene (DBF) and carbon dioxide, which liberates the free α-amino group of the peptide.[9][14]

  • Dibenzofulvene Scavenging: The liberated DBF is a reactive electrophile that can undergo Michael addition with the newly deprotected amine. The excess piperidine in the deprotection solution acts as a scavenger, reacting with DBF to form a stable adduct that is subsequently washed away.[9][14]

Fmoc_Deprotection_Mechanism Fmoc_Peptide Fmoc-NH-Peptide-Resin Intermediate1 [Intermediate Anion] Fmoc_Peptide->Intermediate1 Proton Abstraction Piperidine + Piperidine Piperidine->Intermediate1 Piperidine_Adduct Piperidine-DBF Adduct Piperidine->Piperidine_Adduct DBF Dibenzofulvene (DBF) Intermediate1->DBF β-Elimination CO2 + CO2 Intermediate1->CO2 Free_Amine + H2N-Peptide-Resin Intermediate1->Free_Amine DBF->Piperidine_Adduct Scavenging

Caption: Mechanism of Fmoc deprotection by piperidine.[9]

Experimental Protocol: Fmoc Deprotection

  • Swell the peptide-resin in DMF.

  • Treat the resin with a solution of 20% piperidine in DMF for an initial 1-2 minutes.

  • Drain the solution.

  • Treat the resin again with 20% piperidine in DMF for 5-10 minutes to ensure complete deprotection.[9]

  • Wash the resin thoroughly with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.

The completion of the deprotection can be monitored by UV spectroscopy, as the cleaved Fmoc group and its byproducts have strong UV absorbance.[1]

Peptide Bond Formation: Coupling Reagents

The formation of the amide bond between the deprotected α-amino group on the resin-bound peptide and the carboxyl group of the incoming Fmoc-amino acid requires the activation of the carboxyl group.[10] This is achieved using coupling reagents.

Mechanism of Action of Common Coupling Reagents: Most modern coupling reagents are based on phosphonium or aminium/uronium salts, such as HBTU, HATU, and PyBOP. These reagents react with the Fmoc-amino acid in the presence of a base (typically N,N-diisopropylethylamine, DIPEA) to form a highly reactive activated ester (e.g., an OBt or OAt ester), which then readily reacts with the free amine on the peptide chain to form the peptide bond.[15][16]

Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Fmoc_AA Fmoc-AA-COOH Activated_Ester Activated Ester (Fmoc-AA-OAt/OBt) Fmoc_AA->Activated_Ester Coupling_Reagent Coupling Reagent (e.g., HBTU, HATU) Coupling_Reagent->Activated_Ester Base Base (DIPEA) Base->Activated_Ester New_Peptide Fmoc-AA-NH-Peptide-Resin Activated_Ester->New_Peptide Deprotected_Peptide H2N-Peptide-Resin Deprotected_Peptide->New_Peptide

Caption: General mechanism of peptide bond formation using aminium/uronium coupling reagents.

Experimental Protocol: Amino Acid Coupling

  • In a separate vessel, dissolve the Fmoc-amino acid (typically 3-5 equivalents relative to resin loading) and a coupling agent (e.g., HCTU, HATU) in DMF.[9]

  • Add a base such as DIPEA (2 equivalents relative to the amino acid).

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Allow the coupling reaction to proceed for 30-60 minutes at room temperature with agitation.[9] For sterically hindered amino acids or "difficult" sequences, longer reaction times or a second coupling (double coupling) may be necessary.[9]

  • Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Quantitative Parameters in a Typical Fmoc SPPS Cycle

ParameterTypical Value/RangeRationale
Resin Loading Capacity 0.3 - 0.8 mmol/gDictates the scale of the synthesis.
Fmoc Deprotection Time 2 x (1-5 min)Ensures complete removal of the Fmoc group.[17]
Amino Acid Equivalents 3 - 5An excess is used to drive the coupling reaction to completion.[9]
Coupling Reagent Equivalents Slightly less than amino acidTo ensure complete activation of the amino acid.
Base (DIPEA) Equivalents 2 x Amino Acid EquivalentsTo neutralize the amino acid salt and facilitate activation.
Coupling Time 30 - 60 minutesCan be extended for difficult couplings.[9]
Coupling Efficiency > 99%High efficiency at each step is crucial for the purity of the final product.[9]
Side-Chain Protection

To prevent unwanted side reactions during peptide chain elongation, the reactive side chains of certain amino acids must be protected.[1] In Fmoc SPPS, these protecting groups are typically acid-labile, ensuring their stability during the base-mediated Fmoc deprotection steps.[7]

Amino AcidSide-Chain Protecting GroupLability
Arg Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)TFA-labile[18]
Asp, Glu OtBu (O-tert-butyl)TFA-labile[18]
Cys, His, Asn, Gln Trt (trityl)TFA-labile[18]
Lys, Trp Boc (tert-butoxycarbonyl)TFA-labile[19]
Ser, Thr, Tyr tBu (tert-butyl)TFA-labile[7]
Cleavage and Final Deprotection

Once the desired peptide sequence has been assembled, the peptide is cleaved from the solid support, and the side-chain protecting groups are simultaneously removed. This is typically achieved by treating the peptide-resin with a strong acid, most commonly trifluoroacetic acid (TFA).[12]

Cleavage Cocktails: The cleavage reaction is often performed in the presence of "scavengers" to quench the reactive cationic species generated during the deprotection of the side-chain protecting groups, which could otherwise lead to unwanted modifications of sensitive amino acids like tryptophan, methionine, and cysteine.[20][21] The composition of the cleavage cocktail is tailored to the amino acid composition of the peptide.

Reagent NameCompositionPrimary Use
Reagent K TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5)General purpose, good for peptides with Arg, Cys.[22]
Reagent B TFA/phenol/water/triisopropylsilane (88:5:5:2)"Odorless" alternative, effective for Trt-based protecting groups.[22]
Reagent H TFA/phenol/thioanisole/EDT/water/DMS/NH4I (81:5:5:2.5:3:2:1.5)Specifically designed to minimize oxidation of methionine.[20]

Experimental Protocol: Cleavage and Deprotection

  • Wash the completed peptide-resin with dichloromethane (DCM) and dry it under vacuum.

  • Prepare the appropriate cleavage cocktail based on the peptide sequence.

  • Add the cleavage cocktail to the peptide-resin (typically 10 mL per gram of resin).[22]

  • Allow the reaction to proceed for 1.5 - 3 hours at room temperature with occasional swirling.[12][22]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA.

  • Precipitate the crude peptide from the combined filtrates by adding cold diethyl ether or methyl t-butyl ether.[22]

  • Collect the precipitated peptide by centrifugation and wash with cold ether.

  • Dry the crude peptide under vacuum.

Common Challenges and Side Reactions

Despite its robustness, Fmoc SPPS is not without potential pitfalls. Awareness of common side reactions is crucial for troubleshooting and optimizing synthetic outcomes.

  • Aspartimide Formation: Peptides containing aspartic acid are prone to the formation of a cyclic aspartimide intermediate, especially at Asp-Gly or Asp-Ser sequences. This can lead to racemization and the formation of β-aspartyl peptides.[23][24]

  • Diketopiperazine Formation: At the dipeptide stage, especially with proline as the second amino acid, intramolecular cyclization can occur to form a diketopiperazine, leading to chain termination.[24]

  • Racemization: Racemization, particularly of cysteine and histidine residues, can occur during the activation step, especially with certain coupling reagents and prolonged activation times.[25]

  • Aggregation: Hydrophobic peptide sequences can aggregate on the solid support, leading to incomplete coupling and deprotection reactions.[24]

Conclusion

Fmoc-based solid-phase peptide synthesis is a powerful and versatile methodology that has revolutionized the way peptides are created. A thorough understanding of its underlying theoretical principles, from the orthogonal protection strategy to the mechanisms of deprotection and coupling, is paramount for its successful implementation. By carefully selecting resins, protecting groups, and coupling reagents, and by being cognizant of potential side reactions, researchers can effectively leverage this technology to synthesize a vast array of peptides for applications ranging from basic biological research to the development of novel therapeutics.

References

9-Fluorenylmethyl Carbazate: A Comprehensive Technical Guide for its Application as a Fluorophore Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Fluorenylmethyl carbazate, also known by its synonyms Fmoc-carbazate, Fmoc-hydrazide, and Fmoc-hydrazine, is a fluorescent labeling reagent of significant interest in the fields of biochemistry and pharmaceutical analysis.[1][2] Its primary application lies in the derivatization of aldehydes and ketones, most notably the reducing ends of carbohydrates, to facilitate their sensitive detection in high-performance liquid chromatography (HPLC).[2][3] This technical guide provides an in-depth overview of this compound, including its physicochemical properties, synthesis, detailed experimental protocols for its use in glycan analysis, and its established role as a fluorophore reagent.

Physicochemical Properties

This compound is a white to off-white solid with the chemical formula C₁₅H₁₄N₂O₂ and a molecular weight of 254.28 g/mol .[4] It is sparingly soluble in water but shows good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane.[5] Key physicochemical data are summarized in the table below for easy reference.

PropertyValueReference
CAS Number 35661-51-9[4]
Molecular Formula C₁₅H₁₄N₂O₂[4]
Molecular Weight 254.28 g/mol [4]
Appearance White to off-white powder/solid[6]
Melting Point ~170 °C (with decomposition)[4]
Purity ≥99.0% (HPLC)[4]

Fluorescence Properties

The utility of this compound as a labeling reagent is derived from the fluorescent properties of the fluorenyl group. While the fluorescence quantum yield and lifetime for the carbazate itself are not extensively reported, the excitation and emission maxima for its derivatized products are crucial for analytical applications. For Fmoc-derivatized amino acids, excitation is typically around 260 nm with emission observed at approximately 310 nm. For Fmoc-labeled glycans, the optimal excitation and emission wavelengths for fluorescence detection in HPLC are approximately 260 nm and 430 nm, respectively.[7]

AnalyteExcitation Wavelength (λex)Emission Wavelength (λem)Reference
Fmoc-amino acids~260 nm~310 nm
Fmoc-labeled N-glycans260 nm430 nm[7]

Synthesis of this compound

This compound is synthesized through the reaction of 9-fluorenylmethyl chloroformate (Fmoc-Cl) with hydrazine. This reaction is a straightforward nucleophilic acyl substitution at the chloroformate group.

Experimental Protocol for Synthesis

Materials:

  • 9-Fluorenylmethyl chloroformate (Fmoc-Cl)

  • Hydrazine hydrate

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Dissolve 9-fluorenylmethyl chloroformate in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of hydrazine hydrate in dichloromethane to the cooled Fmoc-Cl solution with constant stirring. The molar ratio of hydrazine to Fmoc-Cl should be approximately 2:1 to ensure complete reaction and to neutralize the hydrochloric acid byproduct.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to obtain a high-purity product.

G Synthesis of this compound FmocCl 9-Fluorenylmethyl chloroformate (Fmoc-Cl) Reaction Reaction at 0°C to RT FmocCl->Reaction Hydrazine Hydrazine Hydrate Hydrazine->Reaction DCM Anhydrous Dichloromethane (Solvent) DCM->Reaction Workup Aqueous Workup (NaHCO₃, Brine) Reaction->Workup FmocCarbazate_crude Crude 9-Fluorenylmethyl Carbazate Purification Recrystallization FmocCarbazate_crude->Purification Drying Drying (Na₂SO₄) Workup->Drying Evaporation Solvent Evaporation Drying->Evaporation Evaporation->FmocCarbazate_crude FmocCarbazate_pure Pure 9-Fluorenylmethyl Carbazate Purification->FmocCarbazate_pure

Caption: Synthetic workflow for this compound.

Application in Glycan Analysis: A Detailed Workflow

This compound is a valuable tool for the analysis of N-glycans released from glycoproteins, such as human immunoglobulin G (IgG).[3] The workflow involves enzymatic release of the glycans, derivatization with Fmoc-carbazate, purification, and subsequent analysis by HPLC with fluorescence detection.

Experimental Protocol for N-Glycan Analysis from Human IgG

This protocol is adapted from the work of Kinoshita et al. (2020).[3]

1. Enzymatic Release of N-Glycans:

  • Materials:

    • Human IgG sample

    • Denaturing buffer (e.g., containing sodium dodecyl sulfate and 2-mercaptoethanol)

    • Non-ionic surfactant (e.g., NP-40)

    • Peptide-N-Glycosidase F (PNGase F)

    • Incubator or water bath at 37 °C

  • Procedure:

    • Denature the IgG sample by heating in the denaturing buffer.

    • Add the non-ionic surfactant to sequester the denaturant.

    • Add PNGase F to the denatured IgG solution and incubate at 37 °C for at least 3 hours to ensure complete release of N-glycans.

2. Derivatization with this compound:

  • Materials:

    • Released N-glycan solution

    • This compound solution in a suitable solvent (e.g., DMSO)

    • Reducing agent solution (e.g., sodium cyanoborohydride in DMSO/acetic acid)

    • Incubator or heating block at 60 °C

  • Procedure:

    • To the solution containing the released N-glycans, add the this compound solution.

    • Add the reducing agent solution.

    • Incubate the reaction mixture at 60 °C for approximately 30 minutes. This step facilitates the formation of a stable hydrazone linkage between the carbazate and the reducing end of the glycan, which is then reduced.

3. Purification of Fmoc-Labeled N-Glycans:

  • Materials:

    • Solid-phase extraction (SPE) cartridges (e.g., graphitized carbon or hydrophilic interaction liquid chromatography - HILIC)

    • Acetonitrile (ACN)

    • Water (HPLC grade)

    • Elution solvent (e.g., ACN/water mixture)

  • Procedure:

    • Condition the SPE cartridge according to the manufacturer's instructions.

    • Load the derivatization reaction mixture onto the conditioned cartridge.

    • Wash the cartridge with a high percentage of acetonitrile to remove excess reagents and hydrophobic impurities.

    • Elute the Fmoc-labeled N-glycans with an appropriate elution solvent (e.g., a lower percentage of acetonitrile in water).

    • Dry the eluted sample, for example, by vacuum centrifugation.

4. HPLC Analysis:

  • Instrumentation and Conditions:

    • HPLC System: A system equipped with a fluorescence detector.

    • Column: A HILIC column is typically used for the separation of glycans (e.g., a BEH amide column, 2.1 x 50 mm, 1.7 µm).[8]

    • Mobile Phase A: 100 mM ammonium formate, pH 4.5.[8]

    • Mobile Phase B: 100% Acetonitrile.[8]

    • Gradient: A linear gradient from a high percentage of mobile phase B to a lower percentage is employed to elute the glycans.

    • Flow Rate: A typical flow rate for a UHPLC system would be in the range of 0.2-0.5 mL/min.

    • Fluorescence Detection: Excitation at 260 nm and emission at 430 nm.[7]

G Workflow for N-Glycan Analysis using this compound cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Purification cluster_3 Analysis IgG Human IgG Denaturation Denaturation IgG->Denaturation PNGaseF PNGase F Digestion (37°C) Denaturation->PNGaseF ReleasedGlycans Released N-Glycans PNGaseF->ReleasedGlycans DerivatizationReaction Reaction at 60°C ReleasedGlycans->DerivatizationReaction FmocCarbazate This compound FmocCarbazate->DerivatizationReaction ReducingAgent Reducing Agent ReducingAgent->DerivatizationReaction FmocGlycans_crude Crude Fmoc-Labeled N-Glycans DerivatizationReaction->FmocGlycans_crude SPE Solid-Phase Extraction (SPE) FmocGlycans_crude->SPE FmocGlycans_pure Purified Fmoc-Labeled N-Glycans SPE->FmocGlycans_pure HPLC HILIC-HPLC FmocGlycans_pure->HPLC Fluorescence Fluorescence Detection (Ex: 260 nm, Em: 430 nm) HPLC->Fluorescence Data Glycan Profile Data Fluorescence->Data

Caption: Experimental workflow for N-glycan analysis.

Role in Signaling Pathways

Current scientific literature does not indicate a direct role for this compound in modulating or participating in cellular signaling pathways. Its utility is firmly established as a chemical tool for the sensitive detection and quantification of specific analytes, primarily carbohydrates, in a research and analytical setting. There is no evidence to suggest that it has any inherent biological activity or that it interacts with signaling molecules to elicit a cellular response.

Conclusion

This compound is a highly effective and versatile fluorophore reagent for the derivatization of carbohydrates and other carbonyl-containing compounds. Its application in glycan analysis, particularly for N-glycans released from glycoproteins, provides a sensitive and reliable method for their quantification and profiling by HPLC. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers, scientists, and drug development professionals seeking to employ this valuable analytical tool. The straightforward synthesis and derivatization procedures, coupled with the high sensitivity of fluorescence detection, make this compound an attractive option for both routine and advanced analytical workflows in glycoscience and biopharmaceutical development.

References

A Comprehensive Technical Guide to the Handling and Storage of 9-Fluorenylmethyl Carbazate Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential procedures for the safe handling, storage, and utilization of 9-Fluorenylmethyl carbazate (Fmoc-carbazate) powder. Designed for professionals in research and pharmaceutical development, this document outlines critical safety protocols, physical and chemical properties, and a representative experimental workflow for its application as a derivatization agent in analytical chromatography.

Introduction to this compound

This compound, also known as Fmoc-hydrazine, is a fluorescent labeling reagent widely employed in analytical chemistry. Its primary application lies in the pre-column derivatization of aldehydes, ketones, and reducing sugars for enhanced detection in High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[1][2] The fluorenyl group imparts fluorescence to the analyte of interest, allowing for sensitive quantification. It is also utilized in peptide chemistry.

Safety and Hazard Information

This compound is classified as a hazardous substance and requires careful handling to mitigate risks. The compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3][4]

GHS Hazard Statements:

  • H315: Causes skin irritation[2][3]

  • H319: Causes serious eye irritation[2][3]

  • H335: May cause respiratory irritation[2][3]

Personal Protective Equipment (PPE)

To ensure personal safety, the following personal protective equipment should be worn at all times when handling this compound powder:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3]

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and impervious clothing.[3]

  • Respiratory Protection: In case of insufficient ventilation or when handling large quantities, use a NIOSH-approved N95 dust mask or a respirator with an appropriate particulate filter.[2][4]

First Aid Measures

In the event of exposure, the following first aid procedures should be followed:

  • If Inhaled: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[3]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical advice.[3][5]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and seek medical attention.[3][5]

  • If Swallowed: Clean the mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[5]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₁₅H₁₄N₂O₂
Molecular Weight 254.28 g/mol [1]
Appearance White to off-white powder or crystal[3]
Melting Point ~170 °C (decomposes)[1]
Boiling Point 485.8 ± 14.0 °C at 760 mmHg
Density 1.3 ± 0.1 g/cm³
Solubility Soluble in organic solvents such as dichloromethane and dimethyl sulfoxide (DMSO). Limited solubility in water.

Handling and Storage Procedures

Proper handling and storage are crucial to maintain the integrity of this compound and ensure the safety of laboratory personnel.

Handling
  • Handle the powder in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust.[3]

  • Use non-sparking tools to prevent electrostatic discharge.[3]

  • Avoid contact with skin and eyes by wearing the appropriate PPE.[3]

  • Wash hands thoroughly after handling.[5]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][5]

  • The recommended storage temperature is between 2-8°C.[1]

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[5]

  • Protect from light.

  • For long-term storage of stock solutions, it is recommended to store them at -20°C for up to one month or -80°C for up to six months. Avoid repeated freeze-thaw cycles.[1]

Experimental Protocol: Derivatization for HPLC Analysis

This section provides a representative protocol for the derivatization of a carbonyl-containing analyte using this compound for subsequent HPLC analysis.

Materials
  • This compound

  • Analyte containing a carbonyl group

  • Acetonitrile (HPLC grade)

  • Borate buffer (pH 9.5)

  • Deionized water

  • Vortex mixer

  • HPLC system with a fluorescence detector

Procedure
  • Preparation of Reagents:

    • Prepare a stock solution of this compound in acetonitrile (e.g., 2 mg/mL).

    • Prepare a stock solution of the analyte in a suitable solvent.

    • Prepare the borate buffer (pH 9.5).

  • Derivatization Reaction:

    • In a microcentrifuge tube, combine the analyte solution, borate buffer, and the this compound solution. A typical molar ratio of derivatizing agent to analyte is 2:1.

    • Vortex the mixture thoroughly.

    • Allow the reaction to proceed at room temperature for a specified time (e.g., 15-30 minutes).

  • Sample Preparation for HPLC:

    • After the reaction is complete, the mixture may be diluted with the mobile phase to an appropriate concentration for HPLC analysis.

    • Filter the sample through a 0.22 µm syringe filter before injection into the HPLC system.

  • HPLC Analysis:

    • Inject the derivatized sample into the HPLC system.

    • Separation is typically achieved on a C18 reversed-phase column.

    • The mobile phase composition will depend on the specific analyte but often consists of a gradient of acetonitrile and water.

    • Set the fluorescence detector to the appropriate excitation and emission wavelengths for the Fmoc group (typically around 265 nm for excitation and 315 nm for emission).

Visualized Workflow

The following diagram illustrates the logical workflow for the safe handling and storage of this compound powder.

G Workflow for Handling and Storage of this compound cluster_receiving Receiving and Initial Storage cluster_handling Handling and Preparation cluster_storage_solution Solution Storage cluster_disposal Waste Disposal receive Receive this compound inspect Inspect Container for Damage receive->inspect store_initial Store in a Cool (2-8°C), Dry, Well-Ventilated Area inspect->store_initial ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) store_initial->ppe Prepare for Use weigh Weigh Powder in a Fume Hood ppe->weigh prepare_stock Prepare Stock Solution (e.g., in Acetonitrile or DMSO) weigh->prepare_stock dispose Dispose of Waste According to Institutional and Local Regulations weigh->dispose Dispose of Contaminated Materials store_short Short-term Storage (-20°C, up to 1 month) prepare_stock->store_short store_long Long-term Storage (-80°C, up to 6 months) prepare_stock->store_long prepare_stock->dispose Dispose of Empty Containers and Expired Solutions

Caption: Logical workflow for receiving, handling, storing, and disposing of this compound.

References

The Carbazate Group in Fmoc-Hydrazine: A Technical Guide to its Reactivity and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-fluorenylmethoxycarbonyl (Fmoc) hydrazine is a critical reagent in modern peptide chemistry and drug development. The reactivity of its carbazate group (-NHNH-C(=O)-) is central to its utility, primarily in the solid-phase peptide synthesis (SPPS) of peptide hydrazides. These C-terminal modified peptides are stable intermediates that serve as valuable precursors for the synthesis of peptide thioesters, which are essential components for native chemical ligation (NCL). NCL allows for the construction of large, complex peptides and small proteins by joining unprotected peptide segments, a technique with profound implications for the development of novel therapeutics. This technical guide provides an in-depth exploration of the carbazate group's reactivity in Fmoc-hydrazine, offering detailed experimental protocols, quantitative data, and mechanistic insights to aid researchers in harnessing its full potential.

Core Reactivity of the Carbazate Group

The carbazate group in Fmoc-hydrazine exhibits a unique reactivity profile that is exploited in multi-step synthetic strategies. The terminal hydrazine nitrogen is a potent nucleophile, enabling its attachment to electrophilic solid supports, typically trityl-based resins. Once coupled, the Fmoc protecting group on the internal nitrogen masks its reactivity, allowing for standard Fmoc-based peptide chain elongation. The true versatility of the carbazate linker is revealed after the desired peptide sequence is assembled. At this stage, the C-terminal hydrazide can be chemoselectively converted into other reactive functionalities, most notably acyl azides or pyrazoles, which can then be transformed into peptide thioesters.

Quantitative Data: Fmoc-Hydrazine Resin Loading and Stability

The efficiency of peptide hydrazide synthesis is critically dependent on the loading and stability of the Fmoc-hydrazine on the solid support. The following tables summarize quantitative data on the loading of Fmoc-hydrazine onto various resins and the stability of these resins under different storage conditions.

Resin TypeManufacturer Reported Loading (mmol/g)Measured Loading (mmol/g)Loading Retention after 28 days (various conditions)
TentaGel® XV Trityl Chloride0.190.228 ± 0.008[1]>95%[2]
TentaGel® XV Trityl Chloride0.220.221 ± 0.007[1]>95%[2]

Table 1: Loading of Fmoc-Hydrazine on Trityl Resins. The loading of Fmoc-hydrazine onto trityl-based resins is a critical parameter for successful solid-phase peptide synthesis. The data indicates that high loading efficiencies can be achieved.

Storage ConditionResin TypeInitial Loading (mmol/g)Final Loading after 30 days (mmol/g)Loading Retention
-10°C, Dry in AirTentaGel® XV Fmoc-NHNH-Trityl0.221 ± 0.007~0.22~100%
-10°C, Dry under N2TentaGel® XV Fmoc-NHNH-Trityl0.221 ± 0.007~0.22~100%
Room Temperature, Dry in AirTentaGel® XV Fmoc-NHNH-Trityl0.221 ± 0.007>0.21>95%
-10°C, in DMFTentaGel® XV Fmoc-NHNH-Trityl0.221 ± 0.007~0.22~100%
-10°C, in DCMTentaGel® XV Fmoc-NHNH-Trityl0.221 ± 0.007~0.22~100%
3°C, as free hydrazine (Fmoc deprotected)TentaGel® XV NHNH-Trityl0.228 ± 0.0080.0224 ± 0.001[1]9.6%[1]

Table 2: Stability of Fmoc-Hydrazine Loaded Resins. The stability of the Fmoc-hydrazine loaded resin is crucial for its practical application. The data demonstrates the excellent stability of the Fmoc-protected resin under various conditions, highlighting the importance of the Fmoc group for maintaining resin loading.[1][2]

Experimental Protocols

Protocol 1: Preparation of Fmoc-Hydrazine Loaded Trityl Resin

This protocol describes the loading of Fmoc-hydrazine onto a trityl chloride resin.

Materials:

  • Trityl chloride resin (e.g., TentaGel® XV Trityl Chloride)

  • Thionyl chloride (SOCl₂)

  • Fmoc-hydrazine (Fmoc-NHNH₂)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • Fritted syringe

  • Round bottom flask with septum

  • Nitrogen source

Procedure:

  • Swell the trityl chloride resin in a round bottom flask with minimal anhydrous DCM under a nitrogen atmosphere.

  • Add 5 equivalents of thionyl chloride (relative to the theoretical resin loading) and stir the suspension under nitrogen for 2.5 hours at room temperature.[2]

  • Transfer the resin slurry to a fritted syringe and wash thoroughly with anhydrous DCM, followed by anhydrous DMF.

  • Suspend the resin in a 1:1 mixture of anhydrous DCM:DMF.

  • In a separate vial, dissolve 5 equivalents of Fmoc-hydrazine in a minimal amount of 1:1 DCM:DMF.

  • Add the Fmoc-hydrazine solution to the resin suspension and stir for 45 minutes at room temperature.[2]

  • Drain the resin and repeat the Fmoc-hydrazine treatment for another 45 minutes.

  • Wash the resin thoroughly with DMF, followed by DCM.

  • Dry the resin by washing with diethyl ether and then drying under vacuum for at least 8 hours.[2]

  • Determine the resin loading using the Fmoc cleavage test (see Protocol 2).

Protocol 2: Determination of Resin Loading by Fmoc Cleavage Test

This protocol outlines the spectrophotometric determination of the loading of Fmoc-protected species on the resin.

Materials:

  • Fmoc-hydrazine loaded resin

  • 20% (v/v) piperidine in DMF

  • DMF

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Accurately weigh approximately 10 mg of the dry Fmoc-hydrazine loaded resin into a microcentrifuge tube.[3]

  • Add 800 µL of DMF and allow the resin to swell for 15 minutes.[3]

  • Add 200 µL of piperidine to the tube.[3]

  • Vortex the mixture to ensure thorough mixing and let it stand at room temperature for 15 minutes to ensure complete Fmoc cleavage.[3]

  • Centrifuge the tube to pellet the resin.

  • Carefully transfer 100 µL of the supernatant to a clean microcentrifuge tube containing 900 µL of DMF (a 1:10 dilution).[3]

  • Measure the absorbance of the diluted solution at 301 nm against a DMF blank.

  • Calculate the resin loading (L) in mmol/g using the following formula: L = (A₃₀₁ × V × d) / (ε × w × M) Where:

    • A₃₀₁ = Absorbance at 301 nm

    • V = Volume of the cleavage solution (1 mL)

    • d = Dilution factor (10)

    • ε = Molar extinction coefficient of the dibenzofulvene-piperidine adduct (7800 M⁻¹cm⁻¹)[3]

    • w = Path length of the cuvette (1 cm)

    • M = Mass of the resin in mg[3]

Protocol 3: Solid-Phase Synthesis of a Peptide Hydrazide

This protocol provides a general procedure for the synthesis of a peptide hydrazide on an Fmoc-hydrazine loaded resin.

Materials:

  • Fmoc-hydrazine loaded resin

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HATU/DIPEA or HCTU/DIPEA)

  • 20% (v/v) piperidine in DMF

  • DMF, DCM

  • Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS)

  • Cold diethyl ether

Procedure:

  • Swell the Fmoc-hydrazine loaded resin in DMF in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: Dissolve the Fmoc-protected amino acid (4 equivalents relative to resin loading) and the coupling agent (e.g., HATU, 3.98 equivalents) in DMF. Add the activator base (e.g., DIPEA, 8 equivalents) and add the mixture to the resin. Agitate for 1-2 hours.

  • Wash the resin thoroughly with DMF.

  • Repeat steps 2-4 for each amino acid in the peptide sequence.

  • After the final coupling, wash the resin with DMF, then DCM, and dry it under vacuum.

  • Cleavage and Deprotection: Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether.

  • Dry the crude peptide hydrazide under vacuum.

Mandatory Visualizations

Experimental Workflow for Peptide Hydrazide Synthesis

spss_workflow start Fmoc-Hydrazine Loaded Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagents) wash1->coupling wash2 DMF Wash coupling->wash2 repeat Repeat for Each Amino Acid wash2->repeat repeat->deprotection Next Amino Acid final_wash Final Wash (DMF, DCM) repeat->final_wash Final Amino Acid cleavage Cleavage from Resin (TFA Cocktail) final_wash->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation end Crude Peptide Hydrazide precipitation->end

Caption: Workflow for Solid-Phase Synthesis of Peptide Hydrazides.

Conversion of Peptide Hydrazide to Peptide Thioester

ncl_pathway cluster_activation Activation cluster_thiolysis Thiolysis cluster_ncl Native Chemical Ligation peptide_hydrazide Peptide-C(O)NHNH2 acyl_azide Peptide-C(O)N3 peptide_hydrazide->acyl_azide NaNO2, pH 3-4 pyrazole Peptide-C(O)-Pyrazole peptide_hydrazide->pyrazole Acetylacetone, H+ peptide_thioester Peptide-C(O)SR acyl_azide->peptide_thioester R-SH pyrazole->peptide_thioester R-SH ligated_product Peptide-C(O)NH-Cys-Peptide' peptide_thioester->ligated_product n_term_cys_peptide H2N-Cys-Peptide' n_term_cys_peptide->ligated_product

Caption: Pathways for Peptide Thioester Formation and Native Chemical Ligation.

Potential Side Reactions and Troubleshooting

While the synthesis of peptide hydrazides using Fmoc-hydrazine is generally robust, several side reactions can occur. Awareness of these potential issues is crucial for troubleshooting and optimizing synthetic outcomes.

  • Aspartimide Formation: Peptides containing Asp-Gly or Asp-Ser sequences are particularly prone to aspartimide formation under the basic conditions of Fmoc deprotection. This can lead to a mixture of α- and β-aspartyl peptides. To mitigate this, using hindered protecting groups on the Asp side chain or adding an acidic additive like HOBt to the piperidine solution can be effective.

  • Diketopiperazine Formation: At the dipeptide stage, especially with Pro or Gly as the second amino acid, cyclization to form a diketopiperazine can occur, leading to chain termination. Using 2-chlorotrityl chloride resin, which provides steric hindrance, can suppress this side reaction.[4]

  • Racemization of Cysteine: Cysteine residues are susceptible to racemization during coupling. This is particularly problematic with base-mediated activation methods. Employing coupling conditions that are acidic or neutral, such as using pre-formed symmetrical anhydrides or DIPCDI/HOBt, can minimize racemization.

  • Oxidation of Sensitive Residues: Amino acids such as Met, Trp, and Cys can be oxidized during the synthesis or cleavage steps. Using appropriate scavengers in the cleavage cocktail is essential to prevent this. For the conversion of peptide hydrazides to thioesters, milder oxidation conditions or alternative activation methods that avoid strong oxidants should be considered.

Conclusion

The carbazate group in Fmoc-hydrazine provides a powerful and versatile tool for the chemical synthesis of peptides and proteins. Its unique reactivity allows for the efficient production of peptide hydrazides, which are stable and valuable intermediates for native chemical ligation. By understanding the core principles of its reactivity, utilizing robust experimental protocols, and being mindful of potential side reactions, researchers can effectively leverage Fmoc-hydrazine to advance the frontiers of peptide-based drug discovery and development. This guide provides a solid foundation for scientists and professionals to confidently apply this important chemical entity in their research endeavors.

References

Methodological & Application

Application Notes and Protocols for the Use of 9-Fluorenylmethyl Carbazate in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Fluorenylmethyl carbazate (Fmoc-carbazate) is a crucial reagent in solid-phase peptide synthesis (SPPS), primarily utilized for the straightforward synthesis of C-terminal peptide hydrazides. These peptide hydrazides are versatile intermediates, serving as key precursors for the generation of peptide thioesters required for native chemical ligation (NCL), a powerful technique for the synthesis of large peptides and proteins. The use of a stable Fmoc-hydrazine resin, prepared from Fmoc-carbazate and a trityl-based resin, offers significant advantages in terms of resin stability and the efficient synthesis of long and complex peptide sequences.[1][2] This document provides detailed protocols for the preparation of Fmoc-hydrazine resin, its application in SPPS, and the subsequent cleavage and derivatization of the resulting peptide hydrazide.

Data Presentation

Table 1: Stability of Fmoc-NHNH-Trityl Resin under Various Storage Conditions
Storage ConditionDuration (days)Initial Loading (mmol/g)Final Loading (mmol/g)Loading Retention (%)
-10°C, sealed under N₂280.228 ± 0.0080.228 ± 0.008100
-10°C, sealed under air280.228 ± 0.0080.228 ± 0.008100
3°C, sealed under air280.228 ± 0.0080.228 ± 0.008100
Room Temperature, open in vacuum desiccator280.228 ± 0.0080.228 ± 0.008100
-10°C, in DCM300.221 ± 0.0070.221 ± 0.007100
-10°C, in MTBE300.221 ± 0.0070.221 ± 0.007100
-10°C, in 2-MeTHF300.221 ± 0.0070.221 ± 0.007100
-10°C, in DMF300.221 ± 0.0070.221 ± 0.007100
-10°C, Dry in Air300.221 ± 0.0070.221 ± 0.007100
-10°C, Dry under N₂300.221 ± 0.0070.221 ± 0.007100

Data summarized from a study on Tentagel® XV resins.[2][3]

Table 2: Synthesis Yield of a 40-mer Peptide Hydrazide
Peptide SequenceResin TypeSynthesis Scale (mmol)Cleavage CocktailYield (%)
GLP-1R agonist "P5" (40-mer)Fmoc-NHNH-Trityl Tentagel® XV0.1TFA/H₂O/TIPS (95:2.5:2.5)17

Yield calculated based on the initial resin loading.[2][3]

Experimental Protocols

Protocol 1: Preparation of Fmoc-Hydrazine Trityl Resin

This protocol details the preparation of a stable Fmoc-hydrazine resin from 2-chlorotrityl chloride resin.

Materials:

  • 2-chlorotrityl chloride (2-CTC) resin

  • This compound (Fmoc-carbazate)

  • Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

  • Shaker or rocker

Procedure:

  • Swell the 2-CTC resin in DCM for 30 minutes in a solid-phase synthesis vessel.

  • Drain the DCM.

  • Dissolve this compound (2 equivalents relative to the resin substitution) in a minimal amount of DMF.

  • Add the Fmoc-carbazate solution to the resin.

  • Add DIEA (4 equivalents relative to the resin substitution) to the resin slurry.

  • Shake the mixture at room temperature for 2 hours.

  • Drain the reaction solution.

  • Wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).

  • To cap any unreacted sites, add a solution of DCM/MeOH/DIEA (17:2:1) and shake for 30 minutes.

  • Drain the capping solution and wash the resin with DCM (3x), DMF (3x), and finally with DCM (3x).

  • Dry the resin under vacuum.

  • Determine the loading of the resin using a standard Fmoc-release test with piperidine and UV spectroscopy.

Protocol 2: Solid-Phase Peptide Synthesis of a Peptide Hydrazide

This protocol outlines the standard Fmoc-SPPS procedure on the prepared Fmoc-hydrazine trityl resin.

Materials:

  • Fmoc-hydrazine trityl resin

  • Fmoc-protected amino acids

  • Coupling reagent (e.g., HATU, HBTU/HOBt)

  • Diisopropylethylamine (DIEA) or 2,4,6-Collidine

  • 20% Piperidine in DMF (Fmoc deprotection solution)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Automated or manual peptide synthesizer

Procedure:

  • Resin Swelling: Swell the Fmoc-hydrazine trityl resin in DMF for 30-60 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and shake for 3 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and shake for 10 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equivalents) with the coupling reagent (e.g., HATU, 0.95 equivalents relative to the amino acid) and DIEA (2-3 equivalents) in DMF for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake the mixture for 1-2 hours at room temperature.

    • Perform a ninhydrin test to confirm complete coupling. If the test is positive, repeat the coupling step.

  • Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.

  • Final Washing: Wash the peptidyl-resin with DMF (3x), DCM (3x), and methanol (3x), then dry under vacuum.

Protocol 3: Cleavage of the Peptide Hydrazide from the Resin

This protocol describes the cleavage of the synthesized peptide hydrazide from the trityl resin.

Materials:

  • Peptidyl-resin

  • Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) in a ratio of 95:2.5:2.5 (v/v/v). For protected peptide cleavage from 2-chlorotrityl resin, a milder cocktail of acetic acid/trifluoroethanol (TFE)/DCM (1:1:8 v/v/v) can be used.

  • Cold diethyl ether

  • Centrifuge and centrifuge tubes

  • Nitrogen or argon stream

Procedure:

  • Place the dried peptidyl-resin in a reaction vessel.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Shake the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Concentrate the filtrate under a stream of nitrogen or by rotary evaporation to reduce the volume of TFA.

  • Precipitate the crude peptide by adding the concentrated filtrate dropwise to a centrifuge tube containing cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Dry the peptide pellet under vacuum to obtain the crude peptide hydrazide.

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 4: Conversion to Peptide Thioester and Native Chemical Ligation

This protocol outlines the conversion of the peptide hydrazide to a peptide thioester and its subsequent use in native chemical ligation.[1][4]

Materials:

  • Purified peptide hydrazide

  • Sodium nitrite (NaNO₂)

  • 4-mercaptophenylacetic acid (MPAA)

  • Guanidine hydrochloride (Gn·HCl)

  • Sodium phosphate buffer

  • Peptide with an N-terminal cysteine

Procedure:

  • Peptide Thioester Formation:

    • Dissolve the peptide hydrazide in a ligation buffer (e.g., 6 M Gn·HCl, 0.2 M sodium phosphate, pH 3.0).

    • Cool the solution to -15°C.

    • Add a freshly prepared aqueous solution of NaNO₂ (10 equivalents) to convert the hydrazide to an acyl azide.

    • After 15-20 minutes, add MPAA (20 equivalents) to the reaction mixture to facilitate the in-situ conversion of the acyl azide to a peptide thioester.

    • Adjust the pH of the solution to 6.5-7.5.

  • Native Chemical Ligation:

    • Add the second peptide fragment, containing an N-terminal cysteine, to the reaction mixture containing the in-situ generated peptide thioester.

    • Allow the ligation reaction to proceed at room temperature, monitoring the progress by RP-HPLC.

    • Once the ligation is complete, purify the final ligated peptide product by RP-HPLC.

Visualizations

experimental_workflow_resin_preparation start Start: 2-Chlorotrityl Chloride Resin swell Swell Resin in DCM start->swell react React with Fmoc-carbazate & DIEA swell->react cap Cap Unreacted Sites (DCM/MeOH/DIEA) react->cap wash_dry Wash & Dry Resin cap->wash_dry end End: Fmoc-Hydrazine Trityl Resin wash_dry->end

Caption: Workflow for the preparation of Fmoc-hydrazine trityl resin.

spss_workflow start Start: Fmoc-Hydrazine Trityl Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection coupling Amino Acid Coupling (Fmoc-AA, Activator, DIEA) deprotection->coupling wash Wash (DMF, DCM) coupling->wash repeat Repeat for each Amino Acid wash->repeat repeat->deprotection Next AA final_deprotection Final Fmoc Deprotection repeat->final_deprotection Last AA cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage end End: Crude Peptide Hydrazide cleavage->end

Caption: Solid-phase synthesis workflow for peptide hydrazides.

ncl_workflow peptide_hydrazide Peptide Hydrazide acyl_azide Acyl Azide Intermediate peptide_hydrazide->acyl_azide NaNO₂ peptide_thioester Peptide Thioester (in-situ) acyl_azide->peptide_thioester MPAA ligated_peptide Ligated Peptide peptide_thioester->ligated_peptide n_cys_peptide N-terminal Cys Peptide n_cys_peptide->ligated_peptide Ligation

Caption: Native chemical ligation pathway using a peptide hydrazide.

References

Application Notes: Fmoc-Carbazate as a Versatile Linker for Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fmoc-carbazate serves as a crucial linker in solid-phase peptide synthesis (SPPS), primarily for the generation of peptide C-terminal hydrazides. These peptide hydrazides are stable intermediates that can be readily converted into peptide thioesters, which are essential building blocks for protein synthesis via native chemical ligation (NCL). The use of Fmoc-carbazate linked to a solid support, often a trityl-based resin, offers a reliable method for the synthesis of peptide hydrazides, which are valuable in chemical biology and drug development for creating complex peptides, proteins, and conjugates.[1][2]

Key Applications

  • Synthesis of Peptide Hydrazides: The primary application is the straightforward synthesis of peptide C-terminal hydrazides using standard Fmoc-based SPPS protocols.[1]

  • Peptide Thioester Formation: Peptide hydrazides are readily converted to peptide thioesters through activation with reagents like sodium nitrite, enabling their use in NCL.[3]

  • Cyclic Peptides: The hydrazide functionality can be used as a handle for the synthesis of head-to-sidechain cyclic peptides.[3]

  • Bioconjugation: Peptide hydrazides can be used for selective modification and ligation to other molecules, such as carriers or cargo molecules, through hydrazone formation.[2]

  • Synthesis of Glycopeptides: Fmoc-carbazate linkers have been employed in the synthesis of glycopeptide analogues.[3]

Advantages of Fmoc-Carbazate Linkers

  • Stability: Fmoc-hydrazine resins, particularly those based on trityl chloride, exhibit excellent stability under various storage conditions.[1][4]

  • Compatibility: The linker is fully compatible with standard Fmoc-SPPS conditions, including repeated treatments with piperidine for Fmoc deprotection.[5]

  • Mild Cleavage: The final peptide hydrazide can be cleaved from the resin under relatively mild acidic conditions, which helps to preserve sensitive amino acid side chains.[2][6]

  • Versatility: The resulting peptide hydrazides are versatile intermediates for a range of subsequent chemical modifications.[1][2][3]

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of Fmoc-carbazate in solid-phase synthesis.

Table 1: Resin Loading and Stability

Resin TypeLinkerInitial Loading (mmol/g)Loading Retention after 28 days (various conditions)Reference
Tentagel® XVFmoc-NHNH-Trityl0.228 ± 0.008>95%[4]
2-Chlorotrityl ChlorideFmoc-hydrazine~0.19 (reported)Not specified[1][4]

Table 2: Reaction Conditions and Yields

ProcessKey ReagentsReaction TimeTypical YieldReference
Loading of Fmoc-carbazate onto Trityl ResinFmoc-carbazate, DIEA, DCM1-2 hours>90% (based on loading)[1][4]
Peptide ElongationFmoc-amino acids, HATU/DIEAStandard SPPS cyclesSequence dependent[1]
Cleavage from ResinTFA-based cocktails1.5 - 3 hoursSequence dependent[7]
Conversion to ThioesterNaNO₂, Thiol1-2 hoursGood yields reported[1]
Synthesis of Model Peptides (on hydrazinobenzyl AM resin)NBS, pyridine, α-amino S-alkyl thioesterNot specified~65%[5]

Experimental Protocols

Protocol 1: Preparation of Fmoc-Hydrazine-2-Chlorotrityl Chloride Resin

This protocol describes the loading of Fmoc-carbazate onto 2-chlorotrityl chloride (2-CTC) resin.

  • Resin Swelling: Swell 2-chlorotrityl chloride resin (1 g, loading capacity typically 1.0-1.6 mmol/g) in anhydrous dichloromethane (DCM, 10 mL) for 30 minutes in a reaction vessel.

  • Reagent Preparation: In a separate flask, dissolve Fmoc-carbazate (1.5 equivalents relative to resin loading) in anhydrous DCM.

  • Loading Reaction: Drain the DCM from the swollen resin. Add the Fmoc-carbazate solution to the resin, followed by the addition of diisopropylethylamine (DIEA, 4 equivalents relative to resin loading).

  • Reaction Incubation: Agitate the mixture at room temperature for 2 hours.

  • Capping: To cap any unreacted chlorotrityl groups, add methanol (0.8 mL per gram of resin) and agitate for an additional 30 minutes.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), dimethylformamide (DMF, 3 x 10 mL), and finally with DCM (3 x 10 mL).

  • Drying: Dry the resin under vacuum to a constant weight.

  • Loading Determination: Determine the loading of the Fmoc-hydrazine on the resin using a spectrophotometric method by measuring the absorbance of the dibenzofulvene-piperidine adduct upon Fmoc deprotection.[8]

Protocol 2: Solid-Phase Synthesis of a Peptide Hydrazide

This protocol outlines the general procedure for synthesizing a peptide hydrazide on the Fmoc-hydrazine-functionalized resin.

  • Resin Preparation: Place the desired amount of Fmoc-hydrazine resin in a suitable SPPS reaction vessel. Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF (v/v) for 10 minutes. Repeat this step once for 5 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 x) to remove residual piperidine and the Fmoc cleavage byproducts.

  • Amino Acid Coupling:

    • Pre-activate the first Fmoc-protected amino acid (3-5 equivalents relative to resin loading) with a suitable coupling reagent such as HATU (3 equivalents) and DIEA (6 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours with agitation.

  • Monitoring: Monitor the completion of the coupling reaction using a qualitative ninhydrin (Kaiser) test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

  • Washing: Wash the resin with DMF (3 x) and DCM (3 x).

  • Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

  • Final Washing and Drying: Wash the peptidyl resin with DMF (3 x), DCM (3 x), and diethyl ether (3 x), and then dry under vacuum.

Protocol 3: Cleavage of the Peptide Hydrazide from the Resin

This protocol details the cleavage of the synthesized peptide hydrazide from the solid support.

  • Resin Preparation: Place the dry peptidyl resin in a round-bottom flask.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the amino acid composition of the peptide. A standard cocktail is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).

  • Cleavage Reaction: Add the cleavage cocktail to the resin (typically 10 mL per gram of resin). Stir the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide from the filtrate by adding cold diethyl ether.

  • Peptide Collection: Centrifuge the suspension to pellet the peptide. Decant the ether.

  • Washing: Wash the peptide pellet with cold diethyl ether two more times to remove scavengers.

  • Drying: Dry the crude peptide hydrazide under vacuum.

  • Purification: Purify the crude peptide hydrazide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 4: Conversion of Peptide Hydrazide to Peptide Thioester

This protocol describes the conversion of the purified peptide hydrazide to a peptide thioester for use in NCL.

  • Peptide Dissolution: Dissolve the purified peptide hydrazide in a suitable buffer, such as 6 M guanidine hydrochloride, 0.2 M sodium phosphate, pH 3.0.

  • Acyl Azide Formation: Cool the solution to -15 °C in an ice-salt bath. Add a solution of sodium nitrite (NaNO₂, 10-20 equivalents) in the same buffer. Stir the reaction for 20-30 minutes at -15 °C to form the acyl azide intermediate.

  • Thiolysis: Add a thiol, such as 4-mercaptophenylacetic acid (MPAA, 30-50 equivalents), to the reaction mixture. Adjust the pH to 6.5-7.0 with a suitable base (e.g., Tris base).

  • Reaction Completion: Allow the reaction to proceed at room temperature for 1-2 hours.

  • Purification: Purify the resulting peptide thioester by RP-HPLC.

Visualizations

Caption: Chemical structure of Fmoc-carbazate.

SPPS_Workflow Solid-Phase Synthesis of Peptide Hydrazides using Fmoc-Carbazate Linker cluster_resin_prep Resin Functionalization cluster_spps_cycle SPPS Cycle cluster_cleavage_conversion Cleavage and Conversion Resin 2-CTC Resin FunctionalizedResin Fmoc-Hydrazine-Resin Resin->FunctionalizedResin Loading FmocCarbazate Fmoc-Carbazate + DIEA FmocCarbazate->FunctionalizedResin Fmoc_Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) FunctionalizedResin->Fmoc_Deprotection Start Synthesis Washing1 2. Washing (DMF) Fmoc_Deprotection->Washing1 Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, HATU, DIEA) Washing1->Coupling Washing2 4. Washing (DMF/DCM) Coupling->Washing2 Washing2->Fmoc_Deprotection Repeat for each amino acid Cleavage Cleavage from Resin (TFA Cocktail) Washing2->Cleavage After final AA PeptideHydrazide Crude Peptide Hydrazide Cleavage->PeptideHydrazide Purification1 RP-HPLC Purification PeptideHydrazide->Purification1 PurePeptideHydrazide Pure Peptide Hydrazide Purification1->PurePeptideHydrazide Conversion Conversion to Thioester (NaNO2, Thiol) PurePeptideHydrazide->Conversion PeptideThioester Peptide Thioester Conversion->PeptideThioester Purification2 RP-HPLC Purification PeptideThioester->Purification2 FinalProduct Pure Peptide Thioester Purification2->FinalProduct

Caption: Workflow for SPPS of peptide hydrazides and conversion to thioesters.

Hydrazide_to_Thioester Conversion of Peptide Hydrazide to Peptide Thioester PeptideHydrazide Peptide-CO-NHNH₂ AcylAzide Peptide-CO-N₃ (Acyl Azide Intermediate) PeptideHydrazide->AcylAzide Activation NaNO2 NaNO₂ pH 3.0, -15°C PeptideThioester Peptide-CO-SR AcylAzide->PeptideThioester Thiolysis Thiol R-SH (Thiol) pH 6.5-7.0

Caption: Chemical pathway for converting a peptide hydrazide to a thioester.

References

Application Notes and Protocols for Carbohydrate Derivatization with 9-Fluorenylmethyl carbazate (FMOC-carbazate) for High-Performance Liquid Chromatography (HPLC) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The analysis of carbohydrates is a critical aspect of various scientific disciplines, including biotechnology, food science, and pharmaceutical development. Carbohydrates play vital roles in biological processes and are key quality attributes of biotherapeutics. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of carbohydrates. However, a significant challenge in carbohydrate analysis is their lack of strong chromophores or fluorophores, which makes their detection by common HPLC detectors like UV-Vis or fluorescence detectors difficult without chemical modification.

To overcome this limitation, a pre-column derivatization step is often employed to attach a fluorescent tag to the carbohydrate molecules, thereby enhancing their detection sensitivity. One such effective labeling reagent is 9-fluorenylmethyl carbazate (FMOC-carbazate), also known as FMOC-hydrazine. This reagent reacts with the reducing end of carbohydrates to form a stable, highly fluorescent derivative that can be readily analyzed by reversed-phase HPLC with fluorescence detection.[1][2] This method is applicable to a wide range of reducing sugars, including monosaccharides and oligosaccharides released from glycoproteins.[1]

These application notes provide a detailed protocol for the derivatization of carbohydrates with FMOC-carbazate and their subsequent analysis by HPLC.

Principle of the Method

The derivatization of carbohydrates with this compound is a pre-column labeling method. The hydrazine group of FMOC-carbazate reacts with the aldehyde or ketone group of the reducing end of a carbohydrate to form a stable hydrazone. This reaction attaches the highly fluorescent 9-fluorenylmethoxycarbonyl (Fmoc) group to the carbohydrate molecule, allowing for sensitive fluorescence detection during HPLC analysis. The resulting FMOC-labeled carbohydrates are then separated by reversed-phase HPLC and quantified. The FMOC-hydrazine and the resulting sugar-FMOC-hydrazone derivatives exhibit excellent stability.[1]

Quantitative Data Summary

The derivatization of carbohydrates with FMOC-carbazate allows for their sensitive quantification by HPLC. The following tables summarize the linearity ranges and determination limits for various monosaccharides and disaccharides.

Table 1: Linearity Ranges for FMOC-Derivatized Carbohydrates

CarbohydrateLinearity Range 1 (pmol)Linearity Range 2 (pmol)
Mannose0.5 - 212 - 110
Fucose0.5 - 212 - 110
Individual Sugar Derivatives0.5 - 212 - 110

Data sourced from Zhang, R. E., et al. (1991).[1]

Table 2: Determination Limits for FMOC-Derivatized Carbohydrates

CarbohydrateDetermination Limit (pmol)
Mannose0.05 - 0.09
Galactose0.05 - 0.09
Ribose0.05 - 0.09
Maltose0.1
Xylose0.1
Glucose0.1
Fucose0.2
Lactose0.2
Arabinose0.3
Fructose0.4

Data sourced from Zhang, R. E., et al. (1991).[1]

Experimental Protocols

This section provides a detailed methodology for the derivatization of carbohydrates with FMOC-carbazate and their analysis by HPLC.

Materials and Reagents
  • This compound (FMOC-carbazate), HPLC grade

  • Carbohydrate standards (e.g., glucose, mannose, galactose, etc.)

  • Acetonitrile (ACN), HPLC grade

  • Glacial acetic acid, analytical grade

  • Water, HPLC grade

  • Anhydrous hydrazine

  • 9-fluorenylmethyl chloroformate (FMOC-Cl)

  • Hydrochloric acid (HCl) for glycoprotein hydrolysis (if applicable)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18 or HILIC) for cleanup

Equipment
  • HPLC system equipped with a fluorescence detector, binary pump, autosampler, and column oven

  • Reversed-phase HPLC column (e.g., C8 or C18, 5 µm particle size)

  • Vortex mixer

  • Centrifuge

  • Heating block or water bath

  • Vacuum centrifuge

  • pH meter

Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_cleanup Cleanup cluster_analysis HPLC Analysis sample Carbohydrate Sample (e.g., purified monosaccharide or glycoprotein hydrolysate) hydrolysis Glycoprotein Hydrolysis (if applicable) sample->hydrolysis Optional drying1 Dry Sample hydrolysis->drying1 reconstitution Reconstitute in FMOC-carbazate solution drying1->reconstitution incubation Incubate at elevated temperature reconstitution->incubation spe Solid Phase Extraction (SPE) (to remove excess reagent) incubation->spe drying2 Dry Eluate spe->drying2 reconstitution2 Reconstitute in mobile phase drying2->reconstitution2 hplc HPLC Separation (C8 or C18 column) reconstitution2->hplc detection Fluorescence Detection hplc->detection quantification Data Analysis and Quantification detection->quantification

Caption: Experimental workflow for carbohydrate derivatization and HPLC analysis.

Protocol 1: Derivatization of Carbohydrates with FMOC-Carbazate
  • Sample Preparation:

    • For glycoprotein analysis, hydrolyze the glycoprotein to release monosaccharides using an appropriate method (e.g., acid hydrolysis with HCl).

    • For standard solutions or purified carbohydrate samples, prepare solutions of known concentrations in HPLC-grade water.

    • Transfer an appropriate amount of the carbohydrate sample or standard (typically in the picomole to nanomole range) to a microcentrifuge tube.

    • Dry the sample completely using a vacuum centrifuge.

  • Derivatization Reagent Preparation:

    • Prepare a solution of FMOC-carbazate in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water. The optimal concentration of the derivatizing reagent should be determined empirically but is typically in excess of the carbohydrate concentration.

  • Derivatization Reaction:

    • To the dried carbohydrate sample, add a sufficient volume of the FMOC-carbazate solution.

    • Vortex the mixture thoroughly to ensure complete dissolution of the sample.

    • Incubate the reaction mixture at an elevated temperature (e.g., 65°C) for a specific duration (e.g., 1.5 to 2 hours). The optimal reaction time and temperature may need to be determined for specific carbohydrates.

  • Cleanup of Labeled Carbohydrates:

    • After incubation, cool the reaction mixture to room temperature.

    • Excess FMOC-carbazate reagent must be removed to prevent interference with the HPLC analysis. This can be achieved using Solid Phase Extraction (SPE).

    • Condition a C18 SPE cartridge by washing with methanol followed by water.

    • Load the reaction mixture onto the conditioned SPE cartridge.

    • Wash the cartridge with an aqueous solution to remove unreacted hydrophilic carbohydrates and salts.

    • Elute the FMOC-labeled carbohydrates with a solvent of higher organic content (e.g., acetonitrile or methanol).

    • Dry the eluted sample in a vacuum centrifuge.

  • Sample Reconstitution:

    • Reconstitute the dried, labeled carbohydrates in a suitable volume of the initial HPLC mobile phase for injection.

Protocol 2: HPLC Analysis of FMOC-Labeled Carbohydrates
  • HPLC System and Conditions:

    • HPLC System: An HPLC system equipped with a fluorescence detector.

    • Column: A reversed-phase C8 or C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Aqueous acetic acid (e.g., 0.1% v/v).

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 30°C).

    • Fluorescence Detection: Excitation wavelength (λex) of ~265 nm and an emission wavelength (λem) of ~320 nm.

    • Injection Volume: 10-20 µL.

  • Gradient Elution:

    • A gradient elution is typically used to separate the different FMOC-labeled carbohydrates. The exact gradient profile will depend on the specific carbohydrates being analyzed and the column used. A representative gradient is as follows:

      • Start with a low percentage of Mobile Phase B (e.g., 10-20%).

      • Linearly increase the percentage of Mobile Phase B over a set period (e.g., to 50-60% over 20-30 minutes) to elute the labeled carbohydrates.

      • Include a column wash step with a high percentage of Mobile Phase B.

      • Re-equilibrate the column to the initial conditions before the next injection.

  • Data Analysis and Quantification:

    • Identify the peaks corresponding to the FMOC-labeled carbohydrates based on their retention times compared to standards.

    • Generate a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Quantify the amount of each carbohydrate in the sample by interpolating its peak area from the calibration curve.

Troubleshooting

  • Low Derivatization Efficiency:

    • Ensure the carbohydrate sample is completely dry before adding the derivatization reagent.

    • Optimize the reaction time, temperature, and reagent concentration.

    • Check the purity and stability of the FMOC-carbazate reagent.

  • Interfering Peaks in HPLC Chromatogram:

    • Ensure complete removal of excess derivatization reagent during the cleanup step.

    • Use high-purity solvents and reagents.

  • Poor Peak Shape:

    • Ensure the sample is fully dissolved in the initial mobile phase before injection.

    • Optimize the HPLC gradient and flow rate.

Conclusion

The derivatization of carbohydrates with this compound followed by HPLC with fluorescence detection is a highly sensitive and reliable method for the quantitative analysis of a wide range of reducing sugars. The detailed protocols and quantitative data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to implement this powerful analytical technique in their laboratories. The excellent stability of the FMOC-hydrazone derivatives and the low detection limits make this method particularly suitable for the analysis of carbohydrates in complex biological matrices and for quality control in the biopharmaceutical industry.

References

Application of Fmoc-Hydrazine in the Synthesis of Peptide Hydrazides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of peptide hydrazides is a critical step in modern chemical biology and drug development. Peptide hydrazides serve as versatile intermediates for the production of peptide thioesters, which are essential for native chemical ligation (NCL), a powerful technique for the synthesis of large peptides and proteins. Additionally, the hydrazide moiety itself can be utilized for bioconjugation and the formation of hydrazone linkages. The use of 9-fluorenylmethoxycarbonyl (Fmoc)-hydrazine provides a robust and efficient method for the solid-phase synthesis of C-terminal peptide hydrazides. This document provides detailed application notes and experimental protocols for the use of Fmoc-hydrazine in this context.

Core Principles

The solid-phase synthesis of peptide hydrazides using Fmoc-hydrazine typically involves the initial attachment of Fmoc-hydrazine to a suitable resin, followed by standard Fmoc-based solid-phase peptide synthesis (SPPS). The C-terminal hydrazide is generated upon cleavage of the completed peptide from the solid support. A common and highly effective approach utilizes a 2-chlorotrityl chloride (2-CTC) resin, which allows for mild cleavage conditions, preserving sensitive amino acid side chains.

Key Advantages of the Fmoc-Hydrazine Approach:

  • Versatility: Peptide hydrazides can be readily converted to peptide thioesters for NCL or used directly for other ligation chemistries.

  • Compatibility: The Fmoc-SPPS strategy is compatible with a wide range of amino acid derivatives and complex peptide sequences.

  • Stability: Fmoc-hydrazine loaded resins, particularly on trityl-based supports, exhibit excellent stability during storage.[1][2][3][4][5]

  • Mild Cleavage: The use of trityl-based resins allows for cleavage under mildly acidic conditions, which minimizes side reactions.

Experimental Protocols

Protocol 1: Preparation of Fmoc-Hydrazine Loaded 2-Chlorotrityl (2-CTC) Resin

This protocol details the loading of Fmoc-hydrazine onto a 2-chlorotrityl chloride resin, a common solid support for this application.[6][7]

Materials:

  • 2-Chlorotrityl chloride (2-CTC) resin

  • Fmoc-hydrazine

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • Fritted syringe or peptide synthesis vessel

Procedure:

  • Swell the 2-CTC resin (1 g) in DCM (10 mL) for 30 minutes in a fritted syringe.

  • Drain the DCM.

  • Dissolve Fmoc-hydrazine (1.5 equivalents relative to the resin loading capacity) and DIPEA (2 equivalents) in a minimal amount of DMF and add it to the resin.

  • Add DCM to the slurry to ensure good mixing.

  • Agitate the mixture at room temperature for 2 hours.

  • Drain the reaction solution.

  • To cap any unreacted sites, add a solution of DCM/MeOH/DIPEA (80:15:5, v/v/v) and agitate for 30 minutes.

  • Wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).

  • Dry the resin under vacuum.

  • Determine the loading of the resin using a spectrophotometric analysis of the Fmoc group cleaved from a small, known weight of resin with a piperidine solution.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) on Fmoc-Hydrazine Resin

This protocol outlines the general steps for elongating the peptide chain on the prepared Fmoc-hydrazine functionalized resin using standard Fmoc/tBu chemistry.[3][8]

Materials:

  • Fmoc-hydrazine loaded resin

  • Fmoc-protected amino acids

  • Coupling reagent (e.g., HBTU, HATU, HCTU)

  • Base (e.g., DIPEA, N-methylmorpholine)

  • Deprotection solution: 20% piperidine in DMF

  • DMF

  • DCM

Procedure:

  • Resin Swelling: Swell the Fmoc-hydrazine resin in DMF for 30-60 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5-10 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 5-10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-amino acid (4 equivalents) with the coupling reagent (3.9 equivalents) and base (8 equivalents) in DMF for a few minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., ninhydrin test). If the test is positive (indicating incomplete reaction), continue coupling or perform a double coupling.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the desired sequence.

  • Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.

  • Washing and Drying: Wash the final peptide-resin with DMF (3x), DCM (3x), and finally with an ether or methanol wash to facilitate drying. Dry the resin under vacuum.

Protocol 3: Cleavage of the Peptide Hydrazide from the Resin

This protocol describes the cleavage of the synthesized peptide from the trityl-based resin to yield the C-terminal peptide hydrazide.

Materials:

  • Peptide-resin

  • Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v))

  • Cold diethyl ether

  • Centrifuge

Procedure:

  • Place the dried peptide-resin in a reaction vessel.

  • Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.

  • Incubate at -20°C for at least 30 minutes to facilitate precipitation.

  • Pellet the precipitated peptide by centrifugation.

  • Decant the ether and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide hydrazide under vacuum.

  • The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis of peptide hydrazides using Fmoc-hydrazine.

Table 1: Resin Loading and Stability

Resin TypeInitial Loading (mmol/g)Storage ConditionsDuration (days)Loading Retention (%)Reference
Tentagel® XV Trityl0.228 ± 0.008-10°C, sealed under N₂28>95%[1]
Tentagel® XV Trityl0.221 ± 0.0073°C, sealed under air28>95%[1]
Tentagel® XV Trityl0.221 ± 0.007Room Temp, open to air30>95%[1]

Table 2: Peptide Synthesis Yield

Peptide SequenceResin TypeScale (mmol)Cleavage CocktailCrude Yield (%)Purified Yield (%)Reference
GLP-1R agonist "P5" (40-mer)Fmoc-NHNH-Trityl Tentagel® XV0.1TFA:H₂O:TIS (95:2.5:2.5)Not Reported17[1][3][4]
α-synuclein fragments2-Cl-(Trt)-NHNH₂Not ReportedTFA-basedNot ReportedMilligram scale[7]

Visualized Workflows

The following diagrams illustrate the key processes in the synthesis of peptide hydrazides using Fmoc-hydrazine.

Peptide_Hydrazide_Synthesis_Workflow cluster_resin_prep Resin Preparation cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage and Purification Resin 2-Chlorotrityl Chloride Resin Loaded_Resin Fmoc-NHNH-Resin Resin->Loaded_Resin DCM/DMF Fmoc_Hydrazine Fmoc-Hydrazine + DIPEA Fmoc_Hydrazine->Loaded_Resin Start Fmoc-NHNH-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Coupling Amino Acid Coupling (Fmoc-AA, HBTU, DIPEA) Deprotection->Coupling Elongation Peptide Elongation Coupling->Elongation Elongation->Deprotection Repeat n times Final_Peptide_Resin Peptide-NHNH-Resin Cleavage Cleavage (TFA/TIS/H₂O) Final_Peptide_Resin->Cleavage Crude_Peptide Crude Peptide Hydrazide Cleavage->Crude_Peptide Purification RP-HPLC Purification Crude_Peptide->Purification Pure_Peptide Pure Peptide Hydrazide Purification->Pure_Peptide

Caption: General workflow for peptide hydrazide synthesis.

Logical_Relationship cluster_applications Applications cluster_NCL NCL Pathway cluster_Bioconjugation Bioconjugation Pathway Peptide_Hydrazide Peptide Hydrazide Acyl_Azide Acyl Azide Formation (NaNO₂, acidic pH) Peptide_Hydrazide->Acyl_Azide Hydrazone_Formation Hydrazone Ligation (with Aldehyde/Ketone) Peptide_Hydrazide->Hydrazone_Formation NCL Native Chemical Ligation (NCL) Bioconjugation Bioconjugation Peptide_Thioester Peptide Thioester (Thiolysis) Acyl_Azide->Peptide_Thioester Ligation Ligation with N-terminal Cysteine Peptide Peptide_Thioester->Ligation Protein Synthetic Protein Ligation->Protein Conjugate Peptide Conjugate Hydrazone_Formation->Conjugate

Caption: Applications of peptide hydrazides.

Conclusion

The use of Fmoc-hydrazine in solid-phase peptide synthesis is a well-established and reliable method for producing peptide hydrazides. The protocols provided herein, along with the summarized quantitative data and visual workflows, offer a comprehensive guide for researchers in academia and industry. The stability of Fmoc-hydrazine loaded resins and the versatility of the resulting peptide hydrazides make this a valuable tool for the synthesis of complex peptides, proteins, and bioconjugates. The continuous development of greener synthesis protocols aims to further enhance the utility and sustainability of this important chemical strategy.[9][10]

References

Application Notes and Protocols: A Detailed Guide to Fmoc Deprotection Using Piperidine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-fluorenylmethoxycarbonyl (Fmoc) group is the most widely utilized Nα-amino protecting group in modern solid-phase peptide synthesis (SPPS) due to its stability under acidic conditions and its facile cleavage with a mild base.[1][2] The selective removal of the Fmoc group at each cycle of peptide elongation is a critical step that directly impacts the yield and purity of the final synthetic peptide. Piperidine, a cyclic secondary amine, is the conventional and most effective reagent for this purpose.[1][3]

This document provides a comprehensive guide to the principles and practices of Fmoc deprotection using piperidine. It includes a detailed explanation of the chemical mechanism, step-by-step experimental protocols, quantitative data on various deprotection conditions, and troubleshooting strategies to mitigate common side reactions.

Chemical Mechanism of Fmoc Deprotection

The removal of the Fmoc group by piperidine proceeds via a base-catalyzed β-elimination mechanism. The process can be broken down into two primary steps:

  • Proton Abstraction: Piperidine, acting as a base, abstracts the acidic proton from the C9 position of the fluorenyl ring system.[1][2] This results in the formation of a stabilized carbanion (fluorenyl anion).[2]

  • β-Elimination and Dibenzofulvene (DBF) Trapping: The unstable carbanion undergoes rapid elimination, releasing the free N-terminal amine of the peptide, carbon dioxide, and a highly reactive intermediate called dibenzofulvene (DBF).[1][4] The excess piperidine in the reaction mixture then acts as a nucleophile, trapping the DBF to form a stable dibenzofulvene-piperidine (DBF-piperidine) adduct. This trapping step is crucial as it prevents the reactive DBF from participating in side reactions with the deprotected peptide chain and drives the equilibrium of the deprotection reaction towards completion.[1][4]

Fmoc_Deprotection_Mechanism Fmoc_Peptide Fmoc-NH-Peptide-Resin Intermediate Fluorenyl Anion Intermediate Fmoc_Peptide->Intermediate 1. Proton Abstraction Piperidine1 Piperidine (Base) Piperidine1->Intermediate Free_Amine H₂N-Peptide-Resin (Free Amine) Intermediate->Free_Amine DBF Dibenzofulvene (DBF) + CO₂ Intermediate->DBF 2. β-Elimination Adduct DBF-Piperidine Adduct DBF->Adduct 3. DBF Trapping Piperidine2 Piperidine (Nucleophile) Piperidine2->Adduct

Caption: Chemical mechanism of Fmoc deprotection by piperidine.

Comparative Data on Fmoc Deprotection Conditions

The efficiency of Fmoc deprotection and the prevalence of side reactions are highly dependent on the reaction conditions. While 20% piperidine in DMF is the standard, variations are employed to address specific challenges like peptide aggregation or sensitive sequences.

Reagent(s)ConcentrationSolventTypical Deprotection TimeEfficacy and Remarks
Piperidine 20% (v/v)DMF2 x 5-10 minStandard Protocol. Generally effective for most sequences.[5] The most widely used method.
Piperidine 5-10% (v/v)DMF2 x 10-15 minUsed to reduce piperidine-catalyzed side reactions like aspartimide formation, though deprotection may be slower.[6]
Piperidine 20% (v/v)NMP2 x 5-10 minN-Methyl-2-pyrrolidone (NMP) can improve resin swelling and disrupt peptide aggregation, aiding deprotection of difficult sequences.[5]
DBU / Piperidine 2% DBU, 2% Piperidine (v/v)DMF or NMP2 x 5-10 min1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a stronger, non-nucleophilic base that can accelerate deprotection.[5][7] Piperidine is added to scavenge the DBF byproduct.[7]
Piperazine / DBU 5% Piperazine (w/v), 2% DBU (v/v)NMP2 x 1-5 minA rapid deprotection cocktail that significantly reduces diketopiperazine (DKP) formation compared to standard piperidine protocols.[6][8]

Experimental Protocols

The following protocols provide detailed methodologies for performing and monitoring Fmoc deprotection during manual SPPS.

This protocol is suitable for the majority of peptide sequences.

  • Reagent Preparation: Prepare a 20% (v/v) solution of piperidine in high-purity, amine-free N,N-dimethylformamide (DMF).

  • Resin Preparation:

    • If starting a new synthesis cycle, ensure the peptide-resin from the previous coupling step has been thoroughly washed with DMF.

    • Swell the peptide-resin in DMF for at least 30-60 minutes before the first deprotection step.[5][8]

  • Initial Deprotection:

    • Drain the DMF from the reaction vessel.

    • Add the 20% piperidine/DMF solution to the resin, ensuring all beads are fully submerged (approx. 10 mL per gram of resin).[9]

    • Agitate the mixture gently (e.g., using a shaker or nitrogen bubbling) for 2-3 minutes at room temperature.[5][9]

  • Drain: Drain the deprotection solution from the reaction vessel. This first wash contains the highest concentration of the DBF-piperidine adduct.

  • Second Deprotection:

    • Add a fresh aliquot of the 20% piperidine/DMF solution to the resin.

    • Agitate the mixture for 5-10 minutes at room temperature to ensure complete removal of the Fmoc group.[5]

  • Washing:

    • Drain the deprotection solution.

    • Wash the peptide-resin extensively with DMF (5 to 7 times) to ensure the complete removal of residual piperidine and the DBF-piperidine adduct.[5][8] Inadequate washing can lead to side reactions in the subsequent coupling step.

  • Confirmation (Optional): Perform a qualitative test (e.g., Kaiser test) on a few resin beads to confirm the presence of a free primary amine, indicating successful deprotection.[10][11]

This method allows for quantitative, real-time monitoring of the deprotection reaction, which is a standard feature on automated peptide synthesizers.[11]

  • Setup: Connect the outlet of the reaction vessel to a flow-through UV-Vis spectrophotometer.

  • Procedure:

    • Initiate the deprotection step as described in Protocol 1.

    • Continuously monitor the absorbance of the solution flowing from the vessel at approximately 301 nm.[11] This wavelength corresponds to the maximum absorbance of the DBF-piperidine adduct.

  • Analysis:

    • The absorbance will rise sharply as the adduct is formed and washed away.

    • The reaction is considered complete when the absorbance returns to the baseline, indicating that no more adduct is being released from the resin.

    • If the baseline is not reached within the standard time, the deprotection step can be extended until it is, ensuring complete Fmoc removal.[11]

Deprotection_Workflow Start Start: Fmoc-Peptide-Resin Swell Swell Resin in DMF (30-60 min) Start->Swell Drain1 Drain DMF Swell->Drain1 Deprotect1 Add 20% Piperidine/DMF Agitate (2-3 min) Drain1->Deprotect1 Drain2 Drain Solution Deprotect1->Drain2 Deprotect2 Add Fresh 20% Piperidine/DMF Agitate (5-10 min) Drain2->Deprotect2 Drain3 Drain Solution Deprotect2->Drain3 Wash Wash with DMF (5-7 times) Drain3->Wash Kaiser Kaiser Test (Optional) Wash->Kaiser Ready Ready for Coupling: H₂N-Peptide-Resin Kaiser->Ready Positive Result

Caption: Experimental workflow for a standard Fmoc deprotection cycle.

Troubleshooting and Mitigation of Side Reactions

While generally robust, piperidine-mediated Fmoc deprotection can lead to several side reactions, particularly in sensitive or "difficult" peptide sequences.

  • Incomplete Deprotection:

    • Cause: Often due to peptide aggregation or steric hindrance, where the N-terminal Fmoc group becomes inaccessible.[5] This is common in long or hydrophobic sequences.

    • Solution: Extend deprotection times (e.g., 2 x 15 minutes), switch to a solvent like NMP that disrupts secondary structures, or use a stronger base cocktail such as DBU/piperidine.[5]

  • Aspartimide Formation:

    • Cause: The backbone amide nitrogen of a residue following an aspartic acid (Asp) can attack the side-chain ester, forming a cyclic imide.[12][13] This is catalyzed by the basic conditions of deprotection and can lead to racemization and the formation of β- and iso-aspartyl impurities.[12]

    • Solution: Use a milder deprotection cocktail (e.g., 5% piperidine in DMF or 5% piperazine with 0.1M HOBt) to reduce the basicity and minimize the side reaction.[6][13]

  • Diketopiperazine (DKP) Formation:

    • Cause: This occurs at the dipeptide stage when the newly deprotected N-terminal amine attacks the ester linkage to the resin, cleaving the dipeptide from the solid support as a cyclic diketopiperazine.[6][12] This side reaction is particularly prevalent for sequences containing Proline or Glycine at the C-terminus.

    • Solution: Employ a specialized deprotection reagent like 2% DBU / 5% piperazine in NMP, which has been shown to drastically reduce DKP formation.[6] Another strategy is to couple the first two amino acids as a pre-formed dipeptide.

  • Racemization:

    • Cause: The basic environment can cause epimerization of optically active amino acids, especially at the C-terminus or for sensitive residues like Cysteine and Histidine.[12]

    • Solution: Minimize the exposure time to the base. Using a faster-acting deprotection solution like piperazine/DBU can be beneficial. For C-terminal cysteine, piperazine with 0.1M HOBt has been shown to cause significantly less racemization than piperidine.[13]

References

Application Notes & Protocols: Fluorescent Labeling of Amino Acids Using 9-Fluorenylmethyl Chloroformate (FMOC-Cl)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise quantification of amino acids is fundamental in various scientific disciplines, including proteomics, drug discovery, and clinical diagnostics. Since many amino acids lack a native chromophore or fluorophore, derivatization with a labeling agent is a common strategy to enable sensitive detection by techniques such as high-performance liquid chromatography (HPLC) with fluorescence detection.

This document provides detailed application notes and protocols for the fluorescent labeling of amino acids using 9-fluorenylmethyl chloroformate (FMOC-Cl). This pre-column derivatization technique is well-established, offering high sensitivity, stable derivatives, and applicability to both primary and secondary amino acids.[1][2][3][4][5]

Note on Nomenclature: While the query specified "9-Fluorenylmethyl carbazate" (also known as Fmoc-hydrazine), the standard and widely documented reagent for the fluorescent labeling of the amino group in amino acids is 9-fluorenylmethyl chloroformate (FMOC-Cl) . This compound is primarily utilized in other applications, such as the synthesis of peptide hydrazides and the fluorescent labeling of saccharides. This document will focus on the validated and extensively published protocols using FMOC-Cl for amino acid analysis.

Principle of the Method

The derivatization reaction involves the nucleophilic attack of the amino group of the amino acid on the chloroformate group of FMOC-Cl under alkaline conditions. This results in the formation of a stable, highly fluorescent FMOC-amino acid derivative. The hydrophobic nature of the fluorenyl group allows for excellent separation of the derivatives by reversed-phase HPLC.

Chemical Reaction

reagent 9-Fluorenylmethyl chloroformate (FMOC-Cl) conditions Borate Buffer (Alkaline pH) product Fluorescent FMOC-Amino Acid Derivative reagent->product + amino_acid Amino Acid (R-NH2) amino_acid->product + conditions->product Reaction hcl HCl product->hcl +

Caption: Reaction of FMOC-Cl with an amino acid.

Quantitative Data Summary

The following tables summarize the performance characteristics of the FMOC-Cl derivatization method for amino acid analysis as reported in the literature.

Table 1: Reproducibility of FMOC-Amino Acid Analysis

Parameter Relative Standard Deviation (RSD) Reference
Retention Time < 0.2% Jasco Application Note
Peak Area < 3.0% Jasco Application Note
Overall Reproducibility 2 - 6% OpenUCT

| Optimized Reproducibility | ≤ 3.98% |[6] |

Table 2: Limits of Quantitation (LOQ) for FMOC-Amino Acid Derivatives

Amino Acid Group Limit of Quantitation (LOQ) Reference
Most Amino Acids 1 pmol [6]
Serine, Glycine, Valine 2.5 pmol [6]
Cystine, N,NH-FMOC-histidine, N-FMOC-tyrosine, N,O-FMOC-tyrosine 5 pmol [6]

| Tryptophan | 10 pmol |[6] |

Experimental Protocols

Workflow for Amino Acid Analysis using FMOC-Cl Derivatization

G start Start: Amino Acid Sample (e.g., protein hydrolysate) derivatization Step 1: Derivatization - Add Borate Buffer (pH 9-11.4) - Add FMOC-Cl in organic solvent - Incubate at room temperature start->derivatization extraction Step 2: Quenching & Extraction (Optional but recommended) - Add quenching reagent (e.g., adamantanamine) - Extract excess FMOC with pentane or hexane derivatization->extraction hplc Step 3: HPLC Analysis - Inject derivatized sample - Reversed-phase C18 column - Gradient elution extraction->hplc detection Step 4: Fluorescence Detection - Excitation: ~266 nm - Emission: ~305 nm hplc->detection quantification Step 5: Data Analysis - Peak integration - Quantification against standards detection->quantification end End: Quantified Amino Acid Profile quantification->end

Caption: Experimental workflow for amino acid analysis.

Protocol 1: Manual Pre-column Derivatization of Amino Acids with FMOC-Cl

This protocol is adapted from established methods for the manual derivatization of amino acid standards and samples.[6]

Materials:

  • Amino acid standard solution or sample

  • Borate buffer (0.1 M, pH 9.0)

  • FMOC-Cl solution (e.g., 5 mM in acetone or acetonitrile)

  • Quenching solution (e.g., 20 mM adamantanamine in water or an organic solvent)

  • Extraction solvent (e.g., n-pentane or n-hexane)

  • HPLC-grade water, acetonitrile, and methanol

  • Mobile phase buffers for HPLC

Procedure:

  • Sample Preparation:

    • For protein/peptide samples, perform acid hydrolysis and neutralize the hydrolysate.

    • Dilute the amino acid sample or standard to the desired concentration (e.g., in the low micromolar range) with 0.1 M HCl.

  • Derivatization Reaction:

    • In a microcentrifuge tube, mix 100 µL of the amino acid sample with 100 µL of 0.1 M borate buffer (pH 9.0).

    • Add 200 µL of the 5 mM FMOC-Cl solution.

    • Vortex the mixture immediately for 30 seconds.

    • Allow the reaction to proceed at room temperature for 10-20 minutes.

  • Quenching the Reaction:

    • To remove excess FMOC-Cl, add 100 µL of the quenching solution (adamantanamine).

    • Vortex for 15 seconds and let it stand for 2 minutes.

  • Extraction of Excess Reagent:

    • Add 500 µL of n-pentane or n-hexane to the reaction mixture.

    • Vortex vigorously for 30 seconds.

    • Centrifuge briefly to separate the phases.

    • Carefully remove and discard the upper organic layer containing the unreacted FMOC-Cl and its hydrolysis product. Repeat the extraction step for optimal removal.

  • Sample Analysis:

    • The aqueous layer containing the FMOC-amino acid derivatives is now ready for injection into the HPLC system.

    • Filter the sample through a 0.22 µm syringe filter before injection if necessary.

Protocol 2: Automated Pre-column Derivatization and HPLC Analysis

Modern HPLC systems with programmable autosamplers can automate the entire derivatization process, significantly improving reproducibility.[4][7] This is a generalized protocol; specific programming will depend on the HPLC manufacturer.

Materials & Reagents:

  • Reagent 1 (Diluent): Borate Buffer (e.g., 0.4 M, pH 10.2)

  • Reagent 2 (Derivatization): FMOC-Cl solution (e.g., 3 mg/mL in acetonitrile)

  • Mobile Phase A: Aqueous buffer (e.g., sodium acetate or phosphate buffer)

  • Mobile Phase B: Acetonitrile/Methanol/Water mixture

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm)

Autosampler Program: The autosampler is programmed to perform the following sequence for each sample:

  • Draw a specific volume of the sample (e.g., 5 µL).

  • Draw a specific volume of the borate buffer (e.g., 20 µL).

  • Mix the sample and buffer in the needle or a mixing loop.

  • Draw a specific volume of the FMOC-Cl reagent (e.g., 5 µL).

  • Mix all components and allow for a programmed reaction time (e.g., 1-2 minutes).

  • Inject the entire reaction mixture onto the HPLC column.

HPLC Conditions (Example):

  • Flow Rate: 1.0 - 1.5 mL/min

  • Column Temperature: 40 °C

  • Fluorescence Detector:

    • Excitation Wavelength: 266 nm

    • Emission Wavelength: 305 nm

  • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, increasing to a high percentage over 20-30 minutes to elute all FMOC-amino acid derivatives.

Considerations and Troubleshooting

  • pH Control: The derivatization reaction is pH-dependent. Maintaining a stable alkaline pH (typically 9-11.4) is crucial for efficient and reproducible derivatization.[6]

  • Reagent Stability: FMOC-Cl is moisture-sensitive and will hydrolyze in aqueous solutions. Prepare the FMOC-Cl solution fresh daily and keep it tightly capped. The hydrolysis product can interfere with the chromatography.

  • Matrix Effects: Samples containing high concentrations of salts, buffers (like Tris), or surfactants can interfere with the derivatization reaction. Sample dilution or a cleanup step (e.g., solid-phase extraction) may be necessary to mitigate these effects.

  • Multiple Derivatives: Amino acids with additional amino groups (e.g., Lysine) or reactive side chains (e.g., Tyrosine, Histidine) can form di-substituted derivatives. Chromatographic conditions should be optimized to resolve these different forms if necessary.[6]

Conclusion

The use of 9-fluorenylmethyl chloroformate (FMOC-Cl) for the pre-column derivatization of amino acids is a robust, sensitive, and highly reproducible method suitable for a wide range of applications in research and industry. By following the detailed protocols and considering the key parameters, researchers can achieve accurate and reliable quantification of amino acids down to the picomole and even femtomole levels.[6] The automation of this procedure further enhances its utility for high-throughput analyses.

References

Application Notes and Protocols for Fmoc-Based Synthesis of Peptide Thioesters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of peptide thioesters using Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS). Peptide thioesters are crucial intermediates for native chemical ligation (NCL), a powerful technique for the total synthesis of proteins, including those with post-translational modifications. This document outlines three robust methodologies that circumvent the primary challenge of thioester lability to the basic conditions required for Fmoc group removal.

Introduction

The synthesis of large peptides and proteins often relies on the convergent strategy of ligating smaller, unprotected peptide fragments. Native Chemical Ligation (NCL) has emerged as the preeminent method for achieving this, involving the reaction of a peptide with a C-terminal thioester and another with an N-terminal cysteine. While Boc-based SPPS has traditionally been used for preparing peptide thioesters, the milder conditions of Fmoc-based SPPS are often preferred, especially for the synthesis of sensitive peptides such as glycopeptides and phosphopeptides.[1] The primary obstacle in Fmoc-based strategies is the instability of the thioester linkage to the piperidine solution used for Fmoc deprotection.[2][3] This document details three effective methodologies to overcome this challenge: the Sulfonamide "Safety-Catch" Linker, the N-acylbenzimidazolinone (Nbz) method, and the Tert-butyl Thiol Linker.

Methodology 1: Sulfonamide "Safety-Catch" Linker

This approach utilizes a sulfonamide linker that is stable to the basic conditions of Fmoc deprotection. After peptide chain assembly, the sulfonamide is "activated" by alkylation, rendering it susceptible to nucleophilic attack by a thiol to release the peptide thioester.[4][5] This method is particularly advantageous for the synthesis of complex peptides, including glycoproteins.[6]

Experimental Protocol

1. Resin Preparation and First Amino Acid Loading:

  • Swell 4-sulfamylbutyryl AM resin in N,N-dimethylformamide (DMF).

  • Add Fmoc-amino acid (4 eq.), PyBOP (3 eq.), and N,N-diisopropylethylamine (DIEA) (9 eq.) to the resin.

  • Agitate the mixture at room temperature for 2-4 hours.

  • Wash the resin with DMF, dichloromethane (DCM), and methanol, then dry under vacuum.

2. Peptide Chain Elongation:

  • Perform automated or manual Fmoc-SPPS.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Amino Acid Coupling: Couple the next Fmoc-amino acid (4 eq.) using a suitable activating agent like HBTU/HOBt/DIEA (1:1:1.5) or DIC/HOBt in DMF or NMP.[4][7]

  • Repeat the deprotection and coupling cycles until the desired peptide sequence is assembled.

3. Sulfonamide Linker Activation:

  • Wash the peptide-resin with anhydrous DCM.

  • Suspend the resin in a solution of iodoacetonitrile (or TMS-diazomethane) in NMP.

  • Add DIEA and agitate the mixture at room temperature for 2-4 hours.

  • Wash the resin thoroughly with NMP and DCM.

4. Thiolysis and Peptide Thioester Release:

  • Suspend the activated resin in a solution of the desired thiol (e.g., benzyl mercaptan, 10% v/v) in THF.[6]

  • Agitate the mixture at room temperature for 12-16 hours.

  • Filter the resin and collect the filtrate containing the protected peptide thioester.

  • Wash the resin with THF and combine the filtrates.

5. Deprotection and Purification:

  • Remove the solvent in vacuo.

  • Treat the residue with a cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% EDT) for 2-3 hours at room temperature to remove side-chain protecting groups.

  • Precipitate the crude peptide thioester in cold diethyl ether.

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow Diagram

Sulfonamide_Safety_Catch_Workflow Resin Sulfonamide Resin SPPS Fmoc-SPPS Chain Elongation Resin->SPPS Activation Linker Activation (e.g., Iodoacetonitrile) SPPS->Activation Thiolysis Thiolysis (e.g., Benzyl Mercaptan) Activation->Thiolysis Cleavage Side-Chain Deprotection (TFA) Thiolysis->Cleavage Purification RP-HPLC Purification Cleavage->Purification FinalProduct Peptide Thioester Purification->FinalProduct

Caption: Workflow for peptide thioester synthesis using a sulfonamide safety-catch linker.

Methodology 2: N-acylbenzimidazolinone (Nbz) Mediated Synthesis

This strategy involves the synthesis of a stable C-terminal N-acylurea (specifically, an N-acylbenzimidazolinone or Nbz) peptide precursor.[7] The Nbz group is stable to standard Fmoc-SPPS conditions. After cleavage from the resin, the purified peptide-Nbz can be converted to a peptide thioester via thiolysis or used directly in NCL reactions.[7][8]

Experimental Protocol

1. Resin Preparation and Linker Coupling:

  • Swell Rink Amide resin in DMF.

  • Couple 3-(Fmoc)-4-diaminobenzoic acid (Fmoc-Dbz) to the resin using standard coupling reagents.

  • Deprotect the Fmoc group with 20% piperidine in DMF.

2. Peptide Chain Elongation:

  • Assemble the peptide chain using standard automated or manual Fmoc-SPPS protocols as described in Methodology 1.[7]

3. N-acylbenzimidazolinone (Nbz) Formation:

  • Wash the peptide-resin with DCM.

  • Add a solution of p-nitrophenylchloroformate in DCM to the resin and agitate for 1 hour.

  • Wash the resin with DCM.

  • Treat the resin with 0.5 M DIEA in DMF for 15 minutes to induce cyclization and formation of the Nbz moiety.[7]

  • Wash the resin with DMF and DCM, then dry.

4. Cleavage and Deprotection:

  • Cleave the peptide-Nbz from the resin and remove side-chain protecting groups simultaneously using a TFA-based cleavage cocktail for 2-3 hours.

  • Precipitate the crude peptide-Nbz in cold diethyl ether.

  • Purify the peptide-Nbz by RP-HPLC.

5. Thioester Formation (or Direct Ligation):

  • Thiolysis: Dissolve the purified peptide-Nbz in a ligation buffer (e.g., 6 M Gn-HCl, 200 mM phosphate, pH 7) containing an aryl thiol such as 4-mercaptophenylacetic acid (MPAA) to generate the peptide thioester in situ.

  • Direct Ligation: Alternatively, the peptide-Nbz can be directly used in a native chemical ligation reaction by mixing it with the N-terminal cysteine-containing peptide in the presence of MPAA and a reducing agent like TCEP.[7]

Workflow Diagram

Nbz_Workflow Resin Rink Amide Resin Dbz_Coupling Couple Fmoc-Dbz Resin->Dbz_Coupling SPPS Fmoc-SPPS Chain Elongation Dbz_Coupling->SPPS Nbz_Formation Nbz Formation (p-nitrophenylchloroformate, DIEA) SPPS->Nbz_Formation Cleavage Cleavage & Deprotection (TFA) Nbz_Formation->Cleavage Purification RP-HPLC Purification of Peptide-Nbz Cleavage->Purification Thiolysis Thiolysis / Direct Ligation (MPAA, N-Cys Peptide) Purification->Thiolysis FinalProduct Ligated Protein Thiolysis->FinalProduct

Caption: Workflow for peptide thioester synthesis via an N-acylbenzimidazolinone (Nbz) intermediate.

Methodology 3: Tert-butyl Thiol Linker

This method leverages the surprising stability of tert-butyl thioesters to the basic conditions used for Fmoc deprotection. A linker containing a tert-butyl thiol is attached to the solid support, and the peptide is assembled directly on this linker. The steric hindrance and electron-donating properties of the tert-butyl group contribute to its stability.[2][9]

Experimental Protocol

1. Linker Synthesis and Resin Attachment:

  • Synthesize a suitable tert-butyl thiol linker, such as 4-mercapto-4-methylpentanol (MMP).

  • Couple the linker to a 2-chlorotrityl chloride resin via its hydroxyl group.

2. First Amino Acid Loading:

  • Acylate the resin-bound tert-butyl thiol with the first Fmoc-amino acid. This can be achieved using Fmoc-amino acid fluorides or a combination of EDC/DMAP.[10]

3. Peptide Chain Elongation:

  • Perform standard Fmoc-SPPS as described in Methodology 1. The tert-butyl thioester linkage is stable to repeated treatments with 20% piperidine in DMF.[10]

4. Cleavage and Deprotection:

  • After peptide assembly, cleave the peptide thioester from the acid-labile 2-chlorotrityl resin using a mild acidic solution (e.g., 1-5% TFA in DCM or hexafluoroisopropanol/DCM).

  • Simultaneously remove the side-chain protecting groups using a standard TFA cleavage cocktail.

5. Purification:

  • Precipitate the crude peptide thioester in cold diethyl ether.

  • Purify the final product by RP-HPLC.

Workflow Diagram

TButyl_Thiol_Workflow Resin 2-Cl-Trt Resin Linker_Coupling Couple t-Butyl Thiol Linker Resin->Linker_Coupling AA1_Loading Load First Fmoc-AA Linker_Coupling->AA1_Loading SPPS Fmoc-SPPS Chain Elongation AA1_Loading->SPPS Cleavage Cleavage & Deprotection (TFA) SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification FinalProduct Peptide Thioester Purification->FinalProduct

Caption: Workflow for the direct synthesis of peptide thioesters using a tert-butyl thiol linker.

Quantitative Data Summary

The choice of methodology can depend on the specific peptide sequence, desired scale, and available resources. The following tables summarize reported yields and stability data for the different approaches.

Table 1: Comparison of Peptide Thioester Synthesis Yields

MethodologyPeptide Sequence/ExampleReported YieldReference
Sulfonamide "Safety-Catch"[Thr¹⁰(Ac₃-α-d-GalNAc)]Diptericin(1−24)-αCOSBn21% (isolated)[6]
N-acylbenzimidazolinone (Nbz)LYRAG-Nbz36% (isolated)[7]
N-acylbenzimidazolinone (Nbz)Rvg (29 aa)-Nbz57% (by HPLC)[7]
Tert-butyl Thiol LinkerDipeptide model70-90% (loading)[10]

Table 2: Stability of Thioesters to Fmoc Deprotection Conditions (20% Piperidine in DMF)

Thioester TypeHalf-life (t₁/₂)Reference
tert-Butyl Thioester>9 days[10]
Ethyl Thioester5.5 hours[10]
Benzyl Thioester< 1 hour[10]

Applications in Drug Development and Research

The ability to synthesize complex peptide thioesters via Fmoc-SPPS has significant implications for drug development and biomedical research.

  • Protein-based Therapeutics: NCL allows for the synthesis of large, functional proteins that are difficult to produce recombinantly, including those with specific post-translational modifications that are critical for their therapeutic activity.

  • Glycoprotein Synthesis: The sulfonamide safety-catch linker method has been successfully applied to the total chemical synthesis of glycoproteins, which are important in immunology and cancer research.[6][11]

  • Phosphopeptide Synthesis: The mild conditions of Fmoc-SPPS are compatible with the synthesis of phosphopeptides, enabling the study of signaling pathways and the development of kinase inhibitors.[7][12]

  • Cyclic Peptides: Peptide thioesters are precursors for the synthesis of cyclic peptides through intramolecular NCL, a class of molecules with enhanced stability and therapeutic potential.

Conclusion

The methodologies presented provide robust and versatile solutions for the synthesis of peptide thioesters using Fmoc-SPPS. The "safety-catch" linker approach offers a reliable method for complex targets, the Nbz method provides a stable intermediate that can be used directly in ligation, and the tert-butyl thiol linker allows for a more direct synthesis. The choice of method will depend on the specific requirements of the target peptide and the overall synthetic strategy. These powerful techniques open the door to the chemical synthesis of a wide array of proteins and peptides for therapeutic and research applications.

References

Application Notes and Protocols for Fmoc Chemistry in Unnatural Amino Acid Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The incorporation of unnatural amino acids (UAAs) into peptides and proteins is a powerful tool for modulating their structure, function, and therapeutic properties. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the efficient and controlled assembly of peptide chains containing both natural and unnatural amino acids.[1][2][3] While 9-Fluorenylmethyl carbazate is not directly used for the incorporation of UAAs during ribosomal translation, it and other Fmoc-related chemistries are critical in the synthetic and analytical applications involving these novel building blocks.

These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the use of Fmoc-protected unnatural amino acids in SPPS, the specific application of this compound in generating peptide hydrazides, and the analytical quantification of unnatural amino acids using Fmoc-based derivatization.

Application Note 1: Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing Unnatural Amino Acids using Fmoc Chemistry

Objective: To provide a generalized protocol for the manual solid-phase synthesis of a peptide containing an unnatural amino acid using Fmoc protection chemistry.

Background: Fmoc-SPPS is the preferred method for synthesizing peptides due to its mild reaction conditions.[1][3] The strategy relies on the base-lability of the Fmoc protecting group on the α-amino group of the incoming amino acid, while acid-labile protecting groups are used for the amino acid side chains.[1][2] This orthogonality allows for the selective deprotection and coupling of amino acids in a stepwise manner on a solid support.[2] Unnatural amino acids protected with an Fmoc group are readily available and can be incorporated into a growing peptide chain using standard coupling reagents.[1][4]

Experimental Workflow for Fmoc-SPPS Cycle

Resin Resin with Free Amine Deprotection Fmoc Deprotection Resin->Deprotection 20% Piperidine in DMF Washing1 DMF Wash Deprotection->Washing1 Coupling Amino Acid Coupling Washing1->Coupling Fmoc-UAA-OH, Activator (e.g., HATU), Base (e.g., DIPEA) Washing2 DMF Wash Coupling->Washing2 Capping Capping (Optional) Washing2->Capping Acetic Anhydride Next_Cycle Next Cycle or Final Cleavage Washing2->Next_Cycle Capping->Next_Cycle

Caption: General workflow for a single coupling cycle in Fmoc-SPPS.

Protocol: Manual Fmoc-SPPS of a Peptide with a UAA

This protocol outlines the steps for a single coupling cycle of an Fmoc-protected unnatural amino acid.

Materials:

  • Fmoc-protected unnatural amino acid (Fmoc-UAA-OH)

  • Rink Amide resin (or other suitable resin) with a free amine group

  • Deprotection Solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

  • Coupling Reagents:

    • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

    • N,N-Diisopropylethylamine (DIPEA)

  • Washing Solvent: DMF

  • Capping Solution (Optional): 5% (v/v) acetic anhydride and 6% (v/v) 2,6-lutidine in DMF

  • Reaction vessel with a sintered glass filter

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add the deprotection solution (20% piperidine in DMF) to the resin and agitate for 3 minutes.

    • Drain the solution.

    • Add fresh deprotection solution and agitate for an additional 10-15 minutes.[1]

    • Drain the solution.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-UAA-OH. For a 0.1 mmol synthesis scale, dissolve Fmoc-UAA-OH (0.4 mmol, 4 eq), HATU (0.39 mmol, 3.9 eq) in DMF. Add DIPEA (0.8 mmol, 8 eq). Allow to react for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).

  • Monitoring the Coupling (Optional but Recommended): Perform a Kaiser test (ninhydrin test) to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive, repeat the coupling step.

  • Capping (Optional): If the coupling is incomplete, cap any unreacted free amines by treating the resin with the capping solution for 10 minutes. This prevents the formation of deletion sequences.

  • Repeat: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: After the final amino acid is coupled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).

Application Note 2: Synthesis of Peptide C-Terminal Hydrazides using Fmoc-Carbazate Chemistry

Objective: To describe the use of this compound for the preparation of a stable resin linker for the synthesis of peptide C-terminal hydrazides.

Background: Peptide C-terminal hydrazides are valuable intermediates for chemical protein synthesis, particularly as precursors to peptide thioesters for native chemical ligation (NCL).[5][6] The synthesis of these peptides on a solid support requires a specialized linker. This compound (Fmoc-hydrazine) can be used to load trityl chloride resins, creating a stable Fmoc-NHNH-Trityl resin.[5][6] This resin is highly stable for long-term storage and can be directly used in automated peptide synthesizers for the production of peptide hydrazides.[5]

Workflow for Resin Preparation and Peptide Synthesis

Trityl_Resin Trityl Chloride Resin Loading Resin Loading Trityl_Resin->Loading Fmoc-Carbazate, DIPEA Fmoc_Hydrazide_Resin Fmoc-NHNH-Trt Resin Loading->Fmoc_Hydrazide_Resin SPPS Standard Fmoc-SPPS Cycles Fmoc_Hydrazide_Resin->SPPS Peptide_Hydrazide Peptide-NHNH-Trt Resin SPPS->Peptide_Hydrazide Cleavage TFA Cleavage Peptide_Hydrazide->Cleavage Final_Product Peptide Hydrazide Cleavage->Final_Product

Caption: Preparation of Fmoc-carbazate resin and subsequent peptide hydrazide synthesis.

Protocol: Preparation of Fmoc-NHNH-Trityl Resin

Materials:

  • 2-Chlorotrityl chloride resin

  • This compound (Fmoc-NHNH2)

  • DIPEA

  • Dichloromethane (DCM)

  • DMF

  • Methanol (MeOH)

Procedure:

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes.

  • Loading:

    • Drain the DCM.

    • In a separate flask, dissolve this compound (2 equivalents relative to resin capacity) and DIPEA (4 equivalents) in a minimal amount of DMF, then dilute with DCM.

    • Add this solution to the resin and agitate for 2-4 hours.

  • Capping: Add MeOH (1 mL per gram of resin) to the reaction mixture and agitate for 30 minutes to cap any unreacted trityl chloride sites.

  • Washing: Drain the solution and wash the resin sequentially with DCM, DMF, and finally DCM.

  • Drying: Dry the resin under vacuum. The resulting Fmoc-NHNH-Trityl resin is now ready for peptide synthesis starting with the deprotection of the Fmoc group as described in Application Note 1.

Application Note 3: Quantification of Unnatural Amino Acids by HPLC following Fmoc-Cl Derivatization

Objective: To provide a protocol for the quantification of free unnatural amino acids in a sample via pre-column derivatization with 9-fluorenylmethyl chloroformate (Fmoc-Cl) followed by reverse-phase HPLC with fluorescence detection.

Background: Accurate quantification of amino acids is crucial in various research contexts. HPLC with fluorescence detection is a highly sensitive method for this purpose. Since amino acids themselves lack a suitable chromophore, a derivatization step is necessary.[7][8] 9-fluorenylmethyl chloroformate (Fmoc-Cl) reacts with both primary and secondary amines of amino acids to form highly fluorescent and stable adducts, which can be easily separated and quantified using reverse-phase HPLC.[7][9] This method is applicable to both natural and many unnatural amino acids.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the quantification of amino acids using Fmoc-Cl derivatization and HPLC-fluorescence detection.

ParameterTypical ValueReference
Limit of Quantification (LOQ) 1 - 10 pmol[7]
Reproducibility (RSD%) < 4%[7]
Derivatization Time 20 minutes[7]
pH of Reaction 9.0[7]
Excitation Wavelength ~260 nmN/A
Emission Wavelength ~315 nmN/A

Workflow for UAA Quantification

Sample Sample containing Unnatural Amino Acid Derivatization Derivatization Sample->Derivatization Fmoc-Cl, Borate Buffer (pH 9) HPLC RP-HPLC Separation Derivatization->HPLC Injection Detection Fluorescence Detection HPLC->Detection Elution Gradient Quantification Quantification Detection->Quantification Peak Area vs. Standard Curve

Caption: Workflow for the quantification of unnatural amino acids using Fmoc-Cl derivatization.

Protocol: Derivatization and HPLC Analysis

Materials:

  • Amino acid standard solutions (including the UAA of interest)

  • Derivatization Reagent: 5 mM 9-fluorenylmethyl chloroformate (Fmoc-Cl) in acetone or acetonitrile.

  • Buffer: 0.5 M Borate buffer, pH 9.0.

  • Quenching Reagent (Optional): 0.1 M Adamantylamine or other primary amine.

  • HPLC system with a fluorescence detector and a C18 column.

  • Mobile Phase A: Aqueous buffer (e.g., 50 mM sodium acetate, pH 4.2).

  • Mobile Phase B: Acetonitrile or Methanol.

Procedure:

  • Sample Preparation: Prepare a standard curve by diluting stock solutions of the UAA to several known concentrations. Prepare the unknown sample, ensuring it is within the linear range of the assay.

  • Derivatization Reaction:

    • In a microcentrifuge tube, mix 100 µL of the amino acid sample/standard with 100 µL of borate buffer.

    • Add 200 µL of the Fmoc-Cl solution.

    • Vortex immediately for 30-60 seconds and let the reaction proceed for 20 minutes at room temperature.

  • Quenching (Optional): Add 100 µL of the quenching reagent to react with excess Fmoc-Cl. Vortex and let stand for 2 minutes.

  • Extraction: Extract the Fmoc-amino acid derivatives by adding 500 µL of an organic solvent like pentane or hexane and vortexing. Discard the upper organic layer which contains excess reagent and byproducts. Repeat the extraction.

  • HPLC Analysis:

    • Inject an aliquot (e.g., 20 µL) of the aqueous layer into the HPLC system.

    • Separate the derivatives using a suitable gradient program (e.g., a linear gradient from 20% to 80% Mobile Phase B over 30 minutes).

    • Detect the eluting Fmoc-amino acids using fluorescence detection (Excitation: ~260 nm, Emission: ~315 nm).

  • Quantification:

    • Identify the peak corresponding to the Fmoc-UAA derivative based on its retention time, as determined by the standard.

    • Calculate the concentration of the UAA in the unknown sample by comparing its peak area to the standard curve.

References

Application Notes and Protocols: The Role of 9-Fluorenylmethyl carbazate in Medicinal Chemistry and Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Fluorenylmethyl carbazate, commonly known as Fmoc-hydrazine, is a versatile reagent in medicinal chemistry, primarily utilized as a key building block in the synthesis of peptide-based therapeutics and as a fluorescent labeling agent for analytical purposes.[1][2] Its fluorenylmethoxycarbonyl (Fmoc) protecting group provides a stable yet readily cleavable handle for the temporary protection of the hydrazine functional group, making it an invaluable tool in multi-step synthetic strategies, particularly in solid-phase peptide synthesis (SPPS).[3][4]

These application notes provide an overview of the utility of this compound in drug design, with a focus on its application in the synthesis of peptide hydrazides and their conversion to therapeutic candidates. Detailed protocols for key experimental procedures are provided to guide researchers in leveraging this reagent for their drug discovery efforts.

Key Applications in Medicinal Chemistry

The primary applications of this compound in medicinal chemistry include:

  • Solid-Phase Synthesis of Peptide Hydrazides: Fmoc-hydrazine is extensively used to functionalize resins for SPPS, enabling the synthesis of C-terminal peptide hydrazides.[5][6] These peptide hydrazides are stable intermediates that can be converted into various functional groups, including C-terminal thioesters for native chemical ligation (NCL) or cyclic peptides, many of which have therapeutic potential.[4]

  • Synthesis of Bioactive Peptides and Peptidomimetics: The peptide hydrazides synthesized using Fmoc-carbazate serve as precursors for a wide range of biologically active peptides, including enzyme inhibitors and receptor agonists.[1][7]

  • Fluorescent Labeling: The fluorenyl group of Fmoc-carbazate is fluorescent, allowing it to be used as a derivatizing agent for the sensitive detection and quantification of molecules such as carbohydrates and aldehydes in biological samples using High-Performance Liquid Chromatography (HPLC).[8]

  • Formation of Hydrazone Linkers: The hydrazine moiety, once deprotected, can be reacted with aldehydes or ketones to form stable hydrazone linkages. This chemistry is valuable for conjugating molecules, such as in the development of antibody-drug conjugates (ADCs) or for linking drugs to carrier molecules, although specific examples starting from Fmoc-carbazate are not extensively documented in the literature.[9][10]

Data Presentation

While specific quantitative data for non-peptidic small molecules synthesized using this compound is limited in the public domain, the following table summarizes typical data associated with its primary application in peptide synthesis.

ParameterDescriptionTypical ValuesReferences
Resin Loading The substitution level of Fmoc-hydrazine on the solid support.0.1 - 1.0 mmol/g[5]
Peptide Purity Purity of the crude peptide hydrazide after cleavage from the resin, as determined by HPLC.70 - 95%[11]
Overall Yield The final yield of the purified peptide.10 - 30% (for longer peptides)[6]
Biological Activity (IC50/EC50) The concentration of the final peptide drug that inhibits or activates a biological process by 50%.Varies widely depending on the target.[12][13]

Experimental Protocols

Protocol 1: Preparation of Fmoc-Hydrazine Functionalized Resin for Solid-Phase Peptide Synthesis

This protocol describes the functionalization of a 2-chlorotrityl chloride (2-CTC) resin with this compound, a common starting point for the synthesis of peptide hydrazides.

Materials:

  • 2-Chlorotrityl chloride (2-CTC) resin

  • This compound (Fmoc-hydrazine)

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • N,N-Dimethylformamide (DMF)

  • Solid-phase synthesis vessel

Procedure:

  • Swell the 2-CTC resin (1 g, 1.0 mmol) in anhydrous DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel.

  • Drain the DCM.

  • Dissolve this compound (1.5 eq, 1.5 mmol, 381 mg) in anhydrous DCM (10 mL).

  • Add the Fmoc-hydrazine solution to the swollen resin.

  • Add DIPEA (3.0 eq, 3.0 mmol, 0.52 mL) to the resin slurry.

  • Agitate the mixture at room temperature for 2 hours.

  • Drain the reaction mixture.

  • To cap any unreacted sites, add a solution of DCM/MeOH/DIPEA (80:15:5, v/v/v, 10 mL) and agitate for 30 minutes.

  • Drain the capping solution and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).

  • Dry the resin under vacuum to a constant weight.

  • Determine the loading of the Fmoc-hydrazine on the resin using a spectrophotometric method by measuring the absorbance of the dibenzofulvene-piperidine adduct upon Fmoc deprotection.

Workflow for Resin Functionalization:

G start Start: 2-CTC Resin swell Swell resin in DCM start->swell prepare_sol Prepare Fmoc-hydrazine and DIPEA solution in DCM react React resin with Fmoc-hydrazine/DIPEA swell->react cap Cap unreacted sites react->cap wash Wash resin cap->wash dry Dry resin wash->dry end_node End: Fmoc-hydrazine Resin dry->end_node

Resin Functionalization Workflow
Protocol 2: Solid-Phase Synthesis of a Peptide Hydrazide

This protocol outlines the general steps for synthesizing a peptide hydrazide on the Fmoc-hydrazine functionalized resin using a standard Fmoc/tBu strategy.

Materials:

  • Fmoc-hydrazine functionalized resin

  • Fmoc-protected amino acids

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., DIPEA, N-methylmorpholine)

  • Deprotection solution (20% piperidine in DMF)

  • DMF, DCM

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-hydrazine resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc group from the hydrazine linker. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: a. Pre-activate the first Fmoc-protected amino acid (3 eq) with the coupling reagent (3 eq) and a base (6 eq) in DMF. b. Add the activated amino acid solution to the resin and agitate for 1-2 hours. c. Monitor the coupling reaction using a ninhydrin test. If the test is positive (indicating incomplete coupling), repeat the coupling step. d. Wash the resin with DMF.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.

  • Final Deprotection: After coupling the last amino acid, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection: a. Wash the resin with DCM and dry it. b. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups. c. Filter the resin and collect the filtrate. d. Precipitate the crude peptide hydrazide by adding the filtrate to cold diethyl ether. e. Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

  • Purification: Purify the crude peptide hydrazide using reverse-phase HPLC.

SPPS Workflow for Peptide Hydrazide:

G start Start: Fmoc-hydrazine Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection coupling Amino Acid Coupling (Fmoc-AA, Coupling Reagent, Base) deprotection->coupling wash Wash with DMF coupling->wash cycle Repeat for each Amino Acid wash->cycle cycle->deprotection Next AA final_deprotection Final Fmoc Deprotection cycle->final_deprotection Last AA cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage precipitation Precipitation in Ether cleavage->precipitation purification HPLC Purification precipitation->purification end_node End: Purified Peptide Hydrazide purification->end_node

Peptide Hydrazide Synthesis Workflow

Potential Signaling Pathway Involvement

The peptide hydrazides synthesized using this compound are intermediates. The final bioactive peptides can target a wide array of signaling pathways. For example, a synthesized GLP-1 receptor agonist would modulate the GLP-1 signaling pathway, which is crucial in glucose homeostasis.

Simplified GLP-1 Signaling Pathway:

G GLP1 GLP-1 Agonist (Synthesized Peptide) GLP1R GLP-1 Receptor GLP1->GLP1R Binds to AC Adenylate Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Increases PKA Protein Kinase A cAMP->PKA Activates Insulin Insulin Secretion PKA->Insulin Promotes

GLP-1 Receptor Signaling

Conclusion

This compound is a cornerstone reagent for the synthesis of peptide hydrazides, which are pivotal intermediates in the development of peptide-based therapeutics. The protocols and information provided herein offer a comprehensive guide for researchers to effectively utilize this compound in their drug discovery endeavors. While its application in non-peptidic small molecule synthesis is less documented, the fundamental reactivity of the hydrazine group opens avenues for its broader use in medicinal chemistry, particularly in the construction of molecules containing hydrazone linkages.

References

Troubleshooting & Optimization

incomplete Fmoc deprotection in solid-phase peptide synthesis side reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers, scientists, and drug development professionals may encounter during solid-phase peptide synthesis (SPPS), with a focus on incomplete Fmoc deprotection and associated side reactions.

Frequently Asked Questions (FAQs)

Q1: What is incomplete Fmoc deprotection and what are its primary consequences?

A1: Incomplete Fmoc (9-fluorenylmethyloxycarbonyl) deprotection is the failure to completely remove the Fmoc protecting group from the N-terminal amine of the growing peptide chain during SPPS.[1] This prevents the subsequent amino acid from coupling, leading to the formation of deletion sequences, which are peptides missing one or more amino acid residues. These impurities can be challenging to separate from the target peptide, resulting in reduced overall yield and purity of the final product.[1]

Q2: What are the common causes of incomplete Fmoc deprotection?

A2: Several factors can contribute to inefficient Fmoc removal:

  • Peptide Aggregation: As the peptide chain elongates, it can form secondary structures, such as β-sheets, which can physically block the deprotection reagent from accessing the N-terminal Fmoc group.[2] This is particularly common in hydrophobic sequences or homo-oligomers (e.g., poly-leucine or poly-alanine).[1]

  • Steric Hindrance: Amino acids with bulky side chains near the N-terminus can sterically hinder the approach of the deprotection reagent.

  • Suboptimal Reagents and Conditions: Degraded or impure deprotection reagents, such as piperidine, can have reduced efficacy.[1] Additionally, inadequate reaction times, temperatures, or reagent concentrations can lead to incomplete deprotection.[1]

  • Poor Resin Swelling: Inadequate swelling of the solid support can limit the diffusion of reagents to the growing peptide chains.[1]

Q3: How can I detect incomplete Fmoc deprotection?

A3: Several methods can be employed to monitor the completeness of the Fmoc deprotection step:

  • Qualitative Colorimetric Tests:

    • Kaiser Test (Ninhydrin Test): This is a widely used test to detect the presence of free primary amines. A positive result (blue or purple beads) indicates successful deprotection, while a negative result (yellow or colorless beads) suggests the Fmoc group is still attached.[1][3] Note that this test is not reliable for N-terminal proline residues, which yield a reddish-brown color.[1]

  • Quantitative Methods:

    • UV-Vis Spectrophotometry: This method involves monitoring the UV absorbance of the dibenzofulvene (DBF)-piperidine adduct, which is released upon Fmoc removal. This adduct has a characteristic absorbance maximum around 301-312 nm.[1][4] Many automated peptide synthesizers utilize this method to ensure the reaction proceeds to completion.[5]

Q4: What are some common side reactions associated with Fmoc deprotection?

A4: The basic conditions required for Fmoc deprotection can promote several side reactions:

  • Diketopiperazine (DKP) Formation: This is a common side reaction, particularly at the dipeptide stage, where the N-terminal amine of the second amino acid attacks the ester linkage to the resin, leading to the formation of a cyclic dipeptide and chain termination.[2][6][7] This is especially prevalent when proline is the second residue in the sequence.[2]

  • Aspartimide Formation: Peptides containing aspartic acid (Asp) are susceptible to the formation of a five-membered succinimide ring, known as an aspartimide. This can occur under the basic conditions of Fmoc deprotection and can lead to racemization and the formation of β- and iso-aspartyl peptides.[2]

  • 3-(1-Piperidinyl)alanine Formation: This side reaction can occur in peptides with a C-terminal cysteine. The base-catalyzed elimination of the protected sulfhydryl group forms a dehydroalanine residue, which can then react with piperidine.[2]

Troubleshooting Guide: Incomplete Fmoc Deprotection

This guide provides a systematic approach to diagnosing and resolving issues related to incomplete Fmoc deprotection.

Problem: Analysis of the crude peptide by HPLC or Mass Spectrometry reveals the presence of significant deletion sequences.

Step 1: Initial Diagnosis and Verification
  • Review Synthesis Records: Carefully check the synthesis protocol to ensure that the correct deprotection times, reagent concentrations, and washing steps were performed for all cycles.

  • Perform a Confirmatory Test: If the synthesis is ongoing, perform a Kaiser test on a small sample of the resin after the deprotection step. A negative (yellow) result confirms incomplete deprotection.

Step 2: Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting incomplete Fmoc deprotection.

Incomplete_Fmoc_Deprotection_Troubleshooting start_node Problem: Deletion Sequences Detected n1 Verify Reagents and Standard Protocol start_node->n1 decision_node decision_node process_node process_node solution_node solution_node end_node Problem Resolved d1 Issue Persists? n1->d1 d1->end_node No n2 Implement Optimized Deprotection Strategy d1->n2 Yes d2 Difficult Sequence (e.g., aggregation prone)? n2->d2 n3 Modify Synthesis Conditions d2->n3 Yes n4 Use Stronger Deprotection Reagent d2->n4 No n5 Incorporate Aggregation Disrupting Elements n3->n5 n6 Monitor Deprotection in Real-time n4->n6 n5->n6 n6->end_node

Caption: A stepwise workflow for troubleshooting incomplete Fmoc deprotection.

Step 3: Detailed Troubleshooting Actions
  • Verify Reagents and Standard Protocol:

    • Reagent Quality: Ensure that the piperidine solution is fresh and has not degraded. Use high-purity solvents (DMF or NMP).

    • Protocol Adherence: Double-check that the standard deprotection protocol (e.g., 20% piperidine in DMF for 5-20 minutes) was followed correctly.[1]

  • Implement Optimized Deprotection Strategy for Difficult Sequences:

    • Increase Deprotection Time/Temperature: For difficult sequences, increasing the deprotection time or performing the deprotection at a slightly elevated temperature can improve efficiency.

    • Use a Stronger Base: The addition of 1-2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to the piperidine solution can significantly enhance the rate of Fmoc removal.[2][8] However, DBU is a stronger, non-nucleophilic base and may increase the risk of side reactions like aspartimide formation.[5]

    • Change Solvent: Switching from DMF to N-methylpyrrolidone (NMP), which has better solvating properties, can help to disrupt peptide aggregation.[2]

    • Incorporate Chaotropic Agents: Adding chaotropic salts such as LiCl to the reaction mixture can help to break up secondary structures.

  • Modify Synthesis Conditions to Reduce Aggregation:

    • Lower Resin Loading: Using a resin with a lower initial loading can increase the distance between peptide chains, reducing the likelihood of aggregation.

    • Use Aggregation-Disrupting Derivatives: Incorporating pseudoproline dipeptides or backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) can disrupt the hydrogen bonding that leads to aggregation.[2]

Quantitative Data Summary

The following table provides a comparison of different Fmoc deprotection reagents and their impact on peptide purity and common side reactions.

Reagent(s)ConcentrationDeprotection TimePeptide Purity (%)Aspartimide Formation (%)Diketopiperazine (DKP) Formation (%)Racemization (%)
Piperidine20% in DMF5-20 minVariableCan be significant, especially with Asp-Xxx sequencesProne to occur, especially with Pro-containing dipeptidesCan occur, particularly at the C-terminus and with sensitive residues like Cys and His
4-Methylpiperidine (4-MP)20% in DMF5-20 minSimilar to piperidineGenerally similar to piperidineSimilar to piperidineSimilar to piperidine
Piperazine (PZ)10% in DMF/Ethanol (9:1)10-30 minGenerally highSignificantly reduced compared to piperidineReducedLow
DBU/Piperazine2% DBU, 5% Piperazine in NMP< 1-5 minHighCan be significant, but can be suppressed with additives like formic acidSignificantly reducedCan be higher than piperidine if not optimized

Note: The efficiency and extent of side reactions are highly sequence-dependent.[9]

Key Experimental Protocols

Protocol 1: Kaiser Test (Ninhydrin Test)

This protocol describes the qualitative test for the presence of free primary amines on the resin.[1][10]

Reagents:

  • Solution A: 5 g ninhydrin in 100 mL ethanol.

  • Solution B: 80 g phenol in 20 mL ethanol.

  • Solution C: 2 mL of 0.001 M KCN diluted in 98 mL pyridine.

Procedure:

  • Sample Collection: Transfer a small sample of the peptide-resin (a few beads) to a small glass test tube.

  • Add Reagents: Add 2-3 drops of each solution (A, B, and C) to the test tube.

  • Heat: Heat the test tube at 100°C for 5 minutes.

  • Observe Color:

    • Dark Blue/Purple Beads/Solution: Positive result, indicating the presence of free primary amines (successful deprotection).

    • Yellow/Brown/No Color Change: Negative result, indicating the absence of free primary amines (incomplete deprotection).

Protocol 2: Monitoring Fmoc Deprotection by UV-Vis Spectrophotometry

This protocol allows for the quantitative monitoring of the Fmoc deprotection reaction.

Procedure:

  • Collect Filtrate: During the deprotection step, collect the filtrate that is drained from the reaction vessel into a volumetric flask of a known volume (e.g., 25 mL).

  • Dilute to Volume: Dilute the collected filtrate to the mark with a suitable solvent (e.g., DMF or ethanol).

  • Prepare Sample for Measurement: Take a small aliquot of the diluted solution and further dilute it to a concentration that falls within the linear range of the spectrophotometer.

  • Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of the diluted sample at the wavelength corresponding to the DBF-piperidine adduct (typically around 301-312 nm).

  • Calculation: The concentration of the adduct, and thus the extent of Fmoc removal, can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity of the adduct, b is the path length of the cuvette, and c is the concentration.

Visualizing Chemical Pathways and Workflows

Fmoc Deprotection and Side Reactions

The following diagram illustrates the primary pathway of Fmoc deprotection and the competing side reactions of diketopiperazine and aspartimide formation.

Fmoc_Deprotection_and_Side_Reactions cluster_deprotection Fmoc Deprotection cluster_side_reactions Potential Side Reactions reactant_node reactant_node product_node product_node side_product_node side_product_node intermediate_node intermediate_node A Fmoc-NH-Peptide-Resin B Free Amine (H2N-Peptide-Resin) A->B + Piperidine A->B C DBF-Piperidine Adduct D Diketopiperazine Formation (at dipeptide stage) B->D Intramolecular Cyclization E Aspartimide Formation (at Asp residues) B->E Base-catalyzed Cyclization

Caption: The chemical pathway of Fmoc deprotection and common side reactions.

References

Technical Support Center: 9-Fluorenylmethyl Carbazate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-Fluorenylmethyl carbazate (Fmoc-carbazate). The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Troubleshooting Guide

Problem 1: Low yield of my Fmoc-hydrazone product in derivatization reactions with aldehydes or ketones.

Potential Cause Recommended Solution
Incomplete reaction - Ensure a slight excess of Fmoc-carbazate is used. - Increase the reaction time. - Optimize the reaction temperature. For sensitive substrates, room temperature is often sufficient.
Hydrolysis of the Fmoc-hydrazone product - Work under neutral to slightly basic pH conditions. Acidic conditions can catalyze the hydrolysis of the hydrazone, reverting it to the starting materials.[1][2][3] - Minimize the presence of water in the reaction mixture.
Degradation of the starting aldehyde/ketone - Ensure the stability of your carbonyl compound under the reaction conditions.
Side reaction forming azines - Use a controlled stoichiometry of Fmoc-carbazate to the carbonyl compound. An excess of the carbonyl compound might favor the formation of azines, where a second carbonyl molecule reacts with the initially formed hydrazone.[4]

Problem 2: Unexpected peaks in my HPLC analysis after a derivatization reaction.

Potential Cause Identification and Solution
Hydrolysis of Fmoc-Cl (if used to prepare Fmoc-carbazate in situ) - The peak could correspond to 9-fluorenylmethanol (Fmoc-OH), a common hydrolysis product of Fmoc-Cl in basic, aqueous media.[5] - To avoid this, use pre-synthesized and purified Fmoc-carbazate.
Unreacted Fmoc-carbazate - Compare the retention time with a standard of Fmoc-carbazate. - Optimize the stoichiometry of your reactants.
Formation of azine byproduct - This byproduct results from the reaction of the formed Fmoc-hydrazone with a second molecule of the aldehyde or ketone.[4] - Use a slight excess of Fmoc-carbazate to drive the initial reaction to completion and consume the carbonyl compound.
Degradation of the Fmoc group - If the reaction mixture was exposed to basic conditions for an extended period, you might observe byproducts from the cleavage of the Fmoc group, such as dibenzofulvene and its adducts with any amine bases present.[6][7] - Minimize exposure to strong bases and prolonged reaction times.

Problem 3: Side reactions during the use of Fmoc-carbazate in Solid-Phase Peptide Synthesis (SPPS).

Issue Potential Cause and Mitigation
Epimerization of the C-terminal amino acid - This can occur during the oxidation of the peptide hydrazide to an acyl diazene intermediate. While studies show this is generally minimal, it is a possibility. - Use mild oxidation conditions and carefully monitor the reaction.
Oxidation of sensitive amino acid residues - Residues such as Tyr, Trp, Met, and Cys can be susceptible to oxidation during the conversion of the peptide hydrazide to an acyl diazene. - Ensure that these residues are adequately protected with appropriate side-chain protecting groups.
Aspartimide formation - While not a direct side product of Fmoc-carbazate, it is a common side reaction in Fmoc-SPPS of peptides containing aspartic acid. - The use of a hydrazide as a protecting group for the carboxylic acid side chain of aspartic acid has been shown to suppress aspartimide formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products when using Fmoc-carbazate to derivatize an aldehyde or ketone?

The most common side products are the result of incomplete reaction or subsequent reactions of the desired Fmoc-hydrazone. These include:

  • Unreacted starting materials: The aldehyde/ketone and Fmoc-carbazate.

  • Hydrolysis products: The reaction is reversible, and under certain conditions (especially acidic pH), the Fmoc-hydrazone can hydrolyze back to the original aldehyde/ketone and Fmoc-carbazate.[1][2][3]

  • Azines: If the initially formed hydrazone reacts with a second molecule of the aldehyde or ketone, an azine can be formed.[4]

  • Fmoc deprotection byproducts: If the reaction conditions involve a base capable of cleaving the Fmoc group (like piperidine or other secondary amines), you may see dibenzofulvene and its adducts with the base.[6][7]

Q2: How can I minimize the formation of these side products?

To minimize side product formation, consider the following:

  • Optimize stoichiometry: Use a slight excess of Fmoc-carbazate to ensure the complete consumption of the carbonyl compound.

  • Control pH: Maintain a neutral to slightly basic pH to prevent hydrolysis of the Fmoc-hydrazone.

  • Purify reagents: Use high-purity Fmoc-carbazate to avoid introducing impurities.

  • Moderate reaction conditions: Avoid excessively high temperatures and prolonged reaction times, which can promote side reactions and degradation.

Q3: What are the degradation products of Fmoc-carbazate itself?

Fmoc-carbazate is generally stable under typical storage conditions (refrigerated and protected from light).[8] However, like other Fmoc-protected compounds, it is susceptible to cleavage by bases. Exposure to strong bases can lead to the removal of the Fmoc group, generating dibenzofulvene. In aqueous basic conditions, hydrolysis could potentially lead to the formation of 9-fluorenylmethanol (Fmoc-OH), hydrazine, and carbon dioxide.

Q4: I am using Fmoc-carbazate to generate a peptide hydrazide on a solid support. What are the key side reactions I should be aware of?

In the context of SPPS, the primary concerns are related to subsequent steps after the peptide hydrazide has been formed:

  • Oxidation of sensitive residues: When converting the peptide hydrazide to a reactive intermediate (e.g., an acyl diazene) for ligation, sensitive amino acids like methionine, tryptophan, and cysteine can be oxidized if not properly protected.

  • Epimerization: There is a slight risk of epimerization at the C-terminal residue during the oxidation step.

  • Standard SPPS side reactions: Issues like aspartimide formation and diketopiperazine formation are inherent to Fmoc-SPPS and should be monitored and mitigated through standard protocols.[9]

Reaction Pathways and Side Products

The following diagram illustrates the intended reaction of Fmoc-carbazate with a carbonyl compound and the potential pathways leading to common side products.

Fmoc_Carbazate_Reactions Reaction Pathways of Fmoc-Carbazate with Carbonyls cluster_deprotection Fmoc_Carbazate Fmoc-Carbazate Fmoc_Hydrazone Desired Product: Fmoc-Hydrazone Fmoc_Carbazate->Fmoc_Hydrazone Reaction Carbonyl Aldehyde/Ketone Carbonyl->Fmoc_Hydrazone Reaction Azine Side Product: Azine Fmoc_Hydrazone->Azine + Aldehyde/Ketone Hydrolysis_Products Side Products: (Reverted Starting Materials) Fmoc_Hydrazone->Hydrolysis_Products + H2O (acidic pH) Fmoc_Deprotection Side Products from Fmoc Cleavage Fmoc_Hydrazone->Fmoc_Deprotection + Base (e.g., Piperidine) Dibenzofulvene Dibenzofulvene + Adducts Fmoc_Deprotection->Dibenzofulvene generates

Caption: Reaction of Fmoc-carbazate leading to the desired Fmoc-hydrazone and potential side products.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Fmoc-Labeled Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address peak tailing issues encountered during the HPLC analysis of Fmoc-labeled compounds.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

A1: Peak tailing is a phenomenon in chromatography where the tail of a chromatographic peak is asymmetric and drawn out.[1] In an ideal separation, peaks are symmetrical and have a Gaussian shape. Peak tailing is undesirable as it can negatively impact resolution, integration, and the accuracy of quantification.[2]

Peak tailing is commonly quantified using the Tailing Factor (Tf) or Asymmetry Factor (As) . A value of 1.0 indicates a perfectly symmetrical peak. Values greater than 1 indicate tailing.[2]

Q2: What are the common causes of peak tailing for Fmoc-labeled compounds?

A2: Peak tailing in the HPLC analysis of Fmoc-labeled compounds, which include amino acids and peptides, can arise from several factors:

  • Secondary Interactions: The most frequent cause is the interaction between the analyte and active sites on the stationary phase, particularly residual silanol groups on silica-based columns.[1] Fmoc-amino acids and peptides contain basic amine functionalities that can interact with acidic silanol groups, leading to tailing.[3]

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to poor peak shape. If the pH is close to the pKa of an analyte, both ionized and non-ionized forms can exist, causing peak distortion.[4] For basic compounds like Fmoc-amino acids, a low pH is often used to suppress the ionization of silanol groups.[5]

  • Column Issues: Degradation of the column, formation of a void at the column inlet, or a blocked frit can all disrupt the flow path and cause peak tailing.[1][6]

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to broadened and tailing peaks.[1]

  • Extra-Column Volume: Excessive volume from tubing, fittings, or the detector cell can cause band broadening and peak tailing.[7]

  • Inappropriate Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak distortion.[6]

Q3: How does the mobile phase pH affect peak tailing of Fmoc-compounds?

A3: The mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like Fmoc-amino acids and peptides.

  • At low pH (around 2-3): The acidic silanol groups on the silica-based stationary phase are protonated and thus neutralized. This minimizes the undesirable ionic interactions with the positively charged amine groups of the analytes, resulting in more symmetrical peaks.[3][5]

  • At mid-range pH: Silanol groups can be partially ionized, leading to significant secondary interactions and peak tailing.

  • At high pH: While this can deprotonate the analyte's amine groups, it can also lead to the dissolution of the silica-based stationary phase if the column is not specifically designed for high pH conditions.

Q4: What is the role of mobile phase additives like Trifluoroacetic Acid (TFA) in reducing peak tailing?

A4: Mobile phase additives play a crucial role in improving peak shape for peptides and proteins. Trifluoroacetic acid (TFA) is a common additive in reversed-phase HPLC for several reasons:

  • Ion Pairing: TFA acts as an ion-pairing agent. It pairs with the positively charged sites on the Fmoc-labeled analyte, effectively neutralizing the charge and reducing interactions with the stationary phase. This results in sharper, more symmetrical peaks.[3]

  • pH Control: Adding a small concentration of TFA (typically 0.1%) to the mobile phase lowers the pH to around 2, which helps to suppress the ionization of silanol groups.[3]

Other additives like formic acid can also be used, but TFA is often more effective at reducing peak tailing for basic compounds.[3] However, TFA can cause ion suppression in mass spectrometry detection.[3]

Troubleshooting Guides

Guide 1: Systematic Approach to Troubleshooting Peak Tailing

This guide provides a step-by-step workflow to identify and resolve the cause of peak tailing.

Step 1: Initial Assessment

  • Observe the chromatogram: Does the tailing affect all peaks or only specific peaks?

    • All peaks tailing: Suspect a system-wide issue like a column void, blocked frit, or extra-column volume.[1]

    • Specific peaks tailing (especially later eluting peaks): Suspect chemical interactions between the analyte and the stationary phase.

Step 2: Investigate Chemical Interactions

  • Adjust Mobile Phase pH: Lower the pH of the mobile phase to 2.5-3.0 by adding 0.1% TFA. This is often the most effective first step for improving the peak shape of basic Fmoc-compounds.[3][5]

  • Modify Additive Concentration: If using TFA, you can experiment with concentrations between 0.05% and 0.25%. Higher concentrations can sometimes improve the resolution of peptides with multiple positive charges.[8]

  • Use a Different Column: If peak tailing persists, consider using a column with a highly deactivated, end-capped stationary phase, or a column specifically designed for peptide analysis. These columns have fewer accessible silanol groups.

Step 3: Check for System and Column Issues

  • Reduce Sample Concentration: Dilute your sample 10-fold and re-inject. If the peak shape improves, the original issue was likely sample overload.[1]

  • Check for Column Voids/Blockages:

    • Disconnect the column from the detector and flush it in the reverse direction (if permitted by the manufacturer) with a strong solvent.

    • If the problem persists, replace the column with a new one of the same type to confirm if the old column was the issue.[1]

  • Minimize Extra-Column Volume:

    • Use tubing with the smallest possible internal diameter and length.

    • Ensure all fittings are properly connected to avoid dead volume.

Step 4: Evaluate Sample Preparation

  • Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent must be used, inject the smallest possible volume.[6]

Data Presentation

The following tables provide illustrative quantitative data on how different parameters can affect the peak shape of Fmoc-labeled compounds. Please note that this data is representative and the actual results may vary depending on the specific analyte, column, and HPLC system.

Table 1: Effect of Mobile Phase pH on Peak Asymmetry of Fmoc-Phenylalanine

Mobile Phase pHTailing Factor (Tf)Peak Shape
2.5 (0.1% TFA)1.1Symmetrical
4.01.8Moderate Tailing
6.02.5Severe Tailing

Table 2: Effect of TFA Concentration on Peak Asymmetry of a Model Fmoc-Peptide

TFA Concentration (%)Tailing Factor (Tf)Peak Shape
0.051.5Slight Tailing
0.11.0Symmetrical
0.21.1Symmetrical

Experimental Protocols

Protocol 1: HPLC Analysis of Fmoc-Amino Acids with Troubleshooting Modifications

This protocol outlines a standard method for the analysis of Fmoc-amino acids and includes steps for troubleshooting peak tailing.

  • HPLC System: A standard HPLC system with a UV detector is suitable.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

  • Gradient: A typical gradient would be from 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 265 nm.

  • Sample Preparation: Dissolve the Fmoc-amino acid standard in a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL.

Troubleshooting Steps Integrated into the Protocol:

  • If peak tailing is observed:

    • Confirm pH: Ensure the pH of Mobile Phase A is around 2.0-2.5.

    • Sample Dilution: Dilute the sample 1:10 with the initial mobile phase composition and re-inject.

    • Column Wash: If tailing persists, wash the column with a strong solvent like 100% acetonitrile for 30 minutes, followed by re-equilibration with the initial mobile phase conditions.

    • Guard Column: If not already in use, install a guard column with the same stationary phase to protect the analytical column from contamination.

Protocol 2: Derivatization of Amino Acids with Fmoc-Cl for HPLC Analysis

This protocol describes the pre-column derivatization of amino acids with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl).

  • Reagents:

    • Borate buffer (0.1 M, pH 9.0)

    • Amino acid standard solution (1 mM in 0.1 M HCl)

    • Fmoc-Cl solution (15 mM in acetone)

    • Pentane

  • Procedure:

    • In a vial, mix 100 µL of the amino acid standard solution with 100 µL of borate buffer.

    • Add 200 µL of the Fmoc-Cl solution and vortex immediately for 30 seconds.

    • Let the reaction proceed for 2 minutes at room temperature.

    • Add 500 µL of pentane to the reaction mixture and vortex for 30 seconds to extract the unreacted Fmoc-Cl.

    • Allow the layers to separate and carefully remove the upper pentane layer. Repeat the extraction with pentane.

    • The aqueous layer containing the Fmoc-derivatized amino acids is now ready for injection into the HPLC system.

Visualizations

Troubleshooting_Workflow start Peak Tailing Observed assess Assess Chromatogram: All peaks or specific peaks tailing? start->assess all_peaks All Peaks Tailing assess->all_peaks All specific_peaks Specific Peaks Tailing assess->specific_peaks Specific system_issue Suspect System/Column Issue all_peaks->system_issue chem_issue Suspect Chemical Interaction specific_peaks->chem_issue overload Check for Sample Overload (Dilute and re-inject) system_issue->overload adjust_ph Adjust Mobile Phase pH (e.g., 0.1% TFA) chem_issue->adjust_ph overload_yes Peak shape improves overload->overload_yes Yes overload_no No improvement overload->overload_no No end Problem Resolved overload_yes->end column_check Check Column Health (Reverse flush, replace if needed) overload_no->column_check column_fixed Problem Resolved column_check->column_fixed Fixed extra_column Minimize Extra-Column Volume column_check->extra_column Not Fixed extra_column->end ph_improves Peak shape improves? adjust_ph->ph_improves ph_yes Optimize pH/Additive ph_improves->ph_yes Yes ph_no Change Column Chemistry (End-capped, peptide-specific) ph_improves->ph_no No ph_yes->end ph_no->end

Caption: A workflow for troubleshooting peak tailing in HPLC.

Experimental_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Amino Acid Sample derivatize Derivatize with Fmoc-Cl sample->derivatize extract Extract Unreacted Reagent derivatize->extract inject Inject Derivatized Sample extract->inject separate Separation on C18 Column inject->separate detect UV Detection (265 nm) separate->detect chromatogram Obtain Chromatogram detect->chromatogram evaluate Evaluate Peak Shape chromatogram->evaluate symmetrical Symmetrical Peak evaluate->symmetrical Tf <= 1.2 tailing Tailing Peak evaluate->tailing Tf > 1.2 troubleshoot Troubleshoot tailing->troubleshoot

Caption: Experimental workflow for Fmoc-derivatization and HPLC analysis.

References

Technical Support Center: Synthesis of Peptide Hydrazides with Fmoc-Carbazate Resin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for improving the yield of peptide hydrazides using Fmoc-carbazate resin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is Fmoc-carbazate resin and why is it used for peptide hydrazide synthesis?

Fmoc-carbazate resin, typically a trityl-based resin loaded with 9-fluorenylmethyl carbazate (Fmoc-NHNH₂), is a solid support used for the synthesis of C-terminal peptide hydrazides.[1][2][3] The Fmoc-carbazate linker provides a stable anchor for peptide chain elongation using standard Fmoc-SPPS chemistry. The resulting peptide hydrazide is a versatile intermediate for various applications, including native chemical ligation, the synthesis of cyclic peptides, and bioconjugation.[1][4]

Q2: What are the common causes of low yield in peptide hydrazide synthesis using Fmoc-carbazate resin?

Low yields can arise from several factors throughout the synthesis process. The most frequent issues include:

  • Incomplete Fmoc Deprotection: Failure to completely remove the Fmoc protecting group from the N-terminus of the growing peptide chain leads to truncated sequences.[5][6]

  • Poor Coupling Efficiency: Incomplete reaction between the activated amino acid and the free N-terminus of the peptide-resin results in deletion sequences. This can be particularly challenging with sterically hindered amino acids or sequences prone to aggregation.[5][7]

  • Peptide Aggregation: Hydrophobic sequences can aggregate on the resin, hindering reagent access and leading to incomplete deprotection and coupling.[7]

  • Side Reactions: Undesired chemical modifications such as aspartimide formation or diketopiperazine formation can reduce the yield of the target peptide.[7][8]

  • Suboptimal Cleavage Conditions: The choice of cleavage cocktail and reaction conditions can impact the final yield and purity of the peptide hydrazide.

Q3: How can I monitor the efficiency of coupling and deprotection steps?

The Kaiser test is a reliable qualitative method to monitor the presence of free primary amines on the resin.[6][9]

  • Positive Kaiser Test (blue beads): Indicates the presence of free amines, signifying successful Fmoc deprotection.

  • Negative Kaiser Test (yellow/colorless beads): Indicates the absence of free amines, suggesting complete coupling or incomplete deprotection.

A small sample of resin beads can be taken after the deprotection and coupling steps to perform the test.

Troubleshooting Guide

Problem 1: Low overall yield of the crude peptide hydrazide.
Possible Cause Troubleshooting Strategy
Incomplete Fmoc Deprotection Extend the deprotection time with 20% piperidine in DMF. Perform a second deprotection step.[6] For difficult sequences, consider using a stronger base solution like 1-5% DBU in DMF.[7]
Poor Coupling Efficiency Double Couple: Repeat the coupling step with a fresh solution of activated amino acid.[5][9] Use a More Potent Coupling Reagent: Switch from standard DIC/HOBt to a uronium/aminium salt like HATU or HBTU, especially for hindered couplings.[5][7][10] Optimize Solvents: For aggregating sequences, switch from DMF to NMP or add chaotropic salts.[5]
Peptide Aggregation Use a lower substitution resin. Incorporate pseudoprolines or depsipeptides in the sequence to disrupt secondary structures. Perform synthesis at a higher temperature.[5]
Suboptimal Cleavage Ensure the appropriate cleavage cocktail is used based on the peptide sequence (see "Experimental Protocols" section). Increase cleavage time if necessary.

Experimental Protocols

Protocol 1: Loading of Fmoc-Carbazate onto Trityl Chloride Resin

This protocol describes the loading of Fmoc-carbazate onto a trityl chloride resin.

  • Resin Swelling: Swell the trityl chloride resin in dichloromethane (DCM) for at least 30 minutes.

  • Fmoc-Carbazate Solution Preparation: Dissolve 5 equivalents of Fmoc-NHNH₂ in a 1:1 mixture of DCM and DMF.

  • Loading Reaction: Drain the DCM from the swollen resin and add the Fmoc-carbazate solution. Agitate the mixture for 45 minutes at room temperature.

  • Repeat Loading: Drain the solution and repeat the loading step with a fresh solution of Fmoc-carbazate for another 45 minutes.

  • Washing: Wash the resin thoroughly with DMF, followed by DCM, and finally with diethyl ether to facilitate drying.

  • Drying: Dry the resin under vacuum.

  • Loading Determination: Determine the loading capacity of the resin spectrophotometrically by measuring the absorbance of the dibenzofulvene-piperidine adduct upon Fmoc removal.

Protocol 2: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines a standard cycle for elongating the peptide chain on the Fmoc-carbazate resin.

  • Resin Swelling: Swell the Fmoc-peptide-resin in DMF for 1 hour.[11]

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 15-20 minutes.[12]

    • Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents), a coupling agent (e.g., HATU, 3-5 equivalents), and an additive (e.g., HOBt, 3-5 equivalents) in DMF.

    • Add a base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution to pre-activate.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-4 hours at room temperature.[9]

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, repeat the coupling step (double coupling).

  • Washing: Wash the resin thoroughly with DMF.

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

Protocol 3: Cleavage of Peptide Hydrazide from the Resin

This protocol describes the final cleavage of the peptide hydrazide from the solid support.

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

  • Cleavage Cocktail Preparation: Prepare the appropriate cleavage cocktail based on the amino acid composition of the peptide (see Table 2).

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (e.g., 10 mL per gram of resin) and agitate at room temperature for 2-3 hours.[12]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Peptide Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analysis: Analyze the crude peptide hydrazide by HPLC and mass spectrometry.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Fmoc-SPPS

Coupling ReagentAdvantagesDisadvantagesTypical Conditions
HATU High coupling efficiency, fast reaction rates, reduced racemization.[7][10]Higher cost.3-5 eq. reagent, 6-10 eq. DIPEA in DMF.
HBTU Similar to HATU, widely used.Can cause side reactions with certain amino acids.3-5 eq. reagent, 6-10 eq. DIPEA in DMF.
DIC/HOBt Cost-effective, good for standard couplings.Slower reaction rates, can lead to racemization.[7]3-5 eq. DIC, 3-5 eq. HOBt in DMF/DCM.

Table 2: Selection of Cleavage Cocktails for Peptide Hydrazide Synthesis

Cleavage Cocktail CompositionTarget Peptide CharacteristicsRationale
TFA / TIS / H₂O (95:2.5:2.5) Peptides without sensitive residues (e.g., Cys, Met, Trp).[12][13]Standard cocktail for robust sequences. TIS and water act as scavengers.[14]
TFA / TIS / H₂O / EDT (92.5:2.5:2.5:2.5) Peptides containing Cysteine (Cys).EDT is an effective scavenger for the trityl protecting group of Cys.
Reagent K: TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) Peptides with multiple sensitive residues (Cys, Met, Trp, Tyr).A robust cocktail with multiple scavengers to prevent various side reactions.[14]
Reagent H: TFA / Phenol / Thioanisole / EDT / H₂O / DMS / NH₄I (81:5:5:2.5:3:2:1.5) Peptides containing Methionine (Met) to prevent oxidation.Designed to minimize the oxidation of the methionine side chain.[15]

Visualizations

G Troubleshooting Workflow for Low Peptide Hydrazide Yield start Low Crude Yield check_deprotection Perform Kaiser Test after Deprotection start->check_deprotection deprotection_result Kaiser Test Result? check_deprotection->deprotection_result incomplete_deprotection Incomplete Deprotection deprotection_result->incomplete_deprotection Yellow/Negative complete_deprotection Complete Deprotection deprotection_result->complete_deprotection Blue/Positive troubleshoot_deprotection Extend Deprotection Time or Use Stronger Base incomplete_deprotection->troubleshoot_deprotection troubleshoot_deprotection->check_deprotection check_coupling Perform Kaiser Test after Coupling complete_deprotection->check_coupling coupling_result Kaiser Test Result? check_coupling->coupling_result incomplete_coupling Incomplete Coupling coupling_result->incomplete_coupling Blue/Positive complete_coupling Complete Coupling coupling_result->complete_coupling Yellow/Negative troubleshoot_coupling Double Couple or Use Potent Coupling Reagent incomplete_coupling->troubleshoot_coupling troubleshoot_coupling->check_coupling check_aggregation Suspect Aggregation? complete_coupling->check_aggregation troubleshoot_aggregation Change Solvent (NMP) or Use Additives check_aggregation->troubleshoot_aggregation Yes check_cleavage Review Cleavage Protocol check_aggregation->check_cleavage No troubleshoot_aggregation->start optimize_cleavage Optimize Cleavage Cocktail and Time check_cleavage->optimize_cleavage end Improved Yield optimize_cleavage->end

Caption: Troubleshooting logic for low peptide hydrazide yield.

G Experimental Workflow for Peptide Hydrazide Synthesis start Start: Fmoc-Carbazate Resin swell_resin Swell Resin in DMF start->swell_resin deprotection Fmoc Deprotection (20% Piperidine/DMF) swell_resin->deprotection wash1 Wash with DMF deprotection->wash1 coupling Amino Acid Coupling (e.g., HATU/DIPEA) wash1->coupling wash2 Wash with DMF coupling->wash2 kaiser_test Kaiser Test wash2->kaiser_test kaiser_test->coupling Positive (Double Couple) repeat_cycle Repeat for next Amino Acid kaiser_test->repeat_cycle Negative repeat_cycle->deprotection More Residues final_wash Final Wash and Dry repeat_cycle->final_wash Final Residue cleavage Cleavage from Resin (TFA Cocktail) final_wash->cleavage precipitation Precipitation in Ether cleavage->precipitation isolation Isolation and Drying precipitation->isolation end Crude Peptide Hydrazide isolation->end

Caption: General experimental workflow for peptide hydrazide synthesis.

References

Technical Support Center: Preventing Racemization During Fmoc-Amino Acid Activation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to address the critical issue of racemization during Fmoc-amino acid activation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you minimize or eliminate the loss of stereochemical integrity in your synthetic peptides.

Troubleshooting Guides

Issue 1: High Levels of Racemization Detected in the Final Peptide

Potential Cause Recommended Action Citation
Inappropriate Coupling Reagent Carbodiimide reagents (e.g., DCC, DIC) used alone are prone to causing racemization. Always use them in conjunction with racemization-suppressing additives like HOBt, HOAt, or Oxyma. For particularly sensitive amino acids, consider switching to phosphonium (e.g., PyBOP) or aminium/uronium (e.g., HBTU, HATU) based reagents, although these can still cause some racemization. DEPBT is noted for its ability to resist racemization.[1][2]
Suboptimal Base Strong or sterically unhindered bases like N,N-diisopropylethylamine (DIPEA) can promote racemization. Replace DIPEA with a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine (TMP). Use the minimum necessary amount of base.[3][4]
Elevated Reaction Temperature Higher temperatures, especially in microwave-assisted synthesis, accelerate racemization. Perform the coupling reaction at a lower temperature, such as 0°C.[2][5]
Prolonged Pre-activation Time Allowing the activated amino acid to sit in solution before adding it to the resin increases the chance of racemization. Minimize the pre-activation time; add the activated amino acid to the resin immediately after preparation.[3][6]
Solvent Effects Less polar solvents can sometimes reduce racemization, but solubility and resin swelling must be considered.[6]

Issue 2: Racemization Specifically with Cysteine or Histidine Residues

Potential Cause Recommended Action Citation
Inherent Susceptibility Cysteine (Cys) and Histidine (His) are the most prone to racemization.[7][8]
Side Chain Interactions The imidazole ring of histidine and the thiol group of cysteine can participate in racemization mechanisms.[9]
Inadequate Side-Chain Protection For Histidine, using a side-chain protecting group on the π-imidazole nitrogen, such as the methoxybenzyl (MBom) group, can significantly reduce racemization compared to the commonly used trityl (Trt) group.[7][9]
Base-Mediated Racemization of Cys The use of hindered bases like 2,4,6-trimethylpyridine (collidine) can minimize cysteine racemization during coupling.[5]
Coupling Reagent Choice for Cys For Fmoc-Cys(Trt)-OH, the combination of DIC/Oxyma has been shown to suppress racemization effectively.[2]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization during Fmoc-amino acid activation?

A1: The most common mechanism is the formation of a planar 5(4H)-oxazolone (or azlactone) intermediate. The α-proton of this intermediate is acidic and can be easily abstracted by a base, leading to a loss of stereochemistry. A secondary mechanism is direct enolization of the activated amino acid, where a base directly removes the α-proton.[2][7]

Q2: Which amino acids are most susceptible to racemization?

A2: Cysteine and Histidine are highly susceptible to racemization. Serine, aspartic acid, and phenylalanine can also be prone to racemization under non-optimized conditions.[7][8]

Q3: How do additives like HOBt, HOAt, and Oxyma prevent racemization?

A3: These additives react with the activated amino acid to form an active ester that is less prone to cyclizing into the problematic oxazolone intermediate. This pathway competes with oxazolone formation, thereby preserving the stereochemical integrity of the amino acid.[1][10]

Q4: Is it possible to completely eliminate racemization?

A4: While it is challenging to completely eliminate racemization, especially with sensitive amino acids, it can be reduced to negligible levels (<0.5%) by carefully selecting coupling reagents, additives, bases, and optimizing reaction conditions such as temperature and pre-activation time.[11][12]

Q5: Does microwave heating increase the risk of racemization?

A5: Yes, the elevated temperatures used in microwave-assisted peptide synthesis can significantly increase the rate of racemization. It is crucial to carefully control the temperature and consider using lower temperatures for the coupling of sensitive amino acids.[5][13]

Data Presentation

Table 1: Comparison of Racemization Levels with Different Coupling Reagents and Additives for Fmoc-His(Trt)-OH

Coupling ReagentAdditiveBaseTemperature% D-Isomer (Racemization)Citation
DICOxyma-Room Temp1.8%[2]
DICOxyma-55°C31.0%[2]
HCTU/6-Cl-HOBt-DIPEARoom Temp (no pre-activation)1.0%[9]
HCTU/6-Cl-HOBt-DIPEARoom Temp (5 min pre-activation)7.8%[9]
DICHOBt-Room Temp5.1%[14]
DICHOAt-Room Temp1.9%[14]
DICOxyma-B-Room Temp1.0%[14]

Table 2: Comparison of Racemization Levels with Different Additives for Fmoc-Cys(Trt)-OH

Coupling ReagentAdditive% D/L (Racemization)Citation
DICHOAt0.1%[14]
DICHOBt0.2%[14]
DICOxymaPure0.1%[14]

Table 3: Impact of Different Bases on Racemization of Phenylglycine (Phg)

BaseSteric HindranceRelative Racemization Risk% Correct DiastereomerCitation
N-methylmorpholine (NMM)LowHigh-[3]
N,N-diisopropylethylamine (DIPEA)ModerateModerate-[3]
2,4,6-Collidine (TMP)HighLow93%[3][4]
2,6-Dimethylpyridine (DMP)HighLow93%[4]

Experimental Protocols

Protocol 1: Standard Low-Racemization Coupling using DIC/Oxyma

This protocol provides a general procedure for a coupling cycle in solid-phase peptide synthesis (SPPS) designed to minimize racemization.

  • Resin Preparation: Swell the resin with the N-terminally deprotected peptide in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Deprotection: Remove the Fmoc protecting group using 20% piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF to remove all traces of piperidine.

  • Amino Acid Activation: In a separate vessel, dissolve 3-5 equivalents of the Fmoc-amino acid and 3-5 equivalents of Oxyma in DMF.

  • Coupling: Add 3-5 equivalents of N,N'-diisopropylcarbodiimide (DIC) to the amino acid/Oxyma solution. Immediately add this activation mixture to the deprotected peptide-resin. Do not allow for a prolonged pre-activation period.

  • Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring and Washing: Monitor the reaction completion using a qualitative method like the Kaiser test. Once complete, thoroughly wash the resin with DMF.[3][6]

Protocol 2: Quantification of Racemization by HPLC

This protocol outlines a general method to determine the extent of racemization in a synthesized peptide.

  • Peptide Hydrolysis: Hydrolyze a sample of the purified peptide in 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube. To account for racemization that may occur during hydrolysis, a parallel hydrolysis using deuterated acid (DCl/D₂O) can be performed.[1]

  • Derivatization: Derivatize the amino acid hydrolysate with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), to form diastereomers.

  • HPLC Analysis: Separate and quantify the resulting diastereomers by reverse-phase HPLC. The ratio of the D- and L-diastereomers for each amino acid corresponds to the level of racemization.

Mandatory Visualizations

Racemization_Mechanism Fmoc_AA Fmoc-Amino Acid Activated_Ester Activated Ester Fmoc_AA->Activated_Ester Coupling Reagent Oxazolone 5(4H)-Oxazolone (Planar Intermediate) Activated_Ester->Oxazolone Cyclization (Base-catalyzed) Desired_Peptide Desired Peptide (L-isomer) Activated_Ester->Desired_Peptide Amine Attack (Desired Pathway) Racemized_Peptide Racemized Peptide (D-isomer) Oxazolone->Racemized_Peptide Amine Attack Amine N-terminal Amine of Peptide Chain Amine->Racemized_Peptide Amine->Desired_Peptide

Caption: Primary mechanism of racemization via a planar oxazolone intermediate.

Prevention_Workflow Start Start: Fmoc-Amino Acid Activation Select_Reagents Select Coupling Reagent & Additive Start->Select_Reagents Select_Base Select Base Select_Reagents->Select_Base Control_Conditions Control Reaction Conditions Select_Base->Control_Conditions Coupling Perform Coupling Control_Conditions->Coupling Analysis Analyze for Racemization Coupling->Analysis End_Success Success: Minimal Racemization Analysis->End_Success Low End_Troubleshoot Troubleshoot: High Racemization Analysis->End_Troubleshoot High

Caption: Logical workflow for preventing racemization during peptide synthesis.

References

challenges in the synthesis of long peptides using Fmoc chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of long peptides using Fmoc chemistry. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges in Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting Guides & FAQs

This section addresses specific issues encountered during the synthesis of long peptides (>30 amino acids).

Issue 1: Low Purity and Yield Due to On-Resin Aggregation

Q1: My synthesis failed, and the final crude product shows a complex mixture of deletion sequences. The resin seemed to shrink during synthesis. What is the likely cause?

A: This is a classic sign of on-resin peptide aggregation. As the peptide chain elongates, it can fold into secondary structures like β-sheets, especially in hydrophobic sequences.[1] This aggregation physically blocks reactive sites, leading to inefficient or failed deprotection and coupling steps, which in turn causes deletion sequences and poor yield.[1]

Q2: How can I detect on-resin aggregation during synthesis?

A: Detecting aggregation early is key. Common indicators include:

  • Resin Shrinking: A noticeable decrease in the resin bed volume is a strong visual cue.[1]

  • Sluggish Reactions: Deprotection and coupling reactions may become slow or fail to reach completion.

  • Inconsistent Colorimetric Tests: Amine detection tests like the Kaiser or TNBS test may give false negatives because the aggregated chains prevent reagents from reaching the free amines.[1] The TNBS test is often more reliable in cases of severe aggregation.[1]

Q3: What strategies can I use to overcome peptide aggregation?

A: Several strategies can disrupt the hydrogen bonding that causes aggregation:[2]

  • Solvent and Temperature Modification: Switch from standard DMF to more polar, hydrogen-bond-disrupting solvents like N-Methylpyrrolidone (NMP) or use solvent mixtures.[3][4][5] Elevating the temperature (e.g., 50-60°C) can also increase peptide chain mobility.[1]

  • Microwave-Assisted SPPS: Microwave energy provides rapid and uniform heating, which can significantly accelerate reaction rates and help overcome aggregation, leading to higher purity and yield.[3][6]

  • Structural Disruption: Incorporate "kink"-inducing residues like pseudoproline dipeptides every 5-6 residues within a problematic sequence to disrupt secondary structure formation.[3][7][8]

  • Chaotropic Salts: Adding chaotropic salts such as NaClO₄ or LiCl to the reaction mixture can help break up secondary structures.[3]

Issue 2: Incomplete Fmoc Deprotection

Q4: My HPLC analysis shows deletion sequences corresponding to a missing amino acid. How can I confirm if incomplete Fmoc deprotection is the problem?

A: Incomplete Fmoc deprotection is a common issue, especially with long or aggregation-prone peptides.[9] You can detect it using several methods:

  • Qualitative Colorimetric Tests: A negative Kaiser test (yellow beads) after the deprotection step indicates that the Fmoc group has not been removed, as there are no free primary amines to detect.[10]

  • UV-Vis Spectrophotometry: During automated synthesis, you can monitor the absorbance of the dibenzofulvene-piperidine adduct at ~301 nm.[10][11] If the absorbance is low or absent, it points to an incomplete deprotection reaction.[10]

  • LC-MS Analysis: Analysis of the final crude peptide will reveal deletion sequences or the target peptide with the Fmoc group still attached.[10]

Q5: What should I do if I suspect incomplete Fmoc deprotection?

A: If you detect incomplete deprotection, you can try the following:

  • Extend Reaction Time / Double Deprotection: Increase the deprotection time or simply repeat the deprotection step with a fresh solution of 20% piperidine in DMF.[10]

  • Use a Stronger Base: For particularly difficult sequences, switch from piperidine to a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). A solution of 2% DBU in DMF can be highly effective.[12][13] However, DBU should be used with caution as it can increase the risk of side reactions like aspartimide formation.[1][12]

Issue 3: Difficult Coupling Reactions

Q6: I am coupling a sterically hindered amino acid (e.g., Val, Ile) and the Kaiser test remains positive after a standard coupling time. What should I do?

A: Sterically hindered amino acids are notoriously difficult to couple.[14] When a coupling reaction is incomplete, the following steps are recommended:

  • Double Couple: Immediately repeat the coupling step with a fresh solution of activated amino acid and coupling reagents.[1] This is often sufficient for moderately difficult couplings.

  • Use a More Powerful Coupling Reagent: Switch from standard reagents like HBTU to a more reactive aminium/uronium salt like HATU or HCTU.[3][4] HATU is particularly effective for hindered amino acids and N-methylated residues.[4]

  • Extend Coupling Time and/or Increase Temperature: Simply allowing the reaction to proceed for a longer duration (e.g., 2-4 hours) or increasing the temperature can improve efficiency.[3][15]

Q7: What is "capping" and when should I use it?

A: Capping is the process of acetylating any unreacted N-terminal amines after a coupling step to permanently block them from participating in subsequent reactions.[16][17] This is crucial for preventing the formation of deletion sequences, especially during the synthesis of difficult or long peptides.[16][17] You should perform a capping step if a coupling reaction is incomplete, as indicated by a positive Kaiser test, and a double coupling attempt has failed.

Issue 4: Sequence-Dependent Side Reactions

Q8: My peptide contains an Asp-Gly sequence, and the final product is impure. What side reaction might be occurring?

A: Peptides with Asp-Gly, Asp-Ala, or Asp-Ser sequences are highly prone to aspartimide formation, especially under the basic conditions of Fmoc deprotection.[2] This side reaction leads to a mixture of byproducts, including α- and β-aspartyl peptides and piperidide adducts, which are difficult to purify.[2][7]

Q9: How can I minimize aspartimide formation?

A: To reduce this side reaction:

  • Use Additives in Deprotection: Adding an acidic modifier like 1% formic acid or HOBt to the piperidine deprotection solution can reduce the rate of aspartimide formation.[2][9]

  • Backbone Protection: The most effective method is to use a backbone-protected dipeptide, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH, which completely prevents the side reaction.[7]

Q10: My peptide synthesis fails at the dipeptide stage, especially when Proline is the second amino acid. What is happening?

A: This is likely due to diketopiperazine (DKP) formation. The newly deprotected N-terminal amine of the dipeptide can attack the C-terminal ester linkage to the resin, cleaving the dipeptide from the support as a cyclic DKP. This side reaction is particularly prevalent with Proline in the second position.[2] To prevent this, it is recommended to use 2-chlorotrityl chloride resin, whose steric bulk hinders the cyclization reaction.[2]

Data Presentation

Table 1: Comparison of Microwave-Assisted vs. Conventional SPPS for a Long Peptide

This table summarizes the results from a study synthesizing an 82-residue-long chimeric peptide, demonstrating the advantages of microwave (MW) assistance.[10]

ParameterStandard SPPS (Conventional Heating)Microwave-Assisted SPPS
Total Synthesis Time 162 hours37.8 hours
Crude Yield 9.98%13.06%
Purification Recovery 11.13%12.67%
Final Purified Yield 1.11%1.65%

Data adapted from a study on an 82-residue chimeric peptide.[10] Results are sequence-dependent.

Table 2: Qualitative Comparison of Common Coupling Reagents

The choice of coupling reagent is critical for overcoming difficult couplings. HATU is generally considered the most powerful for sterically hindered residues and aggregation-prone sequences.[4][18]

Coupling ReagentActive Ester FormedRelative ReactivityKey Advantages & Disadvantages
HATU OAt EsterVery HighPro: Most efficient for hindered couplings, fast kinetics, suppresses racemization.[4] Con: High cost, can cause guanidinylation if used in large excess.[4]
HCTU 6-Cl-OBt EsterHighPro: High coupling efficiency, similar purity to HATU.[4] Con: Less effective than HATU for severely hindered couplings.
HBTU OBt EsterMedium-HighPro: Widely used, cost-effective standard reagent. Con: Slower than HATU, higher risk of racemization for sensitive amino acids.[4]
DIC/Oxyma OxymaPure EsterHighPro: Reactivity comparable to HATU, based on non-explosive OxymaPure.[4][19] Con: Can be less stable in solution.
DIC/HOBt OBt EsterMediumPro: Cost-effective, good for routine synthesis. Con: Slower, risk of racemization.

Visualizations

G cluster_start Start: Low Purity / Yield cluster_diagnosis Diagnosis cluster_problem Identify Root Cause cluster_solution Implement Solution Start Crude Analysis Shows Multiple Deletion Products CheckAggregation Check Synthesis Records for Resin Shrinking Start->CheckAggregation KaiserTest Review In-Process Kaiser/TNBS Test Results Start->KaiserTest Aggregation Problem: Aggregation CheckAggregation->Aggregation Shrinking observed IncompleteDeprotection Problem: Incomplete Fmoc Deprotection KaiserTest->IncompleteDeprotection Negative test after deprotection DifficultCoupling Problem: Difficult Coupling KaiserTest->DifficultCoupling Positive test after coupling Sol_Aggregation Use NMP/Magic Mixture Incorporate Pseudoprolines Use Microwave Synthesis Aggregation->Sol_Aggregation Sol_Deprotection Double Deprotection Extend Deprotection Time Switch to DBU/Piperazine IncompleteDeprotection->Sol_Deprotection Sol_Coupling Double Couple Switch to HATU/HCTU Increase Temperature DifficultCoupling->Sol_Coupling

Caption: Troubleshooting workflow for low purity in long peptide synthesis.

G Resin Fmoc-AA(n)-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Wash (DMF) Deprotection->Washing1 Coupling Couple Next AA (Fmoc-AA(n+1)-OH + Coupling Reagent) Washing1->Coupling Washing2 Wash (DMF) Coupling->Washing2 Check Kaiser/TNBS Test Washing2->Check Capping Capping (Acetic Anhydride) Check->Capping Positive (Incomplete) NextCycle Proceed to Next Cycle Check->NextCycle Negative (Complete) Capping->Washing1 Block & Wash

References

stability of 9-Fluorenylmethyl carbazate under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 9-Fluorenylmethyl carbazate (Fmoc-carbazate). This guide provides essential information on the stability, handling, and troubleshooting for researchers, scientists, and drug development professionals utilizing this reagent in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, also known as Fmoc-hydrazine, is a chemical reagent commonly used in organic synthesis.[1] Its primary applications include:

  • Derivatization of carbonyl compounds: It is used as a fluorescent labeling agent for aldehydes and ketones, enabling their sensitive detection in techniques like HPLC.

  • Protecting group chemistry: The Fmoc group is a well-established protecting group for amines, and Fmoc-carbazate can be used to introduce this group.[1]

  • Synthesis of heterocyclic compounds: It serves as a building block in the synthesis of various nitrogen-containing heterocyclic molecules.

Q2: What are the recommended storage conditions for this compound?

To ensure its stability and longevity, this compound should be stored under the following conditions:

  • Short-term storage: 2-8°C.

  • Long-term storage: -20°C.[2]

  • The compound should be kept in a tightly sealed container to protect it from moisture and light.[3]

Q3: Is this compound soluble in aqueous solutions?

This compound has limited solubility in water but is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane.[1] For reactions in aqueous media, it is typically dissolved in a water-miscible organic solvent first.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no product yield in derivatization reaction Degradation of this compound: The reagent is susceptible to degradation, especially under basic conditions.Ensure the pH of the reaction mixture is appropriate for the specific reaction. For many derivatizations, mildly acidic to neutral conditions are preferred. If basic conditions are required, minimize reaction time and temperature. Prepare fresh solutions of the reagent before use.
Inappropriate solvent: The reagent may not be sufficiently soluble in the chosen solvent system.Use a co-solvent system, such as adding DMSO or acetonitrile, to ensure complete dissolution of the carbazate.
Presence of interfering substances: Other nucleophiles in the sample may compete with the target analyte for the reagent.Purify the sample to remove interfering substances before the derivatization step.
Appearance of unexpected peaks in chromatogram Degradation products: The peak may correspond to byproducts from the degradation of this compound, such as 9-fluorenylmethanol.See the solution for "Degradation of this compound" above. Acidifying the reaction mixture with HCl after derivatization can help stabilize the derivatives.[4]
Side reactions: The target molecule may have multiple reactive sites leading to different derivatives.Optimize reaction conditions (pH, temperature, stoichiometry) to favor the desired reaction pathway.
Inconsistent results between experiments Variability in reagent quality: The purity of this compound can affect reaction outcomes.Use a high-purity grade of the reagent and store it properly to prevent degradation. Consider performing a quality check on new batches of the reagent.
Fluctuations in reaction conditions: Minor changes in pH, temperature, or reaction time can lead to variability.Carefully control all reaction parameters. Use buffered solutions to maintain a stable pH.

Data on Stability

While specific quantitative data on the degradation kinetics of this compound is limited in publicly available literature, its stability can be inferred from the well-documented behavior of the Fmoc protecting group. The primary degradation pathway is cleavage of the Fmoc group under basic conditions.

Table 1: General Stability of this compound under Different Conditions

Condition Stability Notes
Acidic pH (e.g., pH < 6) Generally StableThe Fmoc group is known to be stable in acidic media.[5]
Neutral pH (e.g., pH 7) Moderately StableStability can be temperature-dependent.
Basic pH (e.g., pH > 8) UnstableThe Fmoc group is readily cleaved in the presence of bases.[6] Degradation is expected to be more rapid at higher pH values.
Elevated Temperature Decreased StabilityThermal degradation can occur, especially at temperatures above ambient. For derivatization reactions with the related Fmoc-Cl, temperatures above 45°C accelerate degradation.[7]
Presence of Nucleophiles Potentially UnstableStrong nucleophiles can attack the carbamate group, leading to cleavage.

Table 2: Supplier-Provided Stability Data for this compound

Form Storage Temperature Guaranteed Stability Source
Powder-20°C3 yearsMedChemExpress[2]
Powder4°C2 yearsMedChemExpress[2]
In Solvent (DMSO)-80°C6 monthsMedChemExpress[2]
In Solvent (DMSO)-20°C1 monthMedChemExpress[2]

Experimental Protocols

Protocol 1: General Procedure for Derivatization of Carbonyl Compounds for HPLC Analysis

  • Preparation of Reagent Solution: Prepare a fresh solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO) at a concentration of approximately 1-10 mg/mL.

  • Sample Preparation: Dissolve the sample containing the carbonyl compound in a compatible solvent.

  • Derivatization Reaction:

    • In a reaction vial, mix the sample solution with an excess of the this compound solution.

    • Add a catalyst if required. For many reactions, a small amount of a weak acid (e.g., acetic acid) can catalyze the reaction.

    • Incubate the mixture at a controlled temperature (e.g., 40-60°C) for a specific duration (e.g., 30-60 minutes). The optimal conditions should be determined empirically for each analyte.

  • Reaction Quenching and Dilution: After the incubation period, cool the reaction mixture to room temperature. If necessary, quench the reaction by adding a suitable reagent. Dilute the sample with the mobile phase to an appropriate concentration for HPLC analysis.

  • HPLC Analysis: Inject the derivatized sample into the HPLC system equipped with a fluorescence detector. The excitation and emission wavelengths for the Fmoc-derivatives are typically around 265 nm and 315 nm, respectively.

Visualizations

degradation_pathway Fmoc_carbazate This compound Intermediate Unstable Intermediate Fmoc_carbazate->Intermediate Deprotonation Base Base (e.g., OH⁻) Dibenzofulvene Dibenzofulvene Intermediate->Dibenzofulvene Elimination Carbazate_anion Carbazate anion Intermediate->Carbazate_anion CO2 CO₂ Carbazate_anion->CO2 Hydrazine Hydrazine Carbazate_anion->Hydrazine

Caption: Proposed degradation pathway of this compound under basic conditions.

experimental_workflow cluster_prep Preparation cluster_reaction Derivatization cluster_analysis Analysis reagent_prep Prepare fresh 9-Fluorenylmethyl carbazate solution mix Mix sample and reagent solutions reagent_prep->mix sample_prep Prepare sample solution sample_prep->mix incubate Incubate at controlled temperature mix->incubate quench Quench reaction and dilute incubate->quench hplc Analyze by HPLC-Fluorescence quench->hplc

Caption: General experimental workflow for derivatization using this compound.

References

Technical Support Center: Fmoc Deprotection Strategies to Minimize Side Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the critical Fmoc deprotection step. Here, you will find detailed guidance on using alternative bases to piperidine to mitigate common side reactions and enhance the purity and yield of your synthetic peptides.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions associated with piperidine-mediated Fmoc deprotection?

A1: The most common side reactions encountered with piperidine are:

  • Aspartimide Formation: This occurs when the backbone amide nitrogen attacks the side-chain ester of an aspartic acid (Asp) residue, forming a cyclic imide. This can lead to racemization and the formation of β- and iso-aspartyl peptides, which are often difficult to separate from the desired product.[1][2][3][4][5] This side reaction is particularly prevalent in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser motifs.[3]

  • Diketopiperazine (DKP) Formation: This involves the cyclization of the N-terminal dipeptide, leading to its cleavage from the resin and a loss of yield.[5][6][7][8] This is especially problematic for sequences containing proline at the C-terminus.[6][7][8]

  • Racemization: The basic conditions of Fmoc deprotection can lead to the epimerization of optically active amino acids, particularly at the C-terminus or for sensitive residues like cysteine (Cys) and histidine (His).[9][10][11]

Q2: What are the main alternative bases to piperidine for Fmoc deprotection?

A2: Several alternative bases are employed to minimize the side reactions seen with piperidine. The choice of base depends on the specific side reaction you are trying to avoid and the sequence of your peptide. Key alternatives include:

  • Piperazine (PZ): A milder base that significantly reduces the risk of aspartimide formation.[4][12][13]

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A very strong, non-nucleophilic base that can be used for rapid Fmoc deprotection.[1][14][15] However, its strong basicity can sometimes increase the risk of aspartimide formation and racemization if not used carefully.[13]

  • Piperazine/DBU Combination: This mixture offers a good balance of rapid deprotection while minimizing side reactions.[13][16]

  • Dipropylamine (DPA): Shown to strongly reduce aspartimide formation compared to piperidine, especially at elevated temperatures.[17]

  • Pyrrolidine: An efficient base for Fmoc removal, particularly in less polar "green" solvents.[18]

Troubleshooting Guides

Issue 1: High levels of aspartimide formation are detected in my peptide.

Root Cause: The strong basicity and nucleophilicity of piperidine can promote the cyclization of aspartic acid side chains, especially in sensitive sequences.

Solutions:

  • Switch to a Milder Base: Replace 20% piperidine in DMF with a less basic alternative.

    • Piperazine: Use a 5% (w/v) solution of piperazine in DMF. This has been shown to be effective at removing the Fmoc group while suppressing aspartimide formation.[4]

    • Dipropylamine (DPA): Use a 25% DPA solution in DMF. This has been reported to significantly reduce aspartimide formation, particularly in high-temperature synthesis.[17]

  • Use Additives in the Deprotection Solution:

    • HOBt: Adding 0.1 M 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution can reduce aspartimide formation.[3][4][9] However, be aware that HOBt is explosive in its anhydrous state and is typically sold wetted, which introduces water.[4]

  • Optimize Reaction Conditions:

    • Temperature: Lowering the temperature during deprotection can sometimes reduce the rate of aspartimide formation.

Issue 2: Significant loss of peptide from the resin due to diketopiperazine (DKP) formation.

Root Cause: The N-terminal amine of the second amino acid in the sequence attacks the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine. This is common for sequences with C-terminal proline.[6][7][8]

Solutions:

  • Utilize a Sterically Hindered Resin:

    • 2-Chlorotrityl Chloride (2-CTC) Resin: The bulkiness of the trityl group physically obstructs the intramolecular cyclization reaction, thus inhibiting DKP formation.[3][19]

  • Modify the Deprotection Strategy:

    • Piperazine/DBU: A combination of 5% piperazine and 2% DBU in NMP has been shown to drastically reduce DKP formation compared to 20% piperidine in DMF.[16]

  • Couple a Dipeptide:

    • Instead of coupling the first two amino acids sequentially, couple a pre-formed Fmoc-dipeptide. This bypasses the vulnerable dipeptide-resin intermediate stage.[8][19]

Issue 3: Racemization of sensitive amino acid residues.

Root Cause: The basic conditions required for Fmoc removal can lead to the epimerization of chiral amino acids. Cysteine and histidine are particularly susceptible.[9][11]

Solutions:

  • Use a Hindered Base for Coupling:

    • While racemization can occur during deprotection, it is often more pronounced during the coupling step. Using a sterically hindered base like 2,4,6-collidine instead of N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) during the coupling of sensitive residues can suppress racemization.[9][11]

  • Optimize the Deprotection Base:

    • Piperazine with HOBt: Using piperazine containing 0.1M HOBt for deprotection has been shown to cause less racemization of resin-bound C-terminal cysteine compared to piperidine.[12]

Quantitative Data Summary

The following tables summarize the performance of different deprotection reagents in minimizing common side reactions.

Table 1: Comparison of Bases for Reducing Aspartimide Formation

Deprotection ReagentConcentrationSolventTemperatureAspartimide Formation (%)Reference
Piperidine (PPR)20% (v/v)DMF60°C17%[17]
Dipropylamine (DPA)25% (v/v)DMF60°C<1%[17]
DBU2% (v/v)DMF60°C25%[17]
Piperazine (PZ)6% (w/v)DMFAmbientLower than piperidine[12]
Piperazine + HOBt6% (w/v) PZ, 0.1M HOBtDMFAmbientLowest among tested bases[12]

Table 2: Comparison of Bases for Reducing Diketopiperazine (DKP) Formation

Deprotection ReagentConcentrationSolventDKP FormationReference
Piperidine20% (v/v)DMFSignificant[16]
Piperazine/DBU5% (w/v) PZ, 2% (v/v) DBUNMPDrastic reduction[16]

Experimental Protocols

Protocol 1: Fmoc Deprotection using Dipropylamine (DPA) to Minimize Aspartimide Formation

  • Reagent Preparation: Prepare a solution of 25% (v/v) dipropylamine in N,N-dimethylformamide (DMF).

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Deprotection:

    • Drain the solvent from the resin.

    • Add the 25% DPA in DMF solution to the resin.

    • Agitate the mixture at the desired temperature (e.g., 60°C for accelerated synthesis) for the recommended time (typically 2 x 5-10 minutes).

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove residual DPA and the dibenzofulvene-DPA adduct.

  • Confirmation (Optional): Perform a Kaiser test (ninhydrin test) to confirm the presence of a free primary amine, indicating complete deprotection.

Protocol 2: Fmoc Deprotection using Piperazine/DBU to Minimize Diketopiperazine (DKP) Formation

  • Reagent Preparation: Prepare a solution of 5% (w/v) piperazine and 2% (v/v) DBU in N-methyl-2-pyrrolidone (NMP).[16]

  • Resin Swelling: Swell the peptide-resin in NMP for 30-60 minutes.

  • Deprotection:

    • Drain the solvent from the resin.

    • Add the 5% piperazine / 2% DBU in NMP solution to the resin.

    • Agitate the mixture for the recommended time (e.g., 2 x 2-5 minutes).

  • Washing: Drain the deprotection solution and wash the resin thoroughly with NMP (5-7 times).

  • Confirmation (Optional): Perform a Kaiser test to confirm complete deprotection.

Visualizations

Side_Reaction_Troubleshooting start Problem Identified aspartimide High Aspartimide Formation start->aspartimide dkp High DKP Formation start->dkp racemization Racemization of Sensitive Residues start->racemization sol_asp1 Use Milder Base: - Piperazine - Dipropylamine (DPA) aspartimide->sol_asp1 sol_asp2 Add HOBt to Deprotection Solution aspartimide->sol_asp2 sol_dkp1 Use Sterically Hindered Resin (2-CTC) dkp->sol_dkp1 sol_dkp2 Use Piperazine/DBU Deprotection dkp->sol_dkp2 sol_dkp3 Couple a Dipeptide dkp->sol_dkp3 sol_rac1 Use Hindered Base for Coupling (Collidine) racemization->sol_rac1 sol_rac2 Use Piperazine + HOBt for Deprotection racemization->sol_rac2

Caption: Troubleshooting guide for common Fmoc deprotection side reactions.

Deprotection_Workflow start Start Fmoc Deprotection Step swell Swell Peptide-Resin in Solvent (e.g., DMF, NMP) start->swell prepare Prepare Deprotection Solution swell->prepare add_reagent Add Deprotection Reagent to Resin prepare->add_reagent agitate Agitate for Recommended Time add_reagent->agitate wash Drain and Wash Resin (5-7 times) agitate->wash confirm Optional: Kaiser Test wash->confirm next_step Proceed to Next Coupling Step confirm->next_step Positive repeat Repeat Deprotection confirm->repeat Negative

Caption: General experimental workflow for Fmoc deprotection.

References

Technical Support Center: Purification Strategies for Crude Peptides Synthesized via Fmoc-SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude peptides synthesized using Fmoc solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in crude peptides after Fmoc-SPPS and cleavage?

A1: Crude peptide mixtures can contain a variety of impurities stemming from both the synthesis and cleavage steps. Common impurities include:

  • Truncated sequences: Peptides that are shorter than the target sequence due to incomplete coupling or deprotection steps.[1][2]

  • Deletion sequences: Peptides missing one or more amino acid residues within the sequence, also resulting from inefficient coupling or deprotection.[2]

  • Incompletely deprotected peptides: Peptides that still retain some of their side-chain protecting groups after cleavage.[1]

  • Side-reaction products: Modified peptides resulting from reactions such as oxidation of methionine, alkylation of tryptophan, or aspartimide formation.[1][3]

  • Scavenger adducts: Impurities formed by the reaction of scavengers in the cleavage cocktail with the peptide.[1]

  • Dipeptide impurities: Formation of Fmoc-Xaa-Xaa-OH can occur during the synthesis of Fmoc-protected amino acids, leading to their incorporation into the peptide chain.[3][4]

Q2: My crude peptide shows poor solubility or precipitates during purification. What can I do?

A2: Peptide aggregation and precipitation are common challenges, especially for hydrophobic sequences.[5][6] Here are several strategies to address this issue:

  • Solvent Modification: Dissolve the crude peptide in a stronger organic solvent like DMSO or DMF before diluting with the aqueous mobile phase for RP-HPLC.[7]

  • Temperature Adjustment: Increasing the column temperature during purification can enhance the solubility of hydrophobic peptides and improve peak shape.[8]

  • pH Adjustment: Modifying the pH of the mobile phase can alter the charge state of the peptide and improve its solubility.

  • Use of Chaotropic Agents: Adding chaotropic salts such as guanidinium chloride or urea to the sample solvent can help disrupt intermolecular hydrogen bonds and prevent aggregation.[6]

  • Incorporate Aggregation-Disrupting Elements: During synthesis, the introduction of pseudoprolines or depsipeptides can disrupt the secondary structures that lead to aggregation.[6]

Q3: How do I optimize my RP-HPLC gradient for better separation of my target peptide from impurities?

A3: Gradient optimization is crucial for achieving high-purity peptides. A shallow gradient is often beneficial for separating closely eluting impurities.[7]

  • Initial Scouting Gradient: Start with a broad gradient (e.g., 5-95% acetonitrile in water with 0.1% TFA over 30 minutes) to determine the approximate elution time of your peptide.

  • Shallow Gradient around the Target Peak: Once the elution point is known, design a shallower gradient around that point. For example, if the peptide elutes at 40% acetonitrile, you could run a gradient of 30-50% acetonitrile over a longer period.

  • Flow Rate: For larger peptides, a lower flow rate can sometimes improve resolution by allowing more time for interaction with the stationary phase.[9]

Q4: What is the purpose of different scavengers in the cleavage cocktail, and when should I use specific ones?

A4: Scavengers are essential to "trap" the reactive cationic species generated during the cleavage of side-chain protecting groups, preventing them from modifying sensitive amino acid residues.[1] The choice of scavengers depends on the peptide sequence. A common and robust cleavage cocktail is Reagent K.[1]

ScavengerPercentage in Reagent KPrimary Target Residues
Phenol5%Tyrosine (Tyr), Tryptophan (Trp)
Water5%General scavenger, facilitates hydrolysis
Thioanisole5%Tryptophan (Trp), Methionine (Met)
1,2-Ethanedithiol (EDT)2.5%Cysteine (Cys)

TFA (Trifluoroacetic Acid) constitutes the remaining 82.5% and is the primary cleavage agent.[1]

Troubleshooting Guides

Problem 1: Low crude peptide purity after cleavage.
Possible Cause Troubleshooting Action
Incomplete Cleavage Extend the cleavage reaction time. For peptides with multiple arginine residues, longer times may be necessary. Ensure a sufficient volume of the cleavage cocktail is used to swell the resin completely.[1]
Inefficient Scavenging Prepare fresh cleavage cocktail with high-quality reagents. For peptides with multiple sensitive residues, consider increasing the proportion of the relevant scavenger.[1]
Side Reactions During Synthesis Optimize coupling and deprotection steps. For difficult couplings, consider double coupling or using a more potent activating agent like HATU.[1][4]
Oxidation of Sensitive Residues If significant oxidation of methionine or cysteine is observed, perform the cleavage under an inert atmosphere (e.g., nitrogen or argon).[1] Adding dithiothreitol (DTT) to the cleavage mixture can also suppress oxidation.[6]
Incomplete Deprotection If mass spectrometry indicates the presence of protecting groups, extend the cleavage time.[1]
Problem 2: Poor peak shape and resolution during RP-HPLC.
Possible Cause Troubleshooting Action
Inappropriate Column Chemistry For small to medium-sized peptides, a C18 column is generally suitable. For larger peptides or polypeptides, consider a C8 or C4 stationary phase.[9]
Inappropriate Pore Size For peptides > 5 kDa, a larger pore size (e.g., 300 Å) is recommended to allow for better diffusion into the stationary phase.[9][10]
Secondary Interactions with Silica Ensure the mobile phase contains an ion-pairing agent like TFA (0.1%) or formic acid (0.1%) to mask the free silanol groups on the silica support and improve peak shape.[8][11]
Column Temperature Increasing the column temperature can improve peak sharpness, especially for hydrophobic peptides.[8][10]
Sample Overload Reduce the amount of crude peptide loaded onto the column. Typical analytical loadings are in the microgram range, while preparative loadings can be in the milligram range, depending on the column dimensions.[12]

Experimental Protocols

Protocol 1: Standard Cleavage with Reagent K

This protocol is recommended for peptides containing sensitive residues such as Trp, Met, Cys, or Tyr.[1]

  • Resin Preparation: Following solid-phase synthesis, wash the peptidyl-resin thoroughly with dichloromethane (DCM) (3 x 10 mL per gram of resin) to remove residual DMF. Dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Cocktail Preparation: Prepare Reagent K by mixing the following components in a fume hood:

    • Trifluoroacetic Acid (TFA): 82.5%

    • Phenol: 5%

    • Water: 5%

    • Thioanisole: 5%

    • 1,2-Ethanedithiol (EDT): 2.5%

  • Cleavage Reaction:

    • Place the dried peptidyl-resin in a suitable reaction vessel.

    • Add Reagent K (approximately 10 mL per gram of resin).

    • Stir or agitate the mixture at room temperature for 1.5 to 2.5 hours. For peptides with multiple arginine residues, the cleavage time may need to be extended.[1]

  • Peptide Precipitation and Isolation:

    • Filter the cleavage mixture through a sintered glass funnel to separate the resin.

    • Wash the resin with a small amount of fresh TFA (2 x 1-2 mL) and combine the filtrates.

    • In a separate centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate).

    • Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the peptide should form.[1]

    • Centrifuge the mixture to pellet the peptide. Decant the ether.

    • Wash the peptide pellet with cold ether two more times to remove residual scavengers.

    • Dry the crude peptide pellet under vacuum.

Protocol 2: General RP-HPLC Purification of Crude Peptides
  • Sample Preparation: Dissolve the dried crude peptide in a minimal amount of a suitable solvent. For many peptides, the initial mobile phase (e.g., 95% Water, 5% Acetonitrile, 0.1% TFA) is appropriate. For hydrophobic peptides, a small amount of DMSO or DMF may be necessary.[7] Filter the sample through a 0.45 µm syringe filter before injection.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) TFA in water.

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

    • Degas both mobile phases by sonication or helium sparging.

  • Chromatographic Conditions (Example):

    • Column: C18, 5 µm particle size, 100-300 Å pore size (select based on peptide size).[9]

    • Flow Rate: 1 mL/min for an analytical column (e.g., 4.6 mm ID).

    • Detection: UV at 214 nm and 280 nm.

    • Gradient:

      • 0-5 min: 5% B

      • 5-35 min: 5% to 65% B (adjust the slope based on scouting runs)

      • 35-40 min: 65% to 95% B (column wash)

      • 40-45 min: 95% B

      • 45-50 min: 95% to 5% B (re-equilibration)

      • 50-60 min: 5% B

  • Fraction Collection: Collect fractions corresponding to the major peaks.

  • Analysis and Pooling: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to identify the fractions containing the pure target peptide. Pool the pure fractions.

  • Lyophilization: Freeze the pooled fractions and lyophilize to obtain the purified peptide as a fluffy white powder.

Visualizations

G cluster_SPPS Fmoc-SPPS Workflow cluster_cleavage Cleavage and Precipitation start Start with Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash Wash (DMF) deprotection->wash coupling Amino Acid Coupling (e.g., HBTU/DIPEA) cycle Repeat for each Amino Acid coupling->cycle wash->coupling cycle->deprotection Next Amino Acid final_deprotection Final Fmoc Deprotection cycle->final_deprotection Final Amino Acid cleavage Cleavage from Resin (e.g., Reagent K) final_deprotection->cleavage precipitation Precipitation in Cold Ether cleavage->precipitation crude_peptide Crude Peptide precipitation->crude_peptide

Caption: Workflow for Fmoc-SPPS and peptide cleavage.

G cluster_purification Peptide Purification and Analysis crude_peptide Crude Peptide dissolve Dissolve in Appropriate Solvent crude_peptide->dissolve hplc Preparative RP-HPLC dissolve->hplc fraction_collection Fraction Collection hplc->fraction_collection analysis Analysis of Fractions (Analytical HPLC/MS) fraction_collection->analysis analysis->hplc Repurify Impure Fractions pool Pool Pure Fractions analysis->pool Fractions Pure lyophilize Lyophilization pool->lyophilize pure_peptide Purified Peptide lyophilize->pure_peptide

Caption: General workflow for peptide purification.

G cluster_troubleshooting Troubleshooting Logic for Poor HPLC Resolution start Poor Resolution/ Peak Shape check_gradient Is the gradient too steep? start->check_gradient adjust_gradient Make Gradient Shallower check_gradient->adjust_gradient Yes check_temp Is the peptide hydrophobic? check_gradient->check_temp No end Improved Resolution adjust_gradient->end increase_temp Increase Column Temperature check_temp->increase_temp Yes check_column Is the column appropriate? check_temp->check_column No increase_temp->end change_column Change Stationary Phase (e.g., C18 to C4) or Pore Size check_column->change_column No check_column->end Yes change_column->end

Caption: Troubleshooting poor HPLC resolution.

References

Validation & Comparative

A Comparative Guide to Fmoc- and Boc-SPPS for Peptide Thioester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of peptide thioesters is a cornerstone of modern protein chemistry, enabling the construction of large proteins and complex bioconjugates through native chemical ligation (NCL). The two primary solid-phase peptide synthesis (SPPS) strategies, Fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc), each present distinct advantages and challenges in the preparation of these crucial intermediates. This guide provides an objective comparison of Fmoc-SPPS and Boc-SPPS for peptide thioester synthesis, supported by experimental data and detailed protocols to inform your selection of the most suitable method.

At a Glance: Fmoc-SPPS vs. Boc-SPPS for Peptide Thioester Synthesis

FeatureFmoc-SPPSBoc-SPPS
Primary Advantage Milder reaction conditions, avoiding the use of hazardous HF.[1]Direct and efficient synthesis of peptide thioesters.[2][3]
Primary Disadvantage Thioester linkage is labile to the basic conditions used for Fmoc deprotection, requiring modified strategies.[2][4][5]Requires the use of highly toxic and corrosive hydrogen fluoride (HF) for final cleavage, necessitating specialized equipment.[3][6]
Compatibility with PTMs Generally preferred for synthesizing peptides with post-translational modifications like glycosylation and phosphorylation due to milder conditions.[2][4]The harsh acidic conditions, particularly HF cleavage, can be incompatible with sensitive modifications.[4]
Common Strategies - "Safety-catch" linkers (e.g., sulfonamide, N-acyl-benzimidazolinone).- Post-synthesis solution-phase thioesterification.- Use of non-nucleophilic bases for Fmoc deprotection.Direct synthesis on a thioester linker resin.
Potential Side Reactions - Aspartimide formation, especially with base-sensitive sequences.[5][7]- Diketopiperazine formation.[2]- Acid-catalyzed side reactions.- Chain loss from the resin with repeated acid treatments.[8]

Performance Comparison: Quantitative Data

The following table summarizes representative yields for peptide thioester synthesis using various Fmoc- and Boc-SPPS strategies, as reported in the literature. It is important to note that yields can be highly sequence-dependent.

Peptide Sequence/TargetSynthesis StrategyOverall YieldPurityReference
AYRGL-NbzFmoc-SPPS with N-acylurea precursor36%>95%--INVALID-LINK--[2]
LYRAG-NbzFmoc-SPPS with N-acylurea precursorNot specifiedHigh--INVALID-LINK--[2]
Rvg (29 aa)Fmoc-SPPS with N-acylurea precursorNot specifiedHigh--INVALID-LINK--[2]
Elastin (VPGVG)₂HF-free Boc-SPPS75% (crude)High--INVALID-LINK--[3]
LAPAV-MPALHF-free Boc-SPPS85% (crude)High--INVALID-LINK--[3]
NY-ESO-1 (39-68)Boc-SPPS on mercaptopropionic acid linkerNot specifiedHigh--INVALID-LINK--[9]
NY-ESO-1 (39-68)Fmoc-SPPS with post-synthesis thioesterificationNot specifiedHigh--INVALID-LINK--[9]

Experimental Workflows and Methodologies

The choice between Fmoc- and Boc-SPPS for peptide thioester synthesis dictates significantly different experimental workflows.

Boc-SPPS Workflow for Peptide Thioester Synthesis

The Boc strategy allows for the direct synthesis of peptide thioesters due to the stability of the thioester bond to the acidic conditions used for Boc deprotection.

cluster_Boc Boc-SPPS Workflow Boc_Start Start with Thioester Linker Resin Boc_Deprotection Boc Deprotection (e.g., 50% TFA in DCM) Boc_Start->Boc_Deprotection Boc_Neutralization Neutralization (e.g., DIEA in DCM) Boc_Deprotection->Boc_Neutralization Boc_Coupling Amino Acid Coupling (e.g., HBTU/DIEA) Boc_Neutralization->Boc_Coupling Boc_Repeat Repeat for each Amino Acid Boc_Coupling->Boc_Repeat Boc_Repeat->Boc_Deprotection Next Amino Acid Boc_Cleavage Final Cleavage and Deprotection (Anhydrous HF) Boc_Repeat->Boc_Cleavage Final Amino Acid Boc_End Peptide Thioester Boc_Cleavage->Boc_End

Caption: Boc-SPPS workflow for direct peptide thioester synthesis.

Fmoc-SPPS Workflow using a "Safety-Catch" Linker

The lability of the thioester bond to the standard basic conditions of Fmoc deprotection necessitates alternative strategies. One common approach is the use of a "safety-catch" linker, which is stable to the synthesis conditions and is activated at the end of the synthesis for thiolysis.

cluster_Fmoc Fmoc-SPPS Workflow with Safety-Catch Linker Fmoc_Start Start with Safety-Catch Linker Resin Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Fmoc_Start->Fmoc_Deprotection Fmoc_Coupling Amino Acid Coupling (e.g., HBTU/DIEA) Fmoc_Deprotection->Fmoc_Coupling Fmoc_Repeat Repeat for each Amino Acid Fmoc_Coupling->Fmoc_Repeat Fmoc_Repeat->Fmoc_Deprotection Next Amino Acid Fmoc_Activation Linker Activation Fmoc_Repeat->Fmoc_Activation Final Amino Acid Fmoc_Thiolysis Thiolysis (e.g., Benzyl Mercaptan) Fmoc_Activation->Fmoc_Thiolysis Fmoc_Cleavage Final Cleavage and Deprotection (e.g., TFA cocktail) Fmoc_Thiolysis->Fmoc_Cleavage Fmoc_End Peptide Thioester Fmoc_Cleavage->Fmoc_End

Caption: Fmoc-SPPS workflow using a "safety-catch" linker strategy.

Detailed Experimental Protocols

Protocol 1: HF-free Boc-SPPS for Peptide Thioester Synthesis

This protocol is adapted from a modified Boc-SPPS strategy that avoids the use of anhydrous HF.[3]

  • Resin Preparation: Start with Merrifield hydroxymethyl resin. The first amino acid is attached to a mercaptopropionicacidleucine (MPAL) linker, which is then coupled to the resin.

  • Boc Deprotection: The N-terminal Boc group is removed by treatment with 50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 2 x 1 minute cycles.

  • Neutralization: In situ neutralization is performed using a solution of diisopropylethylamine (DIEA) in N,N-dimethylformamide (DMF).

  • Coupling: The next Boc-protected amino acid is activated with a coupling reagent such as HBTU and coupled to the growing peptide chain.

  • Chain Elongation: Steps 2-4 are repeated for each amino acid in the sequence.

  • Final Cleavage: The peptide thioester is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail of TFA/trimethylsilyl bromide (TMSBr)/thioanisole/ethanedithiol (EDT) for 1-1.5 hours at room temperature.

  • Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Fmoc-SPPS of Peptide Thioesters using an N-acylurea Precursor

This protocol utilizes a 3,4-diaminobenzoic acid (Dbz) based linker that is converted to a reactive N-acyl-benzimidazolinone (Nbz) for subsequent thiolysis.[2]

  • Resin Preparation: A Rink amide resin is coupled with Fmoc-Dbz-OH.

  • Peptide Elongation: Standard Fmoc-SPPS is used to assemble the peptide chain. Fmoc deprotection is carried out with 20% piperidine in DMF, and couplings are performed using HBTU/HOBt/DIEA. The N-terminal amino acid is introduced as a Boc-protected amino acid to prevent side reactions during linker activation.

  • Linker Activation: After peptide assembly, the resin is treated with p-nitrophenyl chloroformate in CH₂Cl₂ followed by 0.5 M DIEA in DMF to form the C-terminal N-acylurea (Nbz) functionality.

  • Cleavage from Resin: The peptide-Nbz is cleaved from the resin using a standard TFA cleavage cocktail (e.g., TFA/triisopropylsilane/water).

  • Thiolysis: The purified peptide-Nbz is dissolved in a ligation buffer (e.g., 6 M guanidinium hydrochloride, 100 mM phosphate buffer, pH 7.0) containing an aryl thiol such as 4-mercaptophenylacetic acid (MPAA) to generate the peptide thioester.

  • Purification: The resulting peptide thioester is purified by RP-HPLC.

Conclusion

The choice between Fmoc- and Boc-SPPS for peptide thioester synthesis is a critical decision that depends on the specific peptide sequence, the presence of post-translational modifications, and the available laboratory infrastructure.

Boc-SPPS remains a robust and direct method, particularly with the advent of HF-free cleavage protocols that mitigate its primary safety concern. It is often favored for its efficiency in producing peptide thioesters without the need for complex linker strategies.

Fmoc-SPPS , while presenting challenges due to the base-lability of the thioester bond, offers the significant advantage of milder overall conditions, making it the preferred method for sensitive and modified peptides. The development of innovative strategies, such as safety-catch linkers and N-acylurea precursors, has greatly expanded the utility of Fmoc chemistry for the synthesis of these important molecules.

Ultimately, a thorough evaluation of the target peptide's characteristics and the pros and cons outlined in this guide will enable researchers to select the optimal synthetic strategy for their research and development needs.

References

A Comparative Guide to the Validation of Analytical Methods for Carbonyl Analysis: 9-Fluorenylmethyl Carbazate and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of carbonyl compounds such as aldehydes and ketones is a critical aspect of product development, safety assessment, and quality control. Derivatization followed by chromatographic analysis is a cornerstone of this process, enhancing the detectability and separation of these often volatile and low-concentration analytes. This guide provides a comparative overview of the validation of analytical methods employing 9-Fluorenylmethyl carbazate (FMOC-carbazate) and its common alternatives, 2,4-dinitrophenylhydrazine (DNPH) and Dansyl hydrazine, for the analysis of carbonyl compounds.

This compound (FMOC-Carbazate) Derivatization

This compound, also known as FMOC-hydrazine, is a fluorescent labeling reagent that reacts with carbonyl groups to form stable hydrazones. This derivatization imparts a highly fluorescent fluorenylmethoxycarbonyl (Fmoc) group to the analyte, enabling sensitive detection by fluorescence-based HPLC methods. While its application has been noted primarily in the analysis of carbohydrates and glycans, its utility for the derivatization of aldehydes and ketones is based on the same fundamental reaction chemistry.

Despite its potential, comprehensive quantitative validation data for the analysis of aldehydes and ketones using FMOC-carbazate derivatization is not extensively documented in publicly available literature. However, based on the performance of similar fluorescent derivatization agents, a method employing FMOC-carbazate would be expected to exhibit high sensitivity.

Comparison of Derivatization Agents for Carbonyl Analysis

The selection of a derivatization agent is a critical step in method development and is dictated by the analytical objectives, the nature of the sample matrix, and the available instrumentation. Here, we compare the performance of FMOC-carbazate with two widely used alternatives: 2,4-dinitrophenylhydrazine (DNPH) and Dansyl hydrazine.

Data Presentation: Performance Comparison of Derivatization Agents

Validation ParameterThis compound (FMOC-carbazate)2,4-Dinitrophenylhydrazine (DNPH)Dansyl hydrazine
Detection Method Fluorescence, UVUV, MSFluorescence, MS
Linearity (r²) Data not readily available for aldehydes>0.999[1][2]>0.99
Limit of Detection (LOD) Expected to be in the low nmol to pmol range0.3–1.0 nM (LC-MS/MS)[3]; 17.33 µg/mL (HPLC-UV)[4]0.02 µg/mL (for MDA)[5]
Limit of Quantification (LOQ) Data not readily available for aldehydes57.76 µg/mL (HPLC-UV)[4]0.06 µg/mL (for MDA)[5]
Precision (%RSD) Data not readily available for aldehydesIntraday and Interday <10%[3]< 7.3%[6]
Accuracy (% Recovery) Data not readily available for aldehydesTypically within 85-115%92-103%[6]

Key Observations:

  • DNPH is a well-established and extensively validated reagent for carbonyl analysis, particularly in environmental and industrial hygiene applications. Its methods are robust, and a significant body of literature supports its performance with UV and mass spectrometric detection.[1][7][8]

  • Dansyl hydrazine offers a fluorescent alternative to DNPH, providing high sensitivity for the analysis of carbonyls, as demonstrated in the quantification of malondialdehyde (MDA).[5][6]

  • FMOC-carbazate , while less documented for aldehydes, holds promise as a highly sensitive fluorescent derivatization agent, a characteristic of the FMOC moiety.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of any analytical method. Below are representative protocols for the derivatization of carbonyl compounds with FMOC-carbazate, DNPH, and Dansyl hydrazine.

Protocol 1: Derivatization of Carbonyls with this compound (FMOC-carbazate)

This protocol is adapted from methods used for the derivatization of glycans.[9]

  • Sample Preparation: An aliquot of the sample containing the carbonyl analyte is placed in a reaction vial.

  • Reagent Preparation: A solution of FMOC-carbazate (e.g., 10 mg/mL) is prepared in a suitable solvent such as acetonitrile. An acidic catalyst, such as acetic acid, is also prepared.

  • Derivatization Reaction: The FMOC-carbazate solution and the acidic catalyst are added to the sample. The mixture is vortexed and incubated at a controlled temperature (e.g., 60°C) for a specified time (e.g., 60 minutes) to facilitate the formation of the hydrazone.

  • Reaction Quenching and Dilution: After incubation, the reaction is cooled to room temperature and may be quenched by the addition of a suitable reagent if necessary. The sample is then diluted with the mobile phase to an appropriate concentration for HPLC analysis.

  • HPLC Analysis: The derivatized sample is injected into an HPLC system equipped with a fluorescence detector. The excitation and emission wavelengths for the FMOC group are typically around 265 nm and 315 nm, respectively.

Protocol 2: Derivatization of Carbonyls with 2,4-Dinitrophenylhydrazine (DNPH)

This is a widely used standard method.[3][7]

  • Sample Collection/Preparation: For air samples, a known volume of air is drawn through a cartridge containing silica gel coated with acidified DNPH. For liquid samples, an aliquot is mixed with an acidic solution of DNPH.

  • Derivatization: The carbonyl compounds react with DNPH to form stable dinitrophenylhydrazone derivatives. The reaction is typically carried out at room temperature.

  • Elution/Extraction: The derivatized compounds are eluted from the cartridge with acetonitrile or extracted from the liquid sample using a suitable solvent.

  • HPLC Analysis: The extract is analyzed by HPLC with a UV detector, typically at a wavelength of 360 nm.

Protocol 3: Derivatization of Carbonyls with Dansyl hydrazine

This protocol is often used for the analysis of biological samples.[6]

  • Sample Preparation: An aliquot of the biological sample (e.g., plasma, urine) is prepared, which may involve protein precipitation or other cleanup steps.

  • Reagent Preparation: A solution of Dansyl hydrazine is prepared in a solvent like acetonitrile, often with an acidic catalyst.

  • Derivatization: The Dansyl hydrazine solution is added to the prepared sample, and the reaction is allowed to proceed at a controlled temperature for a specific duration.

  • Extraction: The Dansyl hydrazone derivatives are extracted from the reaction mixture using an appropriate organic solvent.

  • HPLC Analysis: The extracted derivatives are analyzed by HPLC with a fluorescence detector. The typical excitation and emission wavelengths for the dansyl group are in the range of 340-360 nm and 510-530 nm, respectively.

Mandatory Visualization

To illustrate the logical flow of a typical analytical method validation process involving derivatization, the following diagram is provided.

analytical_method_validation_workflow start Start: Define Analytical Requirement method_dev Method Development: Select Derivatization Agent (e.g., FMOC-carbazate) start->method_dev protocol_opt Optimize Derivatization Protocol (Time, Temp, pH) method_dev->protocol_opt hplc_dev Develop HPLC/LC-MS Separation & Detection protocol_opt->hplc_dev validation_plan Create Validation Plan (ICH Guidelines) hplc_dev->validation_plan specificity Specificity/ Selectivity validation_plan->specificity linearity Linearity & Range validation_plan->linearity accuracy Accuracy (% Recovery) validation_plan->accuracy precision Precision (Repeatability & Intermediate) validation_plan->precision lod_loq LOD & LOQ validation_plan->lod_loq robustness Robustness validation_plan->robustness data_analysis Data Analysis & Statistical Evaluation specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness->data_analysis validation_report Prepare Validation Report data_analysis->validation_report end End: Validated Method for Routine Use validation_report->end

Caption: Workflow for analytical method validation using derivatization.

Conclusion

The validation of analytical methods is paramount to ensure the reliability and accuracy of data in scientific research and industrial applications. While 2,4-dinitrophenylhydrazine remains a workhorse for the analysis of carbonyl compounds due to its extensive validation and robustness, fluorescent reagents like Dansyl hydrazine and the promising this compound offer enhanced sensitivity. The choice of derivatization agent should be guided by the specific requirements of the analysis, including sensitivity needs, sample matrix, and available instrumentation. Further research into the quantitative performance of FMOC-carbazate for aldehyde and ketone analysis would be a valuable contribution to the field, potentially offering a highly sensitive and reliable method for trace-level carbonyl quantification.

References

A Researcher's Guide to LC-MS Analysis of Fmoc-Labeled Glycans: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and quantification of glycans is paramount. This guide provides a comprehensive comparison of 9-fluorenylmethoxycarbonyl (Fmoc) labeling with other common derivatization agents for the analysis of N-glycans by liquid chromatography-mass spectrometry (LC-MS). Detailed experimental protocols, quantitative performance data, and workflow diagrams are presented to facilitate an informed choice of glycan analysis strategy.

The structural complexity and poor ionization efficiency of native glycans present significant challenges for their analysis by mass spectrometry. Derivatization with a labeling agent is a crucial step to enhance detection sensitivity and improve chromatographic separation. While traditional methods like 2-aminobenzamide (2-AB) labeling have been the gold standard, newer reagents, including procainamide, RapiFluor-MS, and the versatile Fmoc-chloroformate (Fmoc-Cl), offer distinct advantages.

Comparative Performance of Glycan Labeling Reagents

The choice of labeling reagent significantly impacts the performance of LC-MS glycan analysis. Key considerations include reaction speed, sensitivity in both fluorescence and mass spectrometry detection, and chromatographic resolution. Below is a summary of the performance characteristics of Fmoc labeling compared to popular alternatives.

FeatureFmoc-Cl2-Aminobenzamide (2-AB)ProcainamideRapiFluor-MS (RF-MS)
Reaction Chemistry Reacts with the primary amine of glycosylamineReductive amination with the reducing end aldehydeReductive amination with the reducing end aldehydeRapid reaction with glycosylamine via an NHS-carbamate group
Reaction Time ~4 hours (including glycan release)[1]2-3 hours for labeling, plus overnight for glycan release2-3 hours for labeling, plus overnight for glycan release< 5 minutes for labeling, ~10 minutes for rapid deglycosylation[2][3]
Fluorescence Sensitivity High; reported to be 5- and 30-times higher than 2-AA and PA-labeled N-glycans, respectively[1]Good; widely used standardHigh; ~3-fold higher fluorescence signal than 2-ABHigh
MS Sensitivity GoodModerate; often requires higher sample amountsHigh; up to 30-fold higher ESI efficiency than 2-ABVery High; designed for optimal MS response
Key Advantages - Rapid overall workflow[1]- High fluorescence sensitivity[1]- Reversible label, allowing for recovery of free glycans[1]- Well-established method- Good chromatographic separation- Excellent MS sensitivity- Good fluorescence sensitivity- Extremely rapid labeling- Exceptional MS sensitivity- Streamlined workflow
Key Disadvantages - Less established for routine LC-MS glycan analysis compared to others- Potential for side reactions if not optimized- Longer reaction times- Lower MS sensitivity- Longer reaction times than RF-MS- Cost

Experimental Protocols

Detailed methodologies for glycan release and labeling are crucial for reproducible and accurate results.

N-Glycan Release from Glycoproteins (General Protocol)

This initial step is common for all subsequent labeling methods.

  • Denaturation: Dissolve the glycoprotein sample in a denaturing buffer (e.g., containing SDS and DTT) and heat at 95°C for 5 minutes.

  • Enzymatic Release: Cool the sample and add Peptide-N-Glycosidase F (PNGase F). Incubate at 37°C for at least 3 hours (or overnight for complete digestion) to release the N-glycans.[4]

  • Glycan Enrichment: Released glycans can be enriched using solid-phase extraction (SPE) with graphitized carbon or HILIC cartridges to remove peptides and other contaminants.

Fmoc-Labeling of Released N-Glycans

This protocol is based on the reaction of Fmoc-Cl with the glycosylamine formed after PNGase F digestion.[1]

  • Reaction Setup: After glycan release with PNGase F, adjust the pH of the solution to >8 to stabilize the glycosylamine.

  • Labeling: Add a solution of Fmoc-Cl in a suitable organic solvent (e.g., acetone) to the glycan solution. The reaction is typically carried out at room temperature.

  • Quenching and Extraction: After the reaction is complete, quench any remaining Fmoc-Cl. Excess reagent and byproducts can be removed by liquid-liquid extraction with a non-polar solvent like chloroform.[1]

  • Sample Preparation for LC-MS: The aqueous layer containing the Fmoc-labeled glycans is collected, dried, and reconstituted in a suitable solvent for HILIC-LC-MS analysis.

Alternative Labeling Protocols
  • 2-Aminobenzamide (2-AB) Labeling (Reductive Amination):

    • Released and dried glycans are reconstituted in a solution of 2-AB in dimethyl sulfoxide (DMSO) and glacial acetic acid.

    • A reducing agent, typically sodium cyanoborohydride, is added.

    • The mixture is incubated at 65°C for 2-3 hours.

    • Excess 2-AB and reagents are removed by SPE (e.g., HILIC or paper chromatography).

  • Procainamide Labeling (Reductive Amination):

    • The protocol is similar to 2-AB labeling, with procainamide used as the labeling reagent.

    • Incubation conditions are typically at 65°C for 2-3 hours.

    • Cleanup is performed using HILIC SPE.

  • RapiFluor-MS (RF-MS) Labeling:

    • This method utilizes a rapid deglycosylation and labeling kit.

    • After a brief, high-temperature denaturation, rapid PNGase F is added for a 5-10 minute incubation.

    • The RF-MS reagent is added directly to the deglycosylation reaction, and labeling is complete in under 5 minutes at room temperature.[2][3]

    • The labeled glycans are purified using HILIC SPE.

Visualizing the Glycan Analysis Workflow

To better understand the sequence of events in a typical LC-MS glycan analysis experiment, the following diagrams illustrate the general workflow and a comparison of the labeling chemistries.

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis start Glycoprotein Sample denature Denaturation start->denature release PNGase F Glycan Release denature->release labeling Glycan Labeling (Fmoc, 2-AB, Procainamide, or RF-MS) release->labeling cleanup Solid-Phase Extraction (SPE) Cleanup labeling->cleanup lc HILIC-LC Separation cleanup->lc ms Mass Spectrometry (MS and MS/MS) lc->ms data Data Analysis (Glycan Identification & Quantification) ms->data

Fig. 1: General workflow for LC-MS analysis of labeled N-glycans.

G cluster_fmoc Fmoc Labeling cluster_reductive Reductive Amination (2-AB / Procainamide) cluster_rfms RapiFluor-MS Labeling glycosylamine Glycosylamine (from PNGase F) fmoc_glycan Fmoc-Labeled Glycan glycosylamine->fmoc_glycan pH > 8 fmoc_cl Fmoc-Cl fmoc_cl->fmoc_glycan aldehyde Reducing End Aldehyde schiff_base Schiff Base Intermediate aldehyde->schiff_base label_amine Label-NH2 (2-AB or Procainamide) label_amine->schiff_base labeled_glycan Labeled Glycan schiff_base->labeled_glycan reducing_agent Reducing Agent (e.g., NaCNBH3) reducing_agent->labeled_glycan rfms_glycosylamine Glycosylamine (from PNGase F) rfms_glycan RF-MS Labeled Glycan rfms_glycosylamine->rfms_glycan Rapid Reaction rfms_reagent RF-MS Reagent (NHS-Carbamate) rfms_reagent->rfms_glycan

Fig. 2: Comparison of glycan labeling reaction chemistries.

Conclusion

The selection of a glycan labeling strategy for LC-MS analysis is a critical decision that influences the quality and throughput of glycomic studies. Fmoc-labeling presents a compelling alternative to more established methods, offering a rapid workflow and high fluorescence sensitivity.[1] Its unique feature of reversibility also opens possibilities for orthogonal analyses. However, for applications demanding the utmost mass spectrometry sensitivity, reagents like RapiFluor-MS and procainamide currently demonstrate superior performance. By understanding the comparative advantages and disadvantages of each method, researchers can select the most appropriate tool to achieve their specific analytical goals in the complex and dynamic field of glycomics.

References

comparative study of different fluorescent labeling agents for amino acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of amino acids is a fundamental requirement. Due to the lack of inherent spectroscopic properties in most amino acids, fluorescent labeling has become an indispensable technique. This guide provides a comparative analysis of common fluorescent labeling agents, offering insights into their performance based on experimental data to aid in the selection of the most suitable reagent for your specific application.

Overview of Labeling Chemistries

The derivatization of amino acids with fluorescent tags enhances their detection sensitivity, allowing for quantification at very low concentrations. The choice of a labeling agent depends on several factors, including the reactivity towards primary or secondary amines, the stability of the resulting derivative, the spectral properties of the fluorophore, and the complexity of the experimental protocol. This guide focuses on a selection of widely used labeling agents: Dansyl Chloride, Fluorescamine, o-Phthaldialdehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), and 4-chloro-7-nitrobenzofurazan (NBD-Cl), along with the colorimetric reagent Ninhydrin for a baseline comparison.

Performance Comparison

The selection of an appropriate labeling agent is critical for achieving optimal results in amino acid analysis. The following table summarizes the key performance characteristics of the discussed reagents, providing a quantitative basis for comparison.

ParameterDansyl Chloride (DNS-Cl)Fluorescamineo-Phthaldialdehyde (OPA)9-fluorenylmethyl chloroformate (FMOC-Cl)4-chloro-7-nitrobenzofurazan (NBD-Cl)Ninhydrin
Target Group(s) Primary & Secondary AminesPrimary AminesPrimary Amines (in the presence of a thiol)Primary & Secondary AminesPrimary & Secondary Aminesα-Amino Groups
Excitation (λex) ~340 nm[1]~390 nm[2]~340 nm[3]~260 nm~465 nm (primary amines), ~485 nm (secondary amines)Not Fluorescent
Emission (λem) ~510 nm[1]~475 nm[2]~455 nm[3]~310 nm~535 nm (primary amines), ~540 nm (secondary amines)Colorimetric (570 nm)
Quantum Yield (Φ) 0.07 (in water) to 0.66 (in dioxane) for dansyl glycine[4]Not readily available0.33 to 0.47 for common amino acids with 2-mercaptoethanol[5]Not readily availableLow in aqueous media, can be enhanced in hydrophobic environments. Specific values vary (e.g., 0.263 for NBD-NH-Cys)Not Applicable
Reaction pH 9.5 - 10.5[6]~9.09.0 - 11.5[7]~9.0[8]8.0 - 8.5~5.5
Reaction Time 30 - 120 minutes[9][10]< 1 minute[11]< 2 minutes[7]15 - 40 minutes[12]1 - 60 minutes5 - 20 minutes
Reaction Temperature Room Temperature to 75°C[13]Room TemperatureRoom TemperatureRoom Temperature[12]Room Temperature to 70°C90 - 100°C[1]
Derivative Stability Stable[7]Stable for hoursUnstable, requires controlled timing[14]Stable for >48 hours[12]Stable[15]Stable
Detection Limit Picomole to Femtomole rangePicomole range[2]Picomole to Femtomole range[3]Femtomole range[12]Picomole to Nanomole rangeMicrogram to Nanogram range
Interferences Hydrolysis of the reagent can occur.Reagent hydrolyzes to non-fluorescent products.Excess reagent does not interfere.Hydrolysis product can interfere with chromatography.Reagent is non-fluorescent until reaction.Reacts with ammonia and other free amines.[11]

Experimental Protocols

Detailed methodologies for the key labeling experiments are provided below. These protocols are generalized and may require optimization for specific experimental conditions and instrumentation.

Dansyl Chloride (DNS-Cl) Labeling Protocol

Objective: To label amino acids with Dansyl Chloride for fluorescent detection.

Materials:

  • Amino acid standard solution or sample

  • 50 mM Dansyl Chloride in acetonitrile[10]

  • 100 mM Sodium bicarbonate buffer (pH 9.8)[10]

  • Acetonitrile

  • Methanol

  • 10% (v/v) Ammonium hydroxide (for quenching)

Procedure:

  • Prepare the derivatization reagent immediately before use by mixing equal volumes of the 50 mM Dansyl Chloride solution and the 100 mM sodium bicarbonate buffer.[10]

  • In a microcentrifuge tube, mix your amino acid sample (e.g., 25 µL) with the freshly prepared derivatization reagent (e.g., 50 µL).

  • Incubate the mixture in the dark at room temperature for 60 minutes.[10] For some applications, incubation at a higher temperature (e.g., 38°C for 90-120 minutes or 60°C for 60 minutes) may be used.[9]

  • Quench the reaction by adding a small volume of 10% ammonium hydroxide.

  • The sample is now ready for analysis by HPLC with fluorescence detection.

Fluorescamine Labeling Protocol

Objective: To rapidly label primary amine-containing amino acids with Fluorescamine.

Materials:

  • Amino acid standard solution or sample

  • Fluorescamine solution (e.g., 3 mg/mL in acetone)

  • 0.2 M Borate buffer (pH 9.0)

Procedure:

  • In a suitable reaction vessel (e.g., a microplate well or a test tube), add your amino acid sample dissolved in the borate buffer.

  • Rapidly add the fluorescamine solution to the sample while vortexing or mixing. The reaction is almost instantaneous.[11]

  • Incubate at room temperature for 10-15 minutes in the dark.

  • Measure the fluorescence immediately, as the unreacted fluorescamine hydrolyzes rapidly in the aqueous buffer to non-fluorescent products.[16]

o-Phthaldialdehyde (OPA) Labeling Protocol

Objective: To label primary amino acids with OPA in the presence of a thiol for fluorometric analysis.

Materials:

  • Amino acid standard solution or sample

  • OPA reagent solution: Dissolve OPA in a suitable solvent like methanol.

  • Thiol reagent (e.g., 2-mercaptoethanol or 3-mercaptopropionic acid)

  • Borate buffer (pH 9.5 - 10.5)[7]

Procedure:

  • Prepare the OPA working solution immediately before use by mixing the OPA solution, thiol reagent, and borate buffer. A typical formulation involves dissolving 10 mg of OPA in 0.2 mL of methanol, adding 1.8 mL of 200 mmol/L potassium tetraborate buffer (pH 9.5), and 10 µL of 3-mercaptopropionic acid.[17]

  • Mix the amino acid sample with the OPA working solution.

  • Allow the reaction to proceed for 1-2 minutes at room temperature.[7]

  • Inject the sample into the HPLC system for analysis. It is crucial to maintain a consistent time between derivatization and injection due to the potential instability of the derivatives.[14]

Ninhydrin Assay Protocol (Colorimetric)

Objective: To detect and quantify amino acids colorimetrically using Ninhydrin.

Materials:

  • Amino acid standard solution or sample

  • Ninhydrin reagent (e.g., 2% w/v in ethanol or acetone)[1]

  • Dilution solvent (e.g., ethanol or a suitable buffer)

Procedure:

  • In a test tube, add 1 mL of your amino acid sample.

  • Add a few drops of the Ninhydrin reagent.[1]

  • Heat the mixture in a boiling water bath for 5-20 minutes. A deep blue or purple color (Ruhemann's purple) will develop for most amino acids.[1][11] Proline and hydroxyproline will yield a yellow color.[1]

  • Cool the tubes to room temperature.

  • Add a dilution solvent to bring the volume to a known final volume and mix well.

  • Measure the absorbance at 570 nm (or 440 nm for proline/hydroxyproline) using a spectrophotometer.

Visualizing the Chemistry and Workflow

To further clarify the processes involved, the following diagrams illustrate the reaction mechanisms of the fluorescent labeling agents and a general experimental workflow for amino acid analysis.

Reaction_Mechanisms cluster_DNS Dansyl Chloride (DNS-Cl) Reaction cluster_Fluorescamine Fluorescamine Reaction cluster_OPA o-Phthaldialdehyde (OPA) Reaction cluster_Ninhydrin Ninhydrin Reaction DNS Dansyl Chloride DNS_AA Fluorescent Dansyl-Amino Acid DNS->DNS_AA + R-NH-R' / pH 9.5-10.5 AA1 Amino Acid (Primary/Secondary Amine) AA1->DNS_AA Fluorescamine Fluorescamine (Non-fluorescent) Fluor_AA Fluorescent Pyrrolinone Derivative Fluorescamine->Fluor_AA + R-NH2 / pH ~9.0 AA2 Amino Acid (Primary Amine) AA2->Fluor_AA OPA OPA OPA_AA Fluorescent Isoindole Derivative OPA->OPA_AA + R-NH2 / pH 9-11.5 AA3 Amino Acid (Primary Amine) AA3->OPA_AA Thiol Thiol (e.g., R-SH) Thiol->OPA_AA Ninhydrin Ninhydrin RuhemannsPurple Ruhemann's Purple (Colored Complex) Ninhydrin->RuhemannsPurple + R-CH(NH2)COOH / Heat AA4 α-Amino Acid AA4->RuhemannsPurple

Caption: Reaction mechanisms of common amino acid labeling agents.

Experimental_Workflow start Sample Preparation (e.g., Protein Hydrolysis, Extraction) derivatization Derivatization (Addition of Labeling Reagent) start->derivatization incubation Incubation (Controlled Time and Temperature) derivatization->incubation separation Chromatographic Separation (e.g., HPLC) incubation->separation detection Detection (Fluorescence or Absorbance) separation->detection quantification Data Analysis and Quantification detection->quantification

Caption: General experimental workflow for amino acid analysis.

Conclusion

The choice of a fluorescent labeling agent for amino acid analysis is a critical decision that impacts the sensitivity, accuracy, and efficiency of the entire workflow. Dansyl Chloride and FMOC-Cl offer the advantage of reacting with both primary and secondary amines and forming stable derivatives, making them suitable for a broad range of applications. Fluorescamine and OPA provide rapid labeling of primary amines, which is advantageous for high-throughput screening, although the stability of OPA derivatives can be a concern. NBD-Cl is another versatile reagent for both primary and secondary amines. For simpler, colorimetric detection, Ninhydrin remains a robust and reliable option.

By carefully considering the performance characteristics outlined in this guide and the specific requirements of your research, you can select the optimal labeling strategy to achieve reliable and reproducible amino acid quantification.

References

A Researcher's Guide to Assessing the Purity of Synthetic Peptides from Fmoc Synthesis by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is a critical step that underpins the reliability of experimental results and the safety of potential therapeutics. Solid-phase peptide synthesis (SPPS) using Fmoc chemistry is a cornerstone of peptide production, yet the process can introduce a variety of impurities. High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), stands as the gold standard for assessing the purity of these synthetic peptides, offering high resolution and quantitative accuracy.[1]

This guide provides a comprehensive comparison of HPLC with alternative methods for purity assessment, supported by experimental data and detailed protocols. We will delve into the nuances of different HPLC methodologies and explore complementary techniques that provide a more complete picture of peptide purity.

The Imperative of Purity in Synthetic Peptides

Impurities in a synthetic peptide preparation can arise from various stages of the Fmoc synthesis process. These can include:

  • Truncated sequences: Peptides that are shorter than the target sequence due to incomplete coupling reactions.[2]

  • Deletion sequences: Peptides missing one or more amino acids from the target sequence.[2]

  • Products of incomplete deprotection: Peptides still carrying protecting groups on their side chains.[1]

  • Side-products from synthesis or cleavage: Modified peptides resulting from reactions during synthesis or cleavage from the resin.[1]

  • Diastereomeric impurities: Peptides containing an amino acid with the incorrect stereochemistry (e.g., a D-amino acid instead of an L-amino acid) due to racemization.[2]

Comparing Methodologies for Peptide Purity Assessment

While RP-HPLC is the predominant technique, a comprehensive purity assessment often involves orthogonal methods that provide complementary information.

Table 1: Comparison of Key Performance Metrics for Peptide Purity Analysis Methods

Performance MetricReversed-Phase HPLC (RP-HPLC)Ultra-High-Performance Liquid Chromatography (UPLC)Mass Spectrometry (MS)Capillary Electrophoresis (CE)Amino Acid Analysis (AAA)
Principle of Separation HydrophobicityHydrophobicityMass-to-charge ratioCharge and hydrodynamic radiusAmino acid composition
Resolution High to Very HighVery HighN/A (provides mass information)Very HighN/A (provides composition)
Primary Application High-resolution purity analysis and purification of most peptides.[1]Faster, higher-resolution analysis compared to HPLC.[3]Molecular weight confirmation and impurity identification.[4]Orthogonal separation for impurities that co-elute in HPLC.[2]Absolute quantification of peptide content.[2]
Typical Peptide Recovery Good to Excellent (>90%)[1]Good to ExcellentN/AGoodN/A
Limitations May not resolve all co-eluting impurities.Higher system pressure requirements.Not inherently quantitative without standards.Lower loading capacity compared to HPLC.Destructive to the peptide sample.

In-Depth Look at HPLC Methodologies

The versatility of RP-HPLC allows for fine-tuning of separation parameters to suit the specific characteristics of a peptide.

The Influence of Stationary Phase Chemistry

The choice of the stationary phase, or column, is a critical factor in achieving optimal separation. C18 columns are the most common choice for peptide analysis due to their strong retention of a wide range of peptides.[1] However, for very hydrophobic or large peptides, other column chemistries may be more suitable.

Table 2: Comparison of Different Reversed-Phase HPLC Columns for Peptide Analysis

Column ChemistryPrimary Use CaseAdvantagesDisadvantages
C18 General-purpose peptide analysisHigh retention for a broad range of peptides, excellent resolving power.[5]May be too retentive for very hydrophobic peptides, leading to long run times or poor peak shape.
C8 Moderately hydrophobic peptidesLess retentive than C18, can provide better peak shape and faster elution for some peptides.May not provide sufficient retention for very polar peptides.
C4 Large and very hydrophobic peptides/proteinsLow retention, ideal for preventing irreversible binding of large, hydrophobic molecules.[5]Limited retention for smaller, more polar peptides.
The Role of Ion-Pairing Reagents

Ion-pairing reagents are added to the mobile phase to improve peak shape and resolution by forming neutral complexes with charged peptide molecules. Trifluoroacetic acid (TFA) is the most common ion-pairing reagent used in peptide analysis.[6] However, the choice and concentration of the ion-pairing agent can significantly impact the separation.

Table 3: Effect of Different Ion-Pairing Reagents on Peptide Retention in RP-HPLC

Ion-Pairing ReagentEffect on Retention TimeImpact on SelectivityCommon Concentration
Trifluoroacetic Acid (TFA) Increases retention of basic peptidesGood general-purpose selectivity0.1% (v/v)
Formic Acid (FA) Less retention increase compared to TFACan alter selectivity, often used for MS compatibility.[7]0.1% (v/v)
Heptafluorobutyric Acid (HFBA) Significantly increases retention timeCan dramatically change the elution order of peptides with different charges.[8]0.1% (v/v)

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate purity assessment.

Protocol 1: Standard RP-HPLC Method for Peptide Purity Analysis

Objective: To determine the purity of a synthetic peptide by separating the main peptide from its synthesis-related impurities.

Materials:

  • HPLC System: A gradient-capable HPLC system with a UV detector.[1]

  • Column: A C18 reversed-phase column is the standard choice for most peptides (e.g., 4.6 x 150 mm, 5 µm particle size).[1]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.[1]

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.[1]

  • Sample: Lyophilized synthetic peptide.

Procedure:

  • Sample Preparation: Dissolve the lyophilized peptide in Mobile Phase A to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.[1]

  • HPLC System Preparation: Equilibrate the column with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.[1]

  • Chromatographic Run:

    • Injection Volume: 10-20 µL.

    • Flow Rate: 1.0 mL/min for a 4.6 mm ID column.[1]

    • Column Temperature: Maintain the column at a constant temperature, typically 30-40 °C, to improve peak shape and reproducibility.[1]

    • Detection: UV absorbance at 214-220 nm (for the peptide backbone) and 280 nm if the peptide contains aromatic residues like Tryptophan or Tyrosine.[1]

    • Gradient: Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes. The gradient may need to be optimized based on the peptide's hydrophobicity.

  • Data Analysis: Integrate the areas of all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main peptide by the total peak area of all peaks and multiplying by 100.[1]

Protocol 2: Mass Spectrometry (MS) for Molecular Weight Confirmation

Objective: To confirm the molecular weight of the synthetic peptide and identify potential impurities.

Materials:

  • Mass Spectrometer (e.g., ESI-TOF or MALDI-TOF).

  • HPLC system (for LC-MS).

  • Sample from Protocol 1 or a separately prepared solution.

Procedure:

  • Sample Introduction: The sample can be introduced into the mass spectrometer either directly via infusion or as the eluent from an HPLC separation (LC-MS). For LC-MS, a mobile phase containing a volatile buffer like formic acid is preferred over TFA to avoid ion suppression.[7]

  • Mass Analysis: Acquire the mass spectrum in the appropriate mass-to-charge (m/z) range for the expected peptide.

  • Data Analysis:

    • Identify the peak(s) corresponding to the protonated molecular ion(s) of the target peptide (e.g., [M+H]⁺, [M+2H]²⁺).

    • Compare the experimentally determined molecular weight to the theoretical molecular weight of the peptide.

    • Analyze other peaks in the spectrum to identify potential impurities by their mass.

Visualizing the Workflow

A systematic approach is essential for a comprehensive assessment of peptide purity.

Purity_Assessment_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Purity Analysis cluster_purification Purification & Final Product Fmoc_SPPS Fmoc Solid-Phase Peptide Synthesis Cleavage Cleavage & Deprotection Fmoc_SPPS->Cleavage Crude_Peptide Crude Peptide Cleavage->Crude_Peptide HPLC RP-HPLC Analysis (Purity Quantification) Crude_Peptide->HPLC Primary Analysis MS Mass Spectrometry (Identity Confirmation) Crude_Peptide->MS Orthogonal Orthogonal Methods (e.g., CE, AAA) Crude_Peptide->Orthogonal Purification Preparative HPLC HPLC->Purification Purity > Threshold? MS->Purification Orthogonal->Purification Pure_Peptide Purified Peptide Purification->Pure_Peptide Final_QC Final QC (HPLC, MS) Pure_Peptide->Final_QC Lyophilization Lyophilization Final_QC->Lyophilization Final_Product Final Product Lyophilization->Final_Product

Caption: Workflow for synthetic peptide purity assessment.

Logical Decision Making in Method Selection

The choice of analytical method(s) depends on the specific requirements of the research or application.

Method_Selection_Logic Start Start: Assess Peptide Purity Purity_Quant Need Quantitative Purity? Start->Purity_Quant Identity_Confirm Need Identity Confirmation? Purity_Quant->Identity_Confirm No Use_HPLC Use RP-HPLC Purity_Quant->Use_HPLC Yes Coelution_Suspect Suspect Co-eluting Impurities? Identity_Confirm->Coelution_Suspect No Use_MS Use Mass Spectrometry Identity_Confirm->Use_MS Yes Absolute_Quant Need Absolute Quantification? Coelution_Suspect->Absolute_Quant No Use_CE Use Capillary Electrophoresis Coelution_Suspect->Use_CE Yes Use_AAA Use Amino Acid Analysis Absolute_Quant->Use_AAA Yes End End Absolute_Quant->End No Use_HPLC->Identity_Confirm Use_MS->Coelution_Suspect Use_CE->Absolute_Quant Use_AAA->End

Caption: Decision tree for selecting purity analysis methods.

References

A Comparative Guide to Fmoc-Hydrazine Linker in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in Solid-Phase Peptide Synthesis (SPPS), the choice of linker is a critical decision that significantly influences the success of peptide synthesis, including the purity, yield, and C-terminal functionality of the final product. This guide provides an objective comparison of the Fmoc-hydrazine linker with other commonly used alternatives in Fmoc-based SPPS: the Wang, Rink Amide, and Sieber Amide linkers. We will delve into the unique advantages of the Fmoc-hydrazine linker, supported by experimental data and detailed protocols.

Executive Summary

The Fmoc-hydrazine linker stands out as a versatile "safety-catch" linker, offering a distinct advantage over traditional linkers. Its stability to the standard acidic and basic conditions of Fmoc-SPPS, combined with a unique activation-cleavage mechanism, allows for the synthesis of peptides with diverse C-terminal functionalities, including hydrazides, thioesters, amides, and carboxylic acids, all from a single resin. This flexibility is a significant benefit in complex peptide synthesis and modification. In contrast, Wang, Rink Amide, and Sieber Amide linkers are generally limited to producing peptides with a single type of C-terminal group.

Comparison of Linker Performance

The selection of a linker dictates the C-terminal functionality of the synthesized peptide and impacts the overall purity and yield. The following sections compare the Fmoc-hydrazine linker with three widely used alternatives.

Fmoc-Hydrazine Linker: The Versatile Safety-Catch

The Fmoc-hydrazine linker is a type of "safety-catch" linker, meaning it is stable to the conditions used for both Fmoc and Boc protecting group strategies[1][2]. Its key feature is that it requires a discrete activation step before cleavage. This activation, typically a mild oxidation, converts the stable hydrazide into a highly reactive acyl diazene intermediate. This intermediate can then be cleaved by a variety of nucleophiles to generate different C-terminal modifications[1][3].

Advantages:

  • Versatility: The primary advantage is the ability to generate multiple C-terminal functionalities from a single synthesized peptide still attached to the resin. This includes peptide hydrazides, which are valuable precursors for producing peptide thioesters for native chemical ligation, as well as peptide amides, esters, and carboxylic acids[1][3][4][5].

  • High Stability: The Fmoc-hydrazine linker demonstrates exceptional stability throughout the SPPS process, including repeated exposure to the piperidine used for Fmoc deprotection. Studies have shown that Fmoc-hydrazine loaded resins can retain over 80% of their loading capacity after a month of storage under various conditions, a stability attributed to the presence of the Fmoc protecting group on the hydrazine moiety[6]. This high stability minimizes premature cleavage and loss of peptide chains during synthesis.

  • Orthogonality: The cleavage of the Fmoc-hydrazine linker is orthogonal to the deprotection of most standard side-chain protecting groups, allowing for the synthesis of fully protected peptide fragments.

Disadvantages:

  • Two-Step Cleavage: The requirement for a separate activation step before cleavage adds an extra step to the workflow compared to direct acid-labile linkers.

  • Oxidative Activation: The oxidative conditions required for activation may not be suitable for peptides containing sensitive residues that are prone to oxidation, although careful selection of protecting groups can mitigate this issue[1][5].

Wang Linker: The Standard for Peptide Acids

The Wang resin is one of the most widely used supports for the synthesis of peptides with a C-terminal carboxylic acid[7]. The linker is a p-alkoxybenzyl alcohol that forms an ester bond with the first amino acid. This bond is stable to the basic conditions of Fmoc deprotection but is readily cleaved with strong acids like trifluoroacetic acid (TFA)[7].

Advantages:

  • Simplicity: Offers a straightforward, single-step cleavage with TFA to yield peptide acids.

  • Well-Established: A vast body of literature and standardized protocols are available for its use.

Disadvantages:

  • Limited to Peptide Acids: It is primarily used for the synthesis of C-terminal carboxylic acids. While peptide hydrazides can be generated through hydrazinolysis, the yields can be variable[8].

  • Premature Cleavage: The ester linkage can be somewhat sensitive to the repeated piperidine treatments during Fmoc deprotection, leading to gradual loss of peptide from the resin, especially for longer peptides.

  • Side Reactions: During TFA cleavage, the generated benzyl cation can lead to alkylation of sensitive residues like tryptophan and tyrosine[2].

Rink Amide Linker: The Workhorse for Peptide Amides

The Rink Amide linker is the go-to choice for the synthesis of C-terminal peptide amides. It is an acid-labile linker that yields a peptide amide upon cleavage with TFA[9].

Advantages:

  • High Cleavage Efficiency: Provides good to excellent yields of peptide amides upon TFA cleavage.

  • Ease of Use: Similar to the Wang resin, it involves a simple, one-step cleavage protocol.

Disadvantages:

  • Limited to Peptide Amides: Its application is restricted to the synthesis of peptide amides.

  • Linker Decomposition: The linker can sometimes decompose during TFA cleavage, leading to the formation of byproducts that can alkylate the C-terminal amide[10].

Sieber Amide Linker: For Protected Peptide Amides

The Sieber Amide linker is another acid-labile linker used for the synthesis of peptide amides. Its key advantage is its high acid sensitivity, allowing for cleavage under very mild acidic conditions (e.g., 1-2% TFA in DCM)[11]. This feature makes it ideal for the synthesis of fully protected peptide amides.

Advantages:

  • Mild Cleavage Conditions: Allows for the isolation of protected peptide fragments that can be used in fragment condensation strategies.

  • High Yields: Can provide high cleavage yields of peptide amides[11].

Disadvantages:

  • Limited to Peptide Amides: Like the Rink Amide linker, it is primarily used for producing peptide amides.

  • Potential for Side Reactions: The ether bond anchoring the linker to the resin can be susceptible to cleavage under stronger acidic conditions, leading to impurities.

Data Presentation

Linker TypePrimary C-Terminal ProductCleavage ConditionCleavage Yield (%)Stability to PiperidineVersatility
Fmoc-Hydrazine Peptide Hydrazide1. Oxidation (e.g., NBS) 2. Nucleophilic displacement~65-95% (for thioesters)[5]HighVery High (Acids, Amides, Esters, Thioesters)
Wang Peptide Carboxylic Acid50-95% TFAVariable, sequence dependentModerateLow
Rink Amide Peptide Amide95% TFAGood to ExcellentGoodLow
Sieber Amide Peptide Amide1-2% TFA in DCM~99%[11]GoodLow (primarily for protected amides)

Experimental Protocols

General SPPS Workflow

The following diagram illustrates a typical cycle in Fmoc-based Solid-Phase Peptide Synthesis.

SPPS_Workflow Resin Resin with Linker Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base in DMF) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Cleavage Final Cleavage and Side-Chain Deprotection Wash2->Cleavage After Final AA Repeat->Deprotection Peptide Purified Peptide Cleavage->Peptide

A general workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Protocol 1: SPPS using Fmoc-Hydrazine Resin

  • Resin Swelling: Swell the Fmoc-hydrazinobenzoyl AM resin in N,N-dimethylformamide (DMF) for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5x), dichloromethane (DCM) (3x), and DMF (3x).

  • Amino Acid Coupling: Couple the first Fmoc-protected amino acid (3 eq.) using a suitable coupling agent like HBTU (3 eq.) and a base like N,N-diisopropylethylamine (DIEA) (6 eq.) in DMF. Agitate for 1-2 hours.

  • Washing: Wash the resin as in step 3.

  • Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Activation of Hydrazine Linker: After completion of the peptide chain, swell the resin in anhydrous DCM. Add a solution of N-bromosuccinimide (NBS) (2.5 eq.) and pyridine (5 eq.) in anhydrous DCM and agitate for 10 minutes.

  • Washing: Wash the resin with DCM (5x).

  • Cleavage with Nucleophile (Example: Thioester formation): Add a solution of an amino acid thioester (e.g., H-Gly-SEt, 10 eq.) in DCM and agitate for 30-60 minutes.

  • Peptide Isolation: Filter the resin and collect the filtrate. Evaporate the solvent and proceed with side-chain deprotection using a suitable TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) if required. Precipitate the peptide in cold diethyl ether.

Protocol 2: SPPS using Wang Resin
  • Resin Swelling and First Amino Acid Loading (if not pre-loaded): Swell the Wang resin in DCM. Couple the first Fmoc-amino acid (2 eq.) using DIC (2 eq.) and DMAP (0.1 eq.) in DCM/DMF. Agitate for 2-4 hours.

  • Capping: Cap any unreacted hydroxyl groups with acetic anhydride/pyridine/DCM.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.

  • Washing: Wash the resin with DMF (5x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling: Couple the next Fmoc-protected amino acid (3 eq.) using HBTU (3 eq.) and DIEA (6 eq.) in DMF for 1-2 hours.

  • Washing: Wash the resin as in step 4.

  • Repeat Synthesis Cycle: Repeat steps 3-6 for the entire peptide sequence.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane (TIS), 2.5% H₂O) for 2-3 hours.

  • Peptide Isolation: Filter the resin, collect the filtrate, and precipitate the peptide in cold diethyl ether.

Protocol 3: SPPS using Rink Amide Resin
  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

  • Fmoc Deprotection of Linker: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the linker.

  • Washing: Wash the resin with DMF (5x), DCM (3x), and DMF (3x).

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid (3 eq.) using HBTU (3 eq.) and DIEA (6 eq.) in DMF for 1-2 hours.

  • Washing: Wash the resin as in step 3.

  • Repeat Synthesis Cycle: Follow the general SPPS workflow for subsequent amino acid couplings and deprotections.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

  • Peptide Isolation: Filter the resin, collect the filtrate, and precipitate the peptide amide in cold diethyl ether.

Protocol 4: SPPS using Sieber Amide Resin
  • Resin Swelling: Swell the Sieber Amide resin in DMF for 1 hour.

  • Fmoc Deprotection of Linker: Treat the resin with 20% piperidine in DMF for 20 minutes.

  • Washing: Wash the resin with DMF (5x), DCM (3x), and DMF (3x).

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid (3 eq.) using HBTU (3 eq.) and DIEA (6 eq.) in DMF for 1-2 hours.

  • Washing: Wash the resin as in step 3.

  • Repeat Synthesis Cycle: Follow the general SPPS workflow.

  • Cleavage of Protected Peptide Amide: Treat the resin with a solution of 1-2% TFA in DCM for 30-120 minutes.

  • Peptide Isolation: Filter the resin and collect the filtrate. Evaporate the solvent to obtain the protected peptide amide. For full deprotection, treat the protected peptide with a standard TFA cocktail.

Cleavage Mechanism Diagrams

The following diagrams illustrate the cleavage mechanisms for each linker type.

Cleavage_Mechanisms cluster_0 Fmoc-Hydrazine Linker Cleavage cluster_1 Wang Linker Cleavage cluster_2 Rink Amide Linker Cleavage cluster_3 Sieber Amide Linker Cleavage Hydrazine_Resin Peptide-CO-NH-NH-Resin Oxidation Oxidation (e.g., NBS) Hydrazine_Resin->Oxidation Acyl_Diazene Peptide-CO-N=N-Resin (Acyl Diazene Intermediate) Oxidation->Acyl_Diazene Nucleophile Nucleophile (Nu-H) Acyl_Diazene->Nucleophile Nitrogen N₂ Acyl_Diazene->Nitrogen releases Cleaved_Peptide Peptide-CO-Nu Nucleophile->Cleaved_Peptide Wang_Resin Peptide-CO-O-CH₂-Ph-Resin TFA_W TFA (H⁺) Wang_Resin->TFA_W Protonation_W Protonation of Ester Oxygen TFA_W->Protonation_W Cleavage_W Cleavage Protonation_W->Cleavage_W Peptide_Acid Peptide-COOH Cleavage_W->Peptide_Acid Benzyl_Cation ⁺CH₂-Ph-Resin Cleavage_W->Benzyl_Cation Rink_Resin Peptide-CO-NH-CH(Ph-OMe)-Ph-Resin TFA_R TFA (H⁺) Rink_Resin->TFA_R Protonation_R Protonation of Amide TFA_R->Protonation_R Cleavage_R Cleavage Protonation_R->Cleavage_R Peptide_Amide_R Peptide-CONH₂ Cleavage_R->Peptide_Amide_R Carbocation_R ⁺CH(Ph-OMe)-Ph-Resin Cleavage_R->Carbocation_R Sieber_Resin Peptide-CO-NH-Xanthenyl-Resin TFA_S Mild TFA (H⁺) Sieber_Resin->TFA_S Protonation_S Protonation TFA_S->Protonation_S Cleavage_S Cleavage Protonation_S->Cleavage_S Peptide_Amide_S Peptide-CONH₂ Cleavage_S->Peptide_Amide_S Xanthenyl_Cation ⁺Xanthenyl-Resin Cleavage_S->Xanthenyl_Cation

Cleavage mechanisms of Fmoc-hydrazine, Wang, Rink Amide, and Sieber Amide linkers.

Conclusion

The Fmoc-hydrazine linker offers a significant advantage in versatility for Solid-Phase Peptide Synthesis, enabling the production of peptides with diverse C-terminal functionalities from a single synthetic route. Its high stability during synthesis minimizes premature cleavage, potentially leading to higher purity and yield for complex peptides. While linkers like Wang, Rink Amide, and Sieber Amide are highly effective and simpler to use for their respective target functionalities (peptide acids and amides), they lack the flexibility of the Fmoc-hydrazine linker. The choice of linker should, therefore, be guided by the specific requirements of the final peptide product and the overall synthetic strategy. For research and development applications where C-terminal modification is desired, the Fmoc-hydrazine linker presents a powerful and efficient tool.

References

A Comparative Guide to Carbohydrate Analysis: Cross-Validation of the 9-Fluorenylmethyl Carbazate Method

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of carbohydrates is paramount. This guide provides an objective comparison of the 9-Fluorenylmethyl carbazate (FMOC-carbazate) method for carbohydrate analysis with other established techniques. Detailed experimental protocols and performance data are presented to facilitate informed decisions for your analytical needs.

Carbohydrate analysis is a critical aspect of various scientific disciplines, from biopharmaceutical development to food science. Due to the lack of strong chromophores in most carbohydrates, derivatization with a fluorescent or UV-active label is a common strategy to enhance detection sensitivity in methods like high-performance liquid chromatography (HPLC). This guide focuses on the cross-validation of the FMOC-carbazate labeling method against other prevalent techniques.

The this compound (FMOC-Carbazate) Method

The FMOC-carbazate method is a pre-column derivatization technique for the sensitive analysis of reducing carbohydrates. The reaction involves the formation of a stable hydrazone between the carbonyl group of the carbohydrate and the hydrazine moiety of FMOC-carbazate. The resulting FMOC-labeled carbohydrate is highly fluorescent, enabling sensitive detection by fluorescence detectors.

Advantages of the FMOC-Carbazate Method:
  • High Sensitivity: The FMOC group provides a strong fluorescent signal, allowing for the detection of carbohydrates at low concentrations.

  • Simplicity and Speed: The derivatization procedure is relatively straightforward and can be completed in a reasonable timeframe.[1]

  • Good Reproducibility: The method has been shown to provide good reproducibility for quantitative analysis.

Alternative Methods for Carbohydrate Analysis

Several other methods are widely used for carbohydrate analysis, each with its own set of advantages and limitations. The primary alternatives to the FMOC-carbazate method include 2-aminopyridine (2-AP) reductive amination, 1-phenyl-3-methyl-5-pyrazolone (PMP) derivatization, and gas chromatography (GC) with derivatization.

  • 2-Aminopyridine (2-AP) Reductive Amination: This is a widely used method that involves the reductive amination of the carbohydrate with 2-AP, followed by fluorescence detection.

  • 1-Phenyl-3-methyl-5-pyrazolone (PMP) Derivatization: PMP reacts with reducing carbohydrates to form derivatives that can be detected by UV absorbance.[2][3] This method is known for its simplicity and the stability of the derivatives.

  • Gas Chromatography (GC) with Derivatization: For volatile carbohydrates, GC offers high resolution.[4][5][6] This method requires derivatization to increase the volatility of the carbohydrates, typically through silylation or acetylation.[5][7]

Performance Comparison

The following table summarizes the key performance characteristics of the FMOC-carbazate method and its alternatives. It is important to note that these values are compiled from various studies and may not represent a direct head-to-head comparison under identical conditions.

MethodPrincipleLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangePrecision (RSD%)
FMOC-Carbazate Pre-column derivatization with fluorescence detectionPicomole to sub-picomole rangeNot consistently reported0.2 - 5.0 mg/L (for derivatized compounds)< 6% (interday)
2-Aminopyridine (2-AP) Reductive amination with fluorescence detectionLow picomole rangeNot consistently reportedNot consistently reportedNot consistently reported
1-Phenyl-3-methyl-5-pyrazolone (PMP) Pre-column derivatization with UV detectionNanomole rangeNot consistently reportedUp to 500 ng/mL< 5%
GC with Derivatization (e.g., TMS) Gas chromatography with flame ionization or mass spectrometry detectionPicomole rangeNot consistently reportedNot consistently reportedVaries with derivatization method

Experimental Protocols

This compound (FMOC-Carbazate) Derivatization

This protocol is a general guideline and may require optimization for specific applications.

Materials:

  • Carbohydrate standard or sample

  • This compound (FMOC-carbazate) solution (in a suitable solvent like methanol)

  • Acetic acid

  • Anhydrous sodium cyanoborohydride

  • HPLC-grade water and acetonitrile

Procedure:

  • Dissolve the carbohydrate sample in water.

  • Add the FMOC-carbazate solution and a catalytic amount of acetic acid.

  • Incubate the mixture at a controlled temperature (e.g., 65°C) for a specific duration (e.g., 1-2 hours).

  • Add the reducing agent (e.g., sodium cyanoborohydride) and continue the incubation.

  • Stop the reaction by adding an acid (e.g., acetic acid).

  • Filter the sample and inject it into the HPLC system.

2-Aminopyridine (2-AP) Reductive Amination

Materials:

  • Carbohydrate standard or sample

  • 2-Aminopyridine (2-AP) solution (in acetic acid)

  • Sodium cyanoborohydride solution

Procedure:

  • Dry the carbohydrate sample.

  • Add the 2-AP solution and incubate at 90°C for 1 hour.

  • Add the sodium cyanoborohydride solution and incubate at 80°C for 40 minutes.

  • Purify the labeled glycans, for example, by solid-phase extraction.

  • Analyze by HPLC.

1-Phenyl-3-methyl-5-pyrazolone (PMP) Derivatization

Materials:

  • Carbohydrate standard or sample

  • 1-phenyl-3-methyl-5-pyrazolone (PMP) solution (in methanol)

  • Sodium hydroxide solution

  • Hydrochloric acid solution

Procedure:

  • Mix the carbohydrate sample with the PMP solution and sodium hydroxide.

  • Incubate the mixture at 70°C for 30 minutes.

  • Neutralize the reaction with hydrochloric acid.

  • Extract the PMP-labeled carbohydrates with an organic solvent (e.g., chloroform).

  • Evaporate the organic phase and redissolve the residue in the mobile phase for HPLC analysis.[8]

Gas Chromatography (GC) with Trimethylsilyl (TMS) Derivatization

Materials:

  • Carbohydrate standard or sample

  • Pyridine

  • Hexamethyldisilazane (HMDS)

  • Trimethylchlorosilane (TMCS)

Procedure:

  • Dry the carbohydrate sample thoroughly.

  • Add pyridine, HMDS, and TMCS to the dried sample.

  • Incubate the mixture at room temperature to allow for complete derivatization.

  • Centrifuge the sample to pellet any precipitate.

  • Inject the supernatant into the GC.

Workflow and Pathway Diagrams

To visually represent the experimental processes, the following diagrams are provided in DOT language.

FMOC_Carbazate_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis start Start with Carbohydrate Sample dissolve Dissolve in Water start->dissolve add_fmoc Add FMOC-Carbazate & Acetic Acid dissolve->add_fmoc incubate1 Incubate (e.g., 65°C) add_fmoc->incubate1 add_reducing Add Reducing Agent incubate1->add_reducing incubate2 Incubate add_reducing->incubate2 stop_reaction Stop Reaction incubate2->stop_reaction filter Filter stop_reaction->filter hplc HPLC Analysis filter->hplc

Caption: Experimental workflow for carbohydrate analysis using FMOC-carbazate derivatization.

Conclusion

The choice of method for carbohydrate analysis depends on the specific requirements of the study, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation. The this compound method offers a sensitive and reliable option for the quantification of reducing carbohydrates. While it provides high sensitivity, alternative methods such as PMP derivatization may be preferred for their simplicity and the stability of the resulting derivatives. For the analysis of a wide range of volatile carbohydrates with high resolution, GC with derivatization remains a powerful technique. This guide provides the necessary information for researchers to make an informed decision on the most suitable method for their carbohydrate analysis needs.

References

A Comparative Guide to Coupling Reagents in Fmoc-Solid Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a coupling reagent is a critical determinant in the successful and efficient synthesis of peptides via Fluorenylmethyloxycarbonyl-Solid Phase Peptide Synthesis (Fmoc-SPPS). The ideal reagent promotes rapid and complete amide bond formation while minimizing side reactions, most notably racemization. This guide provides an objective comparison of commonly employed coupling reagents, supported by experimental data, to aid researchers in making informed decisions for their specific synthetic challenges.

Introduction to Peptide Coupling in Fmoc-SPPS

Fmoc-SPPS is an iterative process involving the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. Each cycle consists of two key steps: the removal of the temporary Fmoc protecting group from the N-terminus of the peptide chain and the coupling of the next Fmoc-protected amino acid. The coupling step, where a new peptide bond is formed, is facilitated by a coupling reagent that activates the carboxylic acid group of the incoming amino acid, rendering it susceptible to nucleophilic attack by the deprotected N-terminal amine of the peptide-resin.

The efficiency of this activation and subsequent coupling is paramount. Incomplete reactions lead to deletion sequences, while suboptimal activation conditions can result in side reactions such as racemization, particularly with sensitive amino acids. The choice of coupling reagent directly influences the yield, purity, and overall success of the peptide synthesis.

Mechanism of Action: A Visual Overview

The general mechanism of peptide bond formation mediated by a coupling reagent involves the activation of the carboxylic acid of an Fmoc-amino acid to form a reactive intermediate, which then readily reacts with the free amine of the peptide chain on the solid support.

G cluster_activation Activation Step cluster_coupling Coupling Step cluster_byproduct Byproduct Formation Fmoc_AA Fmoc-Amino Acid (R-COOH) Activated_AA Activated Amino Acid Intermediate Fmoc_AA->Activated_AA Activation Coupling_Reagent Coupling Reagent Coupling_Reagent->Activated_AA New_Peptide_Bond Peptide-Resin with Elongated Chain Activated_AA->New_Peptide_Bond Coupling Byproduct Reagent Byproduct Activated_AA->Byproduct Peptide_Resin Peptide-Resin (H₂N-Peptide) Peptide_Resin->New_Peptide_Bond

Caption: General workflow of amino acid activation and coupling in SPPS.

Comparative Analysis of Common Coupling Reagents

The selection of a coupling reagent is often a balance between reactivity, cost, and the potential for side reactions. Modern peptide synthesis predominantly relies on aminium/uronium and phosphonium salt-based reagents, which have largely superseded the classical carbodiimides due to their higher efficiency and lower risk of certain side reactions.

Aminium/Uronium Salt-Based Reagents

These reagents, such as HATU, HBTU, and HCTU, are highly reactive and provide rapid coupling times. They function by forming a reactive O-acylisourea intermediate.

G cluster_reagents Aminium/Uronium Reagents cluster_mechanism Mechanism HATU HATU Fmoc_AA Fmoc-Amino Acid HBTU HBTU HCTU HCTU COMU COMU Reactive_Ester Reactive Ester Intermediate Fmoc_AA->Reactive_Ester Activation Coupled_Peptide Coupled Peptide Reactive_Ester->Coupled_Peptide Coupling Peptide_Resin Peptide-Resin Peptide_Resin->Coupled_Peptide

Caption: Activation mechanism for aminium/uronium-based reagents.

Phosphonium Salt-Based Reagents

Reagents like PyBOP belong to this class. They are known for their efficiency and reduced risk of side reactions like guanidinylation, which can occur with aminium/uronium salts.

Carbodiimides

DCC and DIC are cost-effective coupling reagents. However, DCC suffers from the formation of an insoluble dicyclohexylurea byproduct, which can complicate purification. DIC is often preferred in automated SPPS as its urea byproduct is more soluble.[1] Carbodiimides are often used in conjunction with additives like HOBt or Oxyma to suppress racemization.[1]

Quantitative Performance Comparison

The following tables summarize the performance of various coupling reagents based on published data. It is important to note that direct comparisons can be influenced by the specific peptide sequence, solid support, and reaction conditions.

Table 1: General Performance Characteristics of Common Coupling Reagents

Coupling Reagent/SystemReagent TypeTypical Coupling TimeCoupling EfficiencyPotential for RacemizationKey Advantages & Disadvantages
HATU Aminium/Uronium Salt20 - 45 min> 99.5%[2]LowAdvantages: Highly reactive, excellent for sterically hindered couplings.[2] Disadvantages: Higher cost, potential for guanidinylation if used in excess.[2]
HBTU Aminium/Uronium Salt30 - 60 min98 - 99.5%[2]LowAdvantages: Fast and efficient, widely used.[2] Disadvantages: Potential for guanidinylation if used in excess.[2]
HCTU Aminium/Uronium Salt5 - 20 minHigh[2]LowAdvantages: Very fast reaction times, cost-effective alternative to HATU.[2] Disadvantages: Can have impurities that affect peptide purity.[2]
PyBOP Phosphonium Salt30 - 60 min98 - 99%[2]LowAdvantages: Efficient, no risk of guanidinylation.[2] Disadvantages: Byproducts can be difficult to remove.
COMU Aminium/Uronium Salt1 - 5 min (microwave)HighLowAdvantages: Very high coupling efficiency, comparable to HATU, safer handling (non-explosive).[1] Disadvantages: Poor hydrolytic stability in DMF at room temperature.[3]
DIC/Oxyma Carbodiimide/Additive30 - 60 minHighLowAdvantages: Cost-effective, soluble urea byproduct (for DIC). Disadvantages: Generally slower than aminium/phosphonium salts.
DIC/HOBt Carbodiimide/Additive30 - 60 minHighLowAdvantages: Cost-effective, good for minimizing racemization with sensitive residues like Fmoc-Cys(Trt)-OH.[1] Disadvantages: HOBt is potentially explosive.

Table 2: Comparative Purity of Crude Peptides with Different Activators for the Synthesis of G-LHRH (H-GHWSYGLRPG-NH2) [4]

ActivatorCoupling TimeCrude Purity (%)
COMU 2 x 1 min90.84
HCTU 2 x 20 min89.98
HATU 2 x 1 min87.82
PyBOP 2 x 20 min86.85
HBTU 2 x 20 min86.67
TFFH 2 x 20 min78.52

Table 3: Comparative Purity of Crude Peptides with Different Activators for the Synthesis of the Acyl Carrier Peptide (65-74) Fragment (VQAAIDYING-OH) [4]

ActivatorCoupling TimeCrude Purity (%)
HATU 2 x 1 min83.63
HCTU 2 x 20 min82.52
COMU 2 x 1 min79.00 (approx.)
HBTU 2 x 20 min78.43
PyBOP 2 x 20 min76.54
TFFH 2 x 20 min62.19

Experimental Protocols

General Fmoc-SPPS Protocol

The following is a generalized protocol for a single coupling cycle in Fmoc-SPPS. Specific parameters such as reaction times and reagent equivalents may need to be optimized based on the specific amino acid and peptide sequence.

G start Start with Peptide-Resin (N-terminal Fmoc) swell 1. Resin Swelling (e.g., in DMF) start->swell deprotect 2. Fmoc-Deprotection (20% Piperidine in DMF) swell->deprotect wash1 3. Washing (DMF) deprotect->wash1 coupling 4. Amino Acid Coupling (Fmoc-AA, Coupling Reagent, Base in DMF) wash1->coupling wash2 5. Washing (DMF) coupling->wash2 end Peptide-Resin with Elongated Chain wash2->end

Caption: A typical cycle in Fmoc-Solid Phase Peptide Synthesis.

1. Resin Swelling:

  • The solid support (e.g., Rink Amide resin) is swelled in N,N-dimethylformamide (DMF) for at least 30 minutes.[2]

2. Fmoc-Deprotection:

  • The N-terminal Fmoc protecting group is removed by treating the resin with a 20% solution of piperidine in DMF (v/v).[2] This is typically done in two steps of 5-7 minutes each to ensure complete removal.[2]

3. Washing:

  • The resin is thoroughly washed with DMF to remove residual piperidine and byproducts.[2]

4. Amino Acid Coupling:

  • The Fmoc-protected amino acid (typically 3-5 equivalents relative to the resin loading) is pre-activated with the chosen coupling reagent (e.g., HATU, HCTU; typically 0.95 equivalents relative to the amino acid) and a base (e.g., N,N-diisopropylethylamine - DIPEA; typically 2 equivalents relative to the amino acid) in DMF.

  • The activated amino acid solution is added to the resin, and the mixture is agitated for the desired coupling time (ranging from 5 minutes to over an hour depending on the reagent and sequence).

5. Washing:

  • The resin is washed with DMF to remove excess reagents and byproducts.

This cycle is repeated for each amino acid in the sequence.

Protocol for Coupling with HATU

This protocol is recommended for achieving high coupling efficiency, especially with sterically hindered amino acids.[2]

  • Preparation of Activation Solution: In a separate vessel, dissolve the Fmoc-amino acid (4 equivalents), HATU (3.8 equivalents), and DIPEA (8 equivalents) in DMF.

  • Pre-activation: Allow the activation solution to stand for 1-2 minutes.

  • Coupling: Add the activation solution to the deprotected peptide-resin and agitate for 20-45 minutes.

  • Washing: Wash the resin thoroughly with DMF.

Conclusion

The choice of coupling reagent in Fmoc-SPPS has a profound impact on the efficiency and outcome of peptide synthesis. For routine syntheses, cost-effective reagents like HCTU or DIC/Oxyma may be suitable. For challenging sequences, including those with sterically hindered or N-methylated amino acids, the higher reactivity of HATU or COMU often justifies the additional cost by delivering higher purity and yield.[5] Researchers should consider the specific demands of their target peptide, including sequence difficulty, length, and scale, when selecting the optimal coupling reagent. The data and protocols presented in this guide serve as a valuable resource for navigating these critical decisions in peptide synthesis.

References

A Researcher's Guide to Analytical Techniques for Monitoring Fmoc Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of Solid-Phase Peptide Synthesis (SPPS), ensuring the complete removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group at each cycle is paramount. Incomplete deprotection leads to the undesirable formation of deletion sequences, complicating purification and reducing the overall yield of the target peptide. To empower researchers and drug development professionals in optimizing their synthetic workflows, this guide provides a comparative overview of common analytical techniques used to monitor the completion of this critical step.

Core Principle of Fmoc Deprotection Monitoring

The Fmoc group is cleaved from the N-terminus of the growing peptide chain by treatment with a secondary amine base, typically piperidine in a solvent like N,N-dimethylformamide (DMF). This β-elimination reaction releases a dibenzofulvene (DBF)-piperidine adduct, which is a strong chromophore. Analytical techniques primarily focus on either detecting the newly liberated primary or secondary amine on the peptide-resin or quantifying the DBF-adduct in the filtrate.

Quantitative Comparison of Monitoring Techniques

The choice of monitoring technique often depends on a balance of factors including the need for quantitative versus qualitative data, throughput requirements, and the specific sequence being synthesized. The following table summarizes the key performance characteristics of the most widely used methods.

Technique Principle Analysis Time Type Key Advantages Key Limitations
UV-Vis Spectrophotometry Quantification of the DBF-piperidine adduct in the filtrate, which absorbs strongly around 301 nm.[1][2]~1-5 minutesQuantitativeReal-time, non-invasive, easily automated, provides kinetic data.[1][3]Indirect measurement; can be affected by resin swelling and flow rate; less sensitive to very low levels of remaining Fmoc groups.
Kaiser Test (Ninhydrin Test) Colorimetric detection of free primary amines on the resin. Ninhydrin reacts with primary amines to produce an intense blue color.[4][5]~5-10 minutesQualitativeHighly sensitive for primary amines, simple visual readout, requires minimal equipment.[4][6][7]Unreliable for N-terminal proline (a secondary amine).[4][5] Can give false negatives with sterically hindered amines. Destructive test.
Chloranil Test Colorimetric test for secondary amines (like proline).[5][8]~5-10 minutesQualitativeEffective for secondary amines where the Kaiser test fails.Less sensitive than the Kaiser test; involves hazardous reagents.
HPLC Analysis Cleavage of a small resin sample and analysis of the resulting peptide by reverse-phase HPLC.[6]30-60+ minutesQuantitativeHighly accurate and sensitive; directly measures the presence of both protected and deprotected peptide.[6][9]Time-consuming, destructive, requires specialized equipment and expertise.
Mass Spectrometry (e.g., MALDI-MS) Cleavage of a few resin beads followed by mass analysis to identify protected and deprotected species.[6]15-30 minutesQuantitativeProvides unambiguous molecular weight confirmation, highly sensitive.[6][10]Destructive, requires expensive instrumentation, not typically used for routine cycle monitoring.

Experimental Workflow and Decision Logic

The general process for Fmoc deprotection and subsequent monitoring follows a logical sequence to ensure the reaction has gone to completion before proceeding to the next amino acid coupling step.

Fmoc_Deprotection_Workflow start Start: Fmoc-Peptide-Resin deprotection Add Deprotection Reagent (e.g., 20% Piperidine in DMF) start->deprotection wash Wash Resin with DMF deprotection->wash monitor Perform Analytical Test wash->monitor incomplete Incomplete Deprotection monitor->incomplete  Result is Negative/  Peak Tailing complete Deprotection Complete monitor->complete  Result is Positive/  Baseline Reached re_deprotect Repeat Deprotection Step incomplete->re_deprotect re_deprotect->wash next_step Proceed to Next Amino Acid Coupling complete->next_step

Caption: Workflow for monitoring Fmoc deprotection in SPPS.

Detailed Experimental Protocols

Protocol 1: Monitoring Fmoc Deprotection by UV-Vis Spectrophotometry

This method is ideal for automated peptide synthesizers but can be adapted for manual synthesis.

  • Collect Filtrate : During the deprotection step(s), collect the filtrate containing the cleaved DBF-piperidine adduct as it drains from the reaction vessel.[1]

  • Dilute Sample : If performing manually, dilute an aliquot of the filtrate in a suitable solvent (e.g., DMF or ethanol) to bring the absorbance into the linear range of the spectrophotometer.[1]

  • Measure Absorbance : Using a UV-Vis spectrophotometer, measure the absorbance of the solution at the wavelength corresponding to the DBF-adduct, typically around 301 nm.[1][2]

  • Determine Completion : The deprotection reaction is considered complete when the absorbance of the flowing filtrate returns to the baseline, indicating that no more Fmoc group is being removed. In automated systems, this is often represented by a sharp peak that returns to zero. A broad or "tailing" peak can indicate slow or difficult deprotection.[1]

Protocol 2: The Kaiser Test (Ninhydrin Test)

This qualitative test is a staple in manual SPPS for confirming the presence of free primary amines.[6][7]

Reagent Preparation :

  • Reagent A (KCN/Pyridine) : Dissolve 16.5 mg of KCN in 25 mL of distilled water. Dilute 1.0 mL of this solution with 49 mL of pyridine.[4]

  • Reagent B (Ninhydrin) : Dissolve 1.0 g of ninhydrin in 20 mL of n-butanol.[4]

  • Reagent C (Phenol) : Dissolve 40 g of phenol in 20 mL of n-butanol.[4]

Test Procedure :

  • Sample Collection : After the deprotection and washing steps, remove a small sample of the peptide-resin (10-15 beads) and place it in a small glass test tube.[1][4]

  • Add Reagents : To the test tube, add 2-3 drops of each reagent (A, B, and C).[1][4]

  • Heat : Heat the test tube at 100-110°C for 5 minutes.[1][4]

  • Observe Color :

    • Dark Blue Beads and/or Solution : Positive result. This indicates the presence of free primary amines, confirming successful deprotection.[1][4]

    • Yellow/Colorless Beads and Solution : Negative result. This indicates the absence of free primary amines, meaning the deprotection is incomplete.[1]

Note : The Kaiser test is not suitable for N-terminal proline residues, which will yield a reddish-brown color instead of blue.[1] For such cases, the Chloranil test is a recommended alternative.[5]

Protocol 3: Monitoring by HPLC Analysis

This is the most definitive method but is typically reserved for troubleshooting difficult sequences or for final product analysis rather than routine cycle monitoring.

  • Sample Collection : After deprotection and washing, take a small sample of the dried peptide-resin (a few milligrams).

  • Cleavage : Treat the resin sample with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% Triisopropylsilane) for 15-30 minutes to cleave a small portion of the peptide from the solid support.[11]

  • Preparation : Precipitate the cleaved peptide with cold diethyl ether, dissolve the pellet in a suitable solvent (e.g., 50:50 acetonitrile/water), and filter.

  • HPLC Analysis : Inject the sample onto a reverse-phase HPLC system, typically using a C18 column. Elute with a gradient of acetonitrile in water (both containing 0.1% TFA).[9][12]

  • Data Interpretation : Compare the chromatograms of samples taken before and after the deprotection step. Successful deprotection will be indicated by the disappearance of the peak corresponding to the Fmoc-protected peptide and the appearance of a new, typically more polar, peak for the deprotected peptide.[6]

By selecting the appropriate analytical technique, researchers can confidently ensure the fidelity of each step in their peptide synthesis, ultimately leading to a purer final product and a more efficient research and development process.

References

Safety Operating Guide

Safe Disposal of 9-Fluorenylmethyl Carbazate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of 9-Fluorenylmethyl carbazate (Fmoc-carbazate), a compound commonly used in chemical synthesis.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to be aware of the hazards associated with this compound and to use appropriate personal protective equipment (PPE).

Hazard Summary:

Hazard ClassificationDescription
Skin IrritationCauses skin irritation.
Eye IrritationCauses serious eye irritation.[1]
Respiratory IrritationMay cause respiratory irritation.[1]

Required Personal Protective Equipment (PPE):

EquipmentSpecification
Eye ProtectionChemical safety goggles or face shield.
Hand ProtectionChemical-resistant gloves (e.g., nitrile rubber).
Respiratory ProtectionNIOSH-approved N95 dust mask or higher for solid particulates.[1]
Protective ClothingLaboratory coat and closed-toe shoes.

II. Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with local, regional, and national hazardous waste regulations.[2] The following procedure outlines the general steps for its safe disposal.

Step 1: Waste Segregation and Collection

  • Designate a Waste Container: Use a clearly labeled, dedicated waste container for this compound waste. The container should be made of a material compatible with the chemical and have a secure, sealable lid.

  • Collect Waste: Carefully transfer the this compound waste into the designated container using a scoop or spatula. Avoid creating dust.[2]

  • Rinsate Collection: If rinsing containers that held this compound, the first rinse should be collected as hazardous waste.[3] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsates containing the chemical.

  • Avoid Mixing: Do not mix this compound waste with incompatible materials such as strong oxidizing agents or strong bases.[2]

Step 2: Labeling and Storage

  • Proper Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

  • Secure Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.[4] Ensure the storage area is away from heat sources and incompatible chemicals.

Step 3: Professional Disposal

  • Contact a Certified Waste Disposal Service: Arrange for the collection and disposal of the this compound waste through a certified hazardous waste disposal company. These companies are equipped to handle and dispose of chemical waste in compliance with all environmental regulations.

  • Provide Safety Data Sheet (SDS): Furnish the waste disposal service with a copy of the this compound Safety Data Sheet to ensure they have all the necessary information for safe handling and transport.

III. Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure the space is well-ventilated.[4]

  • Don PPE: Before addressing the spill, put on the required personal protective equipment as outlined in the table above.

  • Contain the Spill: For solid this compound, carefully sweep or scoop the material to prevent dust from becoming airborne.[2] Place the spilled material into a labeled container for hazardous waste disposal.[2][4]

  • Decontaminate the Area: Once the bulk of the spill has been collected, decontaminate the area with a suitable solvent (e.g., water, if appropriate) and collect the cleaning materials as hazardous waste.

  • Report the Spill: Report the incident to your institution's Environmental Health and Safety (EHS) department.

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Disposal Workflow for this compound A Identify this compound for disposal B Consult Safety Data Sheet (SDS) A->B C Wear appropriate Personal Protective Equipment (PPE) B->C D Collect waste in a labeled, compatible container C->D E Is the container empty? D->E F Collect first rinse as hazardous waste E->F No I Decontaminate and air-dry container E->I Yes G Store sealed container in designated hazardous waste area F->G H Arrange for pickup by a certified waste disposal service G->H I->G

Caption: Disposal workflow for this compound.

Disclaimer: This guide provides general recommendations. Always consult your institution's specific safety protocols and the chemical's Safety Data Sheet, and adhere to all local, regional, and national regulations for hazardous waste disposal.

References

Personal protective equipment for handling 9-Fluorenylmethyl carbazate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of 9-Fluorenylmethyl carbazate (CAS No. 35661-51-9). Adherence to these procedures is essential to ensure a safe laboratory environment and minimize risks associated with this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a solid chemical that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, the use of appropriate personal protective equipment is mandatory.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationPurpose
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).To protect against dust particles and splashes.[2]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat or chemical-resistant clothing.To prevent skin contact and irritation.[2][4][5]
Respiratory Protection A full-face respirator with a suitable particulate filter (e.g., N95) should be used if exposure limits are exceeded or if irritation is experienced.To avoid inhalation of dust.[2][6][7]

Operational Plan: Step-by-Step Handling and Disposal

1. Preparation and Engineering Controls:

  • Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[1]

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize dust inhalation.[1][2]

  • Avoid the formation of dust during handling.[1][2]

2. Handling Procedure:

  • Before handling, wash hands thoroughly.

  • Wear all required PPE as specified in the table above.

  • Carefully weigh and handle the solid chemical, keeping the container tightly closed when not in use.[1]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not eat, drink, or smoke in the handling area.

3. In Case of Exposure:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention if irritation persists.[1]

  • Skin Contact: Wash off immediately with soap and plenty of water for at least 15 minutes. If skin irritation occurs, get medical advice.[1][2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[1]

4. Storage:

  • Store in a cool, dry, and well-ventilated place.[1]

  • Keep containers tightly closed.[1]

  • Store locked up.[2]

  • Incompatible with strong oxidizing agents and strong bases.[1] Recommended storage temperature is 2-8°C.[6][7]

5. Spill and Accidental Release Measures:

  • Evacuate personnel to a safe area.

  • Ensure adequate ventilation.

  • Wear appropriate PPE.

  • Sweep up the spilled solid and shovel it into a suitable, closed container for disposal.[1]

  • Avoid generating dust.

6. Disposal Plan:

  • Dispose of the contents and the container at an approved waste disposal facility.[1][2]

  • Do not release into the environment.[1]

  • For empty containers, thoroughly empty all contents. The first rinse of the container should be collected and disposed of as hazardous waste.[8]

Quantitative Data Summary

PropertyValue
CAS Number 35661-51-9
Molecular Formula C₁₅H₁₄N₂O₂
Molecular Weight 254.28 g/mol [6][9]
Appearance White to off-white solid[10]
Melting Point ~170 °C (decomposes)[6]
Storage Temperature 2-8°C[6][7]

Experimental Workflow Diagram

The following diagram outlines the logical workflow for the safe handling of this compound, from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace handle_weigh Weigh and Handle Chemical prep_workspace->handle_weigh handle_use Perform Experimental Procedure handle_weigh->handle_use post_clean Clean Work Area handle_use->post_clean post_decontaminate Decontaminate Equipment post_clean->post_decontaminate dispose_waste Dispose of Chemical Waste post_decontaminate->dispose_waste dispose_container Dispose of Empty Container dispose_waste->dispose_container

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Fluorenylmethyl carbazate
Reactant of Route 2
Reactant of Route 2
9-Fluorenylmethyl carbazate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.